molecular formula C23H45NO4 B3050097 (+)-Palmitoylcarnitine CAS No. 2364-66-1

(+)-Palmitoylcarnitine

Cat. No.: B3050097
CAS No.: 2364-66-1
M. Wt: 399.6 g/mol
InChI Key: XOMRRQXKHMYMOC-NRFANRHFSA-N
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Description

(+)-Palmitoylcarnitine, also known as palmitoyl-L-carnitine, is an ester derivative of L-carnitine and the long-chain fatty acid palmitic acid. It serves a critical role as an intermediate in cellular energy metabolism, specifically in the transport of long-chain fatty acids across the inner mitochondrial membrane for beta-oxidation . This process is essential for generating metabolic energy, particularly in tissues with high energy demands. The compound's central function involves the carnitine palmitoyltransferase (CPT) system. The reaction, catalyzed by CPT1, conjugates palmitoyl-CoA with L-carnitine to form palmitoylcarnitine, which is then shuttled into the mitochondrial matrix by carnitine-acylcarnitine translocase (CACT). Inside the matrix, CPT2 reconverts it back to palmitoyl-CoA, allowing for its subsequent breakdown in the fatty acid β-oxidation pathway . Beyond its fundamental metabolic role, this compound has gained significant interest in multiple research fields. In cancer biology, studies have shown that palmitoylcarnitine accumulates in prostate cancer tissue and exhibits biological effects similar to dihydrotestosterone (DHT), influencing pro-inflammatory pathways and calcium influx, which may mediate cancer progression . Recent research also highlights its ability to induce lipotoxicity, mitochondrial dysfunction, and oxidative stress in cancer models, such as cervical cancer, and it has been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin . Furthermore, abnormal accumulation of palmitoylcarnitine, as seen in deficiencies of mitochondrial enzymes like CACT, is associated with disrupted cell signaling and organ development, providing insights into related genetic disorders . In the context of the tumor microenvironment, palmitoylcarnitine is involved in metabolic reprogramming, influencing processes like ferroptosis resistance in lung cancer stem cells . This makes it a valuable compound for investigating metabolic adaptations in cancer and exploring potential therapeutic targets. For researchers, high-purity this compound is an essential tool for studying mitochondrial fatty acid oxidation, lipid-induced cellular stress (lipotoxicity), calcium signaling, and the metabolic basis of diseases such as cancer, inflammatory conditions, and inborn errors of metabolism.

Properties

IUPAC Name

(3S)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMRRQXKHMYMOC-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126847
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-, inner salt, (2S)-
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Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2364-66-1
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-, inner salt, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2364-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Palmitylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-, inner salt, (2S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (+)-Palmitoylcarnitine Metabolism: Biosynthesis, Degradation, and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Palmitoylcarnitine is a pivotal intermediate in cellular energy metabolism, specifically in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation. The regulation of its synthesis and degradation is critical for maintaining energy homeostasis, and dysregulation of these pathways is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions. This technical guide provides a comprehensive overview of the biosynthesis and degradation pathways of this compound, detailed experimental protocols for its study, and a summary of key quantitative data to support research and drug development efforts in this field.

Biosynthesis of this compound: The Carnitine Shuttle

The biosynthesis of this compound is the initial and rate-limiting step of the carnitine shuttle, a vital transport system that facilitates the entry of long-chain fatty acids into the mitochondria. This process occurs at the outer mitochondrial membrane.

Key Enzymes and Cellular Location

The primary enzyme responsible for the synthesis of this compound is Carnitine Palmitoyltransferase I (CPT1) . CPT1 is an integral protein of the outer mitochondrial membrane.[1] There are three main isoforms of CPT1 with distinct tissue distributions and regulatory properties:

  • CPT1A (liver isoform): Predominantly found in the liver, kidneys, pancreas, and adipose tissue.[2][3]

  • CPT1B (muscle isoform): Primarily expressed in tissues with high fatty acid oxidation rates, such as skeletal muscle, heart, and brown adipose tissue.[3]

  • CPT1C (brain isoform): Mainly located in the brain, where its precise role is still under investigation, though it is known to bind malonyl-CoA.[4]

The Catalytic Reaction

CPT1 catalyzes the reversible transesterification of a palmitoyl (B13399708) group from palmitoyl-CoA to L-carnitine, forming this compound and releasing coenzyme A (CoA).[1]

Palmitoyl-CoA + L-Carnitine ⇌ this compound + CoA-SH

This reaction effectively tags the long-chain fatty acid for transport across the inner mitochondrial membrane.

Mitochondrial Transport of this compound

Once synthesized in the intermembrane space, this compound is transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT) , also known as Solute Carrier Family 25 Member 20 (SLC25A20).[5] CACT functions as an antiporter, exchanging one molecule of this compound from the intermembrane space for one molecule of free L-carnitine from the mitochondrial matrix.[5]

Degradation of this compound and Subsequent β-Oxidation

The degradation of this compound occurs in the mitochondrial matrix and is the final step of the carnitine shuttle, delivering the fatty acyl group for energy production through β-oxidation.

Key Enzyme and Cellular Location

Carnitine Palmitoyltransferase II (CPT2) , located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction of CPT1.[1]

The Catalytic Reaction

CPT2 transfers the palmitoyl group from this compound back to coenzyme A, regenerating palmitoyl-CoA within the mitochondrial matrix and releasing free L-carnitine.[6]

This compound + CoA-SH ⇌ Palmitoyl-CoA + L-Carnitine

The liberated L-carnitine is then transported back to the intermembrane space by CACT to continue the shuttle process.

The Fate of Palmitoyl-CoA: β-Oxidation

The regenerated palmitoyl-CoA in the mitochondrial matrix is the substrate for the β-oxidation pathway. This cyclical process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH in each cycle.[7] The acetyl-CoA then enters the citric acid cycle for further oxidation and ATP production.

The four key enzymes of β-oxidation are:

  • Acyl-CoA Dehydrogenase

  • Enoyl-CoA Hydratase

  • 3-Hydroxyacyl-CoA Dehydrogenase

  • Ketoacyl-CoA Thiolase

Signaling Pathways and Regulation

The biosynthesis and degradation of this compound are tightly regulated by various signaling pathways to match cellular energy demands.

Allosteric Regulation by Malonyl-CoA

The primary and most immediate level of regulation occurs through the allosteric inhibition of CPT1 by malonyl-CoA .[8] Malonyl-CoA is the first committed intermediate in de novo fatty acid synthesis. Its presence signals a state of energy surplus, thereby inhibiting fatty acid entry into the mitochondria for oxidation. The sensitivity to malonyl-CoA inhibition differs between CPT1 isoforms, with CPT1B being significantly more sensitive than CPT1A.[9]

Transcriptional Regulation

The expression of the genes encoding the key enzymes of the carnitine shuttle and β-oxidation is under the control of several key transcription factors:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor that acts as a major sensor for fatty acids.[10] When activated by fatty acids or their derivatives, PPARα upregulates the transcription of genes involved in fatty acid uptake and oxidation, including CPT1A, CPT2, and SLC25A20 (CACT).[11]

  • Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key regulator of lipogenesis.[12] Insulin (B600854) signaling activates SREBP-1c, which in turn promotes the expression of genes involved in fatty acid synthesis.[13] Concurrently, SREBP-1c can suppress the expression of genes involved in fatty acid oxidation, creating a reciprocal regulatory mechanism.

Regulation by AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio).[14] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[15] This leads to a decrease in malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation.[16]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT1) Isoforms

IsoformSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
CPT1A (rat liver)L-Carnitine30Not specified[2]
CPT1B (rat muscle)L-Carnitine500Not specified[2]
CPT1B (pig muscle)L-Carnitine197Not specified[17]
CPT1 (beef heart)Palmitoyl-CoA1.9 (pH 8.0), 24.2 (pH 6.0)Greater at lower pH[18]
CPT1 (beef heart)L-Carnitine200 (pH 8.0), 2900 (pH 6.0)Greater at lower pH[18]

Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase II (CPT2)

SourceSubstrateKm / K0.5 (µM)VmaxSource
Purified CPT II3-Hydroxypalmitoyl-CoA20 ± 6Not specified[19]
Purified CPT II3-Oxopalmitoyl-CoA65 ± 17Not specified[19]

Table 3: Inhibition of CPT1 Isoforms by Malonyl-CoA

IsoformIC50 (nM)Source
CPT1A (mouse)116,000[9]
CPT1B (mouse)290[9]
CPT1B E3A mutant (mouse)35,670[9]
CPT1A (pig)906[17]

Table 4: Concentration of Palmitoylcarnitine in Biological Samples

Sample TypeConditionConcentration (µM)Source
Human Prostate TissueBenign0.034 ± 0.02[15]
Human Prostate TissueCancerous0.068 ± 0.03[15]
Human BloodBasal0.538 ± 0.175[20]
Human BloodHyperinsulinemia0.298 ± 0.102[20]
Mouse PlasmaControl (Day 1)~0.34 (138 ng/mL)[21]
Mouse PlasmaControl (Day 7)~0.38 (153 ng/mL)[21]

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol provides a general method for isolating mitochondria for subsequent enzymatic assays.

Materials:

  • Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Protease inhibitors

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Harvest cultured cells (typically from several 75-150 cm² flasks at 70-80% confluency).[22][23]

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).[24]

  • Resuspend the pellet in ice-cold homogenization buffer containing protease inhibitors.[25]

  • Allow cells to swell on ice for 10-20 minutes.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 10-20 strokes).[25]

  • Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[24]

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.[24]

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of an appropriate buffer for downstream applications.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Radiometric Assay for CPT1 Activity

This assay measures the formation of radiolabeled this compound from radiolabeled L-carnitine.

Materials:

  • Assay buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4)[16]

  • Palmitoyl-CoA solution

  • [³H]L-carnitine

  • Isolated mitochondria or cell lysate

  • Malonyl-CoA (for determining CPT1-specific activity)

  • Stopping solution (e.g., 1 M HCl)[16]

  • Extraction solvent (e.g., n-butanol)[16]

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing assay buffer, the enzyme source (e.g., 20-50 µg of mitochondrial protein), and [³H]L-carnitine.

  • For control reactions to determine CPT1-specific activity, add malonyl-CoA to a final concentration that fully inhibits CPT1 (e.g., 100-200 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding palmitoyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 5-10 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by adding the stopping solution.[26]

  • Add n-butanol to extract the radiolabeled this compound. Vortex vigorously and centrifuge to separate the phases.[26]

  • Transfer an aliquot of the upper organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the CPT1 activity as nmol of this compound formed per minute per mg of protein. CPT1-specific activity is the total activity minus the activity in the presence of malonyl-CoA.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in biological samples.

Materials:

  • Internal standard (e.g., [d₃]-palmitoylcarnitine)

  • Acetonitrile (B52724)

  • Methanol

  • Formic acid

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase column

Sample Preparation (Plasma/Serum):

  • To a 50-100 µL plasma sample, add a known amount of the internal standard.[26]

  • Precipitate proteins by adding 3-4 volumes of cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for injection.

HPLC-MS/MS Analysis:

  • Inject the reconstituted sample onto the HPLC-MS/MS system.

  • Separate the acylcarnitines using a gradient elution on a C18 column. A typical mobile phase consists of water and acetonitrile with a small percentage of formic acid.

  • Detect and quantify the analytes using the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM transition for this compound: Precursor ion (m/z) 400.4 → Product ion (m/z) 85.1

    • MRM transition for [d₃]-Palmitoylcarnitine: Precursor ion (m/z) 403.4 → Product ion (m/z) 85.1

  • Construct a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Western Blotting for CPT1 and CPT2

This protocol provides a general workflow for detecting CPT1 and CPT2 proteins in cell or tissue lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for CPT1 and CPT2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare protein lysates from cells or tissues using lysis buffer.

  • Determine protein concentration using a standard assay.

  • Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[17]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[27]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Visualizations

Palmitoylcarnitine_Biosynthesis_Degradation cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix Palmitoyl-CoA_cytosol Palmitoyl-CoA CPT1 CPT1 Palmitoyl-CoA_cytosol->CPT1 L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->CPT1 Palmitoylcarnitine_ims This compound CPT1->Palmitoylcarnitine_ims CoA-SH CACT CACT Palmitoylcarnitine_ims->CACT L-Carnitine_ims L-Carnitine CACT->L-Carnitine_ims Palmitoylcarnitine_matrix This compound CACT->Palmitoylcarnitine_matrix CPT2 CPT2 Palmitoyl-CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl-CoA_matrix L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix Palmitoylcarnitine_matrix->CPT2 CoA_matrix CoA-SH CoA_matrix->CPT2 BetaOx β-Oxidation Palmitoyl-CoA_matrix->BetaOx L-Carnitine_matrix->CACT AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Caption: Biosynthesis and degradation pathway of this compound.

CPT1_Regulation cluster_signal Signaling Pathways cluster_synthesis Fatty Acid Synthesis cluster_oxidation Fatty Acid Oxidation AMPK AMPK (Low Energy) ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inactivates Insulin Insulin (High Energy) Insulin->ACC Activates Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Produces CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes

Caption: Regulation of CPT1 by AMPK and insulin signaling pathways.

Transcriptional_Regulation FattyAcids Fatty Acids PPARa PPARα FattyAcids->PPARa Activates Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c Activates Gene_CPT1A CPT1A Gene PPARa->Gene_CPT1A Upregulates Gene_CPT2 CPT2 Gene PPARa->Gene_CPT2 Upregulates Gene_CACT CACT Gene PPARa->Gene_CACT Upregulates SREBP1c->Gene_CPT1A Downregulates Gene_FAS FAS Gene (Fatty Acid Synthesis) SREBP1c->Gene_FAS Upregulates Experimental_Workflow_CPT1_Assay start Start: Cultured Cells/ Tissue step1 Mitochondrial Isolation (Homogenization & Centrifugation) start->step1 step2 Protein Quantification (BCA/Bradford) step1->step2 step3 Assay Setup: - Assay Buffer - [3H]L-Carnitine - Mitochondria step2->step3 step4 Pre-incubation (37°C) step3->step4 step5 Initiate Reaction (Add Palmitoyl-CoA) step4->step5 step6 Incubation (37°C) step5->step6 step7 Stop Reaction (Add HCl) step6->step7 step8 Extraction (Add n-butanol & Centrifuge) step7->step8 step9 Quantification (Scintillation Counting of Organic Phase) step8->step9 end End: CPT1 Activity (nmol/min/mg protein) step9->end

References

An In-depth Technical Guide to the Enzymatic Regulation of (+)-Palmitoylcarnitine Levels in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Palmitoylcarnitine is a critical intermediate in cellular energy metabolism, serving as the transport form of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. The cellular concentration of palmitoylcarnitine (B157527) is meticulously controlled by a series of enzymes, and its dysregulation is implicated in various metabolic diseases, including insulin (B600854) resistance and cardiovascular conditions.[1][2] This technical guide provides a comprehensive overview of the enzymatic machinery governing palmitoylcarnitine levels, detailing the kinetic properties of key enzymes, the signaling pathways that modulate their activity, and standardized protocols for their experimental assessment. This document is intended to serve as a core resource for professionals engaged in metabolic research and the development of therapeutics targeting fatty acid oxidation pathways.

The Carnitine Shuttle: Core Enzymatic Machinery

The transport of long-chain fatty acids like palmitate into the mitochondria is facilitated by the carnitine shuttle system, which involves three key proteins that directly regulate the synthesis and degradation of palmitoylcarnitine.[3][4][5]

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme of fatty acid oxidation.[6][7] It catalyzes the conversion of palmitoyl-CoA and L-carnitine into this compound and Coenzyme A.[8][9][10] Mammals express three isoforms: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[11][12] These isoforms exhibit different kinetic properties and sensitivities to inhibitors.[11]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the import of palmitoylcarnitine from the intermembrane space into the mitochondrial matrix in a 1:1 exchange for a molecule of free carnitine from the matrix.[12][13][14][15]

  • Carnitine Palmitoyltransferase 2 (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1.[15][16] It converts the imported palmitoylcarnitine and mitochondrial Coenzyme A back into palmitoyl-CoA and L-carnitine.[16] The regenerated palmitoyl-CoA is then available for β-oxidation within the matrix.[17]

Quantitative Data on Enzymes and Metabolites

The efficiency and regulation of the carnitine shuttle are dictated by the kinetic properties of its enzymes and the cellular concentrations of its substrates and regulators.

Table 1: Enzyme Kinetic Parameters
EnzymeIsoformSubstrateK_m_ (µM)V_max_ (nmol/min/mg protein)InhibitorK_i_ / IC_50_ (µM)Source
CPT1 CPT1A (Liver)L-carnitine164 - 216Not specifiedMalonyl-CoA~2-5[18][19]
CPT1B (Muscle)L-carnitine~480Not specifiedMalonyl-CoA0.02 - 0.05[11][18][19]
CPT1B (Trained Muscle)--492.8 ± 72.8Malonyl-CoA0.17 ± 0.04[17]
CPT1B (Untrained Muscle)--260.8 ± 33.6Malonyl-CoA0.49 ± 0.17[17]
CPT2 -PalmitoylcarnitineNot specifiedNot specified---

Note: V_max_ values are highly dependent on the specific assay conditions and tissue source and are not consistently reported across the literature. The sensitivity of CPT1B to malonyl-CoA is 30-100 fold higher than that of CPT1A.[11]

Table 2: Cellular Concentrations of Key Metabolites
MetaboliteTissue/ConditionConcentrationSource
Malonyl-CoA Rat Muscle (Fasted)~0.9 nmol/g[14]
Rat Muscle (Refed, 12h)~2.5 nmol/g[14]
Human Muscle (Fasting)0.13 ± 0.01 nmol/g[20]
Human Muscle (Hyperglycemia)0.35 ± 0.07 nmol/g[20]
This compound Rat Ventricular Myocytes1 - 10 µM (experimental range)[21][22]
Human Plasma1 - 1000 ng/mL (quant. range)[23]

Regulatory Signaling Pathways

The primary mechanism for the acute regulation of CPT1 activity, and thus palmitoylcarnitine synthesis, is allosteric inhibition by malonyl-CoA.[6][7] The levels of malonyl-CoA are controlled by an upstream signaling cascade that responds to the energy status of the cell.

  • Acetyl-CoA Carboxylase (ACC): ACC catalyzes the formation of malonyl-CoA from acetyl-CoA.[7] Under energy-rich conditions, ACC is active, leading to higher levels of malonyl-CoA, which inhibits CPT1 and shifts metabolism from fatty acid oxidation towards fatty acid synthesis.[7][24]

  • AMP-Activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor.[3] Under low-energy conditions (high AMP/ATP ratio), such as during exercise or fasting, AMPK is activated.[6][7] Activated AMPK phosphorylates and inactivates ACC.[3][25] This leads to a decrease in malonyl-CoA levels, which relieves the inhibition of CPT1 and promotes fatty acid oxidation to generate ATP.[6][7]

Visualizations of Pathways and Workflows

The Carnitine Shuttle Pathway

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix PalmitoylCoA_c Palmitoyl-CoA CPT1 CPT1 PalmitoylCoA_c->CPT1 Carnitine_c L-Carnitine Carnitine_c->CPT1 CoA_c CoA-SH CPT1->CoA_c Palmitoylcarnitine_ims This compound CPT1->Palmitoylcarnitine_ims    CACT CACT Palmitoylcarnitine_ims->CACT CACT->Carnitine_c Palmitoylcarnitine_m This compound CACT->Palmitoylcarnitine_m CPT2 CPT2 Carnitine_m L-Carnitine CPT2->Carnitine_m PalmitoylCoA_m Palmitoyl-CoA CPT2->PalmitoylCoA_m Palmitoylcarnitine_m->CPT2 Carnitine_m->CACT CoA_m CoA-SH CoA_m->CPT2 BetaOxidation β-Oxidation PalmitoylCoA_m->BetaOxidation

Caption: The Carnitine Shuttle for long-chain fatty acid transport into the mitochondria.

AMPK/ACC Regulatory Pathway of CPT1

CPT1_Regulation AMP High AMP/ATP Ratio (Low Energy) AMPK AMPK AMP->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates & Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables AcetylCoA Acetyl-CoA AcetylCoA->ACC Substrate

Caption: Allosteric regulation of CPT1 activity by the AMPK-ACC-Malonyl-CoA signaling axis.

Experimental Workflow for Palmitoylcarnitine Quantification

Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Cell Lysis (e.g., 80:20 Methanol/Water) s2 2. Add Internal Standard (e.g., Palmitoylcarnitine-d3) s1->s2 s3 3. Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 4. Centrifugation s3->s4 s5 5. Supernatant Evaporation s4->s5 s6 6. Reconstitution s5->s6 a1 7. HPLC-MS/MS Analysis s6->a1 Inject Sample a2 8. Peak Integration a1->a2 a3 9. Calibration Curve Generation a2->a3 a4 10. Concentration Calculation a3->a4

Caption: Workflow for quantifying this compound in cells via HPLC-MS/MS.

Detailed Experimental Protocols

Protocol for CPT1 Activity Assay in Isolated Mitochondria

This protocol measures the forward reaction of CPT1 by quantifying the rate of radiolabeled palmitoylcarnitine formation.[18]

Materials:

  • Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4.

  • Substrates: 10 mM Palmitoyl-CoA stock in water; 5 mM L-[³H]carnitine stock.

  • Enzyme Source: Freshly isolated mitochondria (protein concentration determined by Bradford or BCA assay).

  • Inhibitor (Control): 1 mM Malonyl-CoA stock in water.

  • Stopping Solution: 1 M HCl.

  • Extraction Solvent: n-butanol.

  • Scintillation Cocktail.

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from tissue or cultured cells using standard differential centrifugation protocols.[8][26] Resuspend the final mitochondrial pellet in a suitable buffer (e.g., MSHE buffer) and determine the protein concentration.

  • Reaction Setup: In a microcentrifuge tube on ice, add the following in order:

    • Assay Buffer to a final volume of 200 µL.

    • Test compound or vehicle control.

    • Malonyl-CoA (for inhibited control) to a final concentration of 100 µM.

    • Isolated mitochondria (e.g., 20-50 µg of protein).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow temperature equilibration and inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the substrates:

    • Palmitoyl-CoA to a final concentration of 100 µM.

    • L-[³H]carnitine to a final concentration of 500 µM.

  • Incubation: Incubate the reaction at 37°C for 5-10 minutes. Ensure this time is within the linear range of the reaction, which should be determined empirically.

  • Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl.

  • Product Extraction: Add 400 µL of n-butanol to each tube. Vortex vigorously for 30 seconds to extract the radiolabeled palmitoylcarnitine product. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Quantification: Carefully transfer 200 µL of the upper butanol phase to a scintillation vial. Add 4 mL of scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Convert CPM to nmol of product formed using the specific activity of the L-[³H]carnitine. Calculate the CPT1 activity as nmol/min/mg of mitochondrial protein.

Protocol for Quantification of Palmitoylcarnitine by HPLC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of palmitoylcarnitine from cell lysates.[23][27][28]

Materials:

  • Cell Lysis/Extraction Solvent: 80:20 Methanol/Water, pre-chilled to -20°C.

  • Internal Standard (IS): L-Palmitoylcarnitine-d3 stock solution (e.g., 1 mg/mL in methanol). Prepare a working solution at 250 ng/mL in 50:50 acetonitrile (B52724)/water.

  • Protein Precipitation Solvent: Acetonitrile, pre-chilled to -20°C.

  • Reconstitution Solvent: 90:10 Acetonitrile/Water.

  • HPLC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Cell Harvesting and Lysis:

    • Culture cells to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold 80:20 methanol/water to the culture dish to lyse the cells and quench metabolism.

    • Scrape the cells and collect the lysate into a microcentrifuge tube. Determine the protein concentration of an aliquot for normalization.[27]

  • Sample Preparation:

    • Take a known volume of cell lysate (e.g., 100 µL).

    • Add the internal standard (L-Palmitoylcarnitine-d3) to a final concentration of 250 ng/mL.[27]

    • Vortex for 1 minute.

    • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex again for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[27]

  • Evaporation and Reconstitution:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of 90:10 acetonitrile/water.[27]

  • HPLC-MS/MS Analysis:

    • Inject a portion of the reconstituted sample (e.g., 10 µL) onto the LC-MS/MS system.

    • Chromatography: Use a suitable column (e.g., HILIC silica (B1680970) column) with a gradient elution to separate the analyte from matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).

      • Transition for Palmitoylcarnitine: m/z 400.4 → 85.1 (or other characteristic product ion).

      • Transition for Palmitoylcarnitine-d3 (IS): m/z 403.4 → 85.1.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of prepared standards.

    • Determine the concentration of palmitoylcarnitine in the unknown samples from the calibration curve and normalize to the protein content of the initial lysate.

Conclusion and Implications for Drug Development

The enzymatic regulation of this compound is a central control point for cellular energy homeostasis. The CPT system, particularly the malonyl-CoA-sensitive CPT1, represents a critical node for therapeutic intervention. Inhibition of CPT1 is being explored as a strategy to shift metabolism from fatty acid oxidation to glucose oxidation, a concept with potential applications in treating type 2 diabetes and insulin resistance.[11] Conversely, activators of this pathway could be beneficial in conditions characterized by impaired fatty acid oxidation. A thorough understanding of the kinetic parameters, regulatory networks, and experimental methodologies outlined in this guide is fundamental for the rational design and evaluation of novel drugs targeting this vital metabolic pathway.

References

An In-Depth Technical Guide to the Subcellular Localization and Transport of (+)-Palmitoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Palmitoylcarnitine, an ester derivative of carnitine and the long-chain fatty acid palmitic acid, is a pivotal intermediate in cellular energy metabolism. Its primary role is to facilitate the transport of activated long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation, a critical process for ATP production. The subcellular localization and transport of this compound are tightly regulated by a multi-component system known as the carnitine shuttle. This technical guide provides a comprehensive overview of the subcellular distribution of this compound, the molecular machinery governing its transport, quantitative data on its abundance, and detailed experimental protocols for its study. This information is essential for researchers in metabolic diseases, drug development professionals targeting fatty acid oxidation pathways, and scientists investigating cellular bioenergetics.

Subcellular Localization of this compound and its Transport Machinery

The transport of this compound is predominantly a mitochondrial process, orchestrated by the carnitine shuttle. This system is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs, the activated form of fatty acids in the cytoplasm.[1][2][3]

The key enzymatic players and their primary subcellular localizations are:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane , CPT1 catalyzes the conversion of palmitoyl-CoA and carnitine into this compound and Coenzyme A.[4][5] This is the rate-limiting step in long-chain fatty acid oxidation.[6] While predominantly mitochondrial, CPT activity has also been detected in the microsomes (endoplasmic reticulum) and peroxisomes , with mitochondria accounting for approximately 65% of the total cellular overt CPT activity.[7]

  • Carnitine-Acylcarnitine Translocase (CACT), also known as Solute Carrier Family 25 Member 20 (SLC25A20): This antiporter is embedded in the inner mitochondrial membrane .[2][8][9] It facilitates the translocation of this compound from the intermembrane space into the mitochondrial matrix in a 1:1 exchange for a molecule of free carnitine from the matrix.[9][10]

  • Carnitine Palmitoyltransferase 2 (CPT2): Located on the matrix side of the inner mitochondrial membrane , CPT2 catalyzes the reverse reaction of CPT1, converting this compound and Coenzyme A back into palmitoyl-CoA and carnitine within the mitochondrial matrix.[4][11] The regenerated palmitoyl-CoA is then available for β-oxidation.

Therefore, this compound is transiently present in the cytoplasm, the mitochondrial intermembrane space, and the mitochondrial matrix. Its concentration in each compartment is dynamically regulated by the coordinated action of the carnitine shuttle enzymes.

Quantitative Data

Precise quantitative data on the subcellular concentrations of this compound are challenging to obtain due to its transient nature. However, studies have provided valuable insights into its levels in various biological contexts.

Table 1: Tissue and Cellular Concentrations of this compound

Biological SampleConditionConcentration/Synthesis RateReference
Human Prostate TissueCancerous0.068 ± 0.03 µM[12]
Human Prostate TissueNon-cancerous0.034 ± 0.02 µM[12]
Human Blood CellsBasalAbsolute Synthesis Rate correlated with plasma palmitate oxidation (r=0.764)[10][13]
Human Blood CellsHyperinsulinemiaFractional Synthesis Rate: 0.788 ± 0.084 %·hr⁻¹[10][13]

Table 2: Kinetic Parameters of the Carnitine Shuttle Components

Enzyme/TransporterSubstrateKmVmaxKiOrganism/SourceReference
Carnitine-Acylcarnitine Translocase (CACT)Carnitine0.38 - 1.50 mM0.20 - 0.34 nmol/mg·min-Rat Heart Mitochondria[14]
Carnitine-Acylcarnitine Translocase (CACT)Octanoylcarnitine--0.10 mMRat Heart Mitochondria[14]
Carnitine Palmitoyltransferase 1 (CPT1)Carnitine164 - 216 µmol/L--Pig Liver[13]
Carnitine Palmitoyltransferase 1 (CPT1)Carnitine480 ± 44 µmol/L--Pig Skeletal Muscle[13]

Signaling Pathways and Experimental Workflows

The Carnitine Shuttle Pathway for this compound Transport

The transport of this compound into the mitochondrial matrix is a well-defined process.

CarnitineShuttle cluster_cytoplasm Cytoplasm cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix PalmitoylCoA_cyto Palmitoyl-CoA CPT1 CPT1 PalmitoylCoA_cyto->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Palmitoylcarnitine_IMS This compound CPT1->Palmitoylcarnitine_IMS CoA_cyto CoA CPT1->CoA_cyto CACT CACT Palmitoylcarnitine_IMS->CACT CACT->Carnitine_cyto Antiport Palmitoylcarnitine_matrix This compound CACT->Palmitoylcarnitine_matrix CPT2 CPT2 Carnitine_matrix Carnitine CPT2->Carnitine_matrix PalmitoylCoA_matrix Palmitoyl-CoA CPT2->PalmitoylCoA_matrix Palmitoylcarnitine_matrix->CPT2 Carnitine_matrix->CACT BetaOxidation β-Oxidation PalmitoylCoA_matrix->BetaOxidation CoA_matrix CoA CoA_matrix->CPT2

Caption: The Carnitine Shuttle Pathway for this compound Transport.

Experimental Workflow for Subcellular Fractionation and Quantification

To determine the subcellular distribution of this compound, a multi-step experimental approach is required, involving cell culture, subcellular fractionation, and quantitative analysis.

SubcellularFractionationWorkflow cluster_fractions Subcellular Fractions CellCulture 1. Cell Culture (e.g., Hepatocytes, Myocytes) Homogenization 2. Cell Homogenization (Dounce homogenizer) CellCulture->Homogenization DifferentialCentrifugation 3. Differential Centrifugation Homogenization->DifferentialCentrifugation Nuclei Nuclei DifferentialCentrifugation->Nuclei Mitochondria Mitochondria DifferentialCentrifugation->Mitochondria Microsomes Microsomes (ER) DifferentialCentrifugation->Microsomes Cytosol Cytosol DifferentialCentrifugation->Cytosol LipidExtraction 4. Lipid Extraction (e.g., Folch method) Nuclei->LipidExtraction Mitochondria->LipidExtraction Microsomes->LipidExtraction Cytosol->LipidExtraction LCMS 5. LC-MS/MS Analysis (Quantification of Palmitoylcarnitine) LipidExtraction->LCMS DataAnalysis 6. Data Analysis (Normalization to protein content) LCMS->DataAnalysis

Caption: Workflow for Subcellular Fractionation and Quantification.

Experimental Protocols

Protocol for Mitochondrial Isolation from Cultured Cells

This protocol is adapted from established methods for isolating functional mitochondria from cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, HepG2, or primary cells) grown to 80-90% confluency.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl pH 7.5, 1 mM EDTA.

  • Dounce homogenizer with a tight-fitting pestle.

  • Refrigerated centrifuge and microcentrifuge.

  • Protein assay reagent (e.g., BCA or Bradford).

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer to a pre-chilled centrifuge tube.

  • Cell Lysis: Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold MIB.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 20-30 strokes with the tight-fitting pestle on ice to disrupt the cells. Check for cell lysis under a microscope.

  • Differential Centrifugation (Low Speed): Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Differential Centrifugation (High Speed): Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Discard the supernatant (which contains the cytosolic and microsomal fractions) and gently wash the mitochondrial pellet with 1 mL of ice-cold MIB. Centrifuge again at 10,000 x g for 15 minutes at 4°C.

  • Final Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB or a suitable buffer for downstream analysis.

  • Protein Quantification: Determine the protein concentration of the mitochondrial fraction using a standard protein assay for normalization of subsequent analyses.

Protocol for In Vitro Transport Assay of this compound using Proteoliposomes

This protocol describes the reconstitution of the carnitine-acylcarnitine translocase (CACT/SLC25A20) into liposomes to study its transport activity.

Materials:

  • Purified recombinant CACT protein.

  • Phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine).

  • Detergent (e.g., Triton X-100 or octyl glucoside).

  • Bio-Beads SM-2 or similar hydrophobic resin for detergent removal.

  • Internal buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4) containing a known concentration of unlabeled carnitine.

  • External buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4).

  • Radiolabeled [³H]-(+)-palmitoylcarnitine.

  • Inhibitors (e.g., mersalyl) to stop the transport reaction.

  • Scintillation counter.

Procedure:

  • Liposome Preparation: Prepare a suspension of phospholipids in the internal buffer and sonicate to form unilamellar vesicles.

  • Solubilization: Solubilize the liposomes and the purified CACT protein with a detergent.

  • Reconstitution: Mix the solubilized protein and lipids. Remove the detergent by incubation with Bio-Beads. This will lead to the formation of proteoliposomes with the CACT protein incorporated into the lipid bilayer.

  • Transport Assay Initiation: Equilibrate the proteoliposomes (containing internal unlabeled carnitine) in the external buffer. Initiate the transport reaction by adding radiolabeled [³H]-(+)-palmitoylcarnitine to the external medium.

  • Time Course and Termination: At specific time points, stop the transport by adding an inhibitor like mersalyl.

  • Separation: Separate the proteoliposomes from the external medium containing unincorporated radiolabel by passing the mixture through a Sephadex G-75 column.

  • Quantification: Measure the radioactivity incorporated into the proteoliposomes using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity over time to determine the initial rate of transport. Kinetic parameters (Km and Vmax) can be determined by performing the assay with varying concentrations of external this compound.

Protocol for Quantification of this compound in Subcellular Fractions by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound.

Materials:

  • Subcellular fractions (mitochondria, cytosol, microsomes).

  • Internal standard (e.g., [d₃]-palmitoylcarnitine).

  • Acetonitrile (B52724), ice-cold.

  • Formic acid.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • C18 or HILIC chromatography column.

Procedure:

  • Sample Preparation: To a known amount of protein from each subcellular fraction, add a known amount of the internal standard.

  • Protein Precipitation: Add ice-cold acetonitrile to precipitate the proteins. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acylcarnitines.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the acylcarnitines using a suitable chromatographic gradient.

  • Detection: Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for this compound is m/z 400.4, and a common product ion is m/z 85.1.

  • Data Analysis: Generate a standard curve using known concentrations of this compound. Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the results to the initial protein content of the fraction.

Conclusion

The subcellular localization and transport of this compound are central to cellular fatty acid metabolism. The intricate carnitine shuttle system ensures the efficient delivery of long-chain fatty acids to the mitochondrial matrix for energy production. Understanding the quantitative distribution and the kinetics of this transport is crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic interventions. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of this compound in cellular health and disease. Further research, particularly in quantifying the dynamic changes in subcellular this compound concentrations and in visualizing its transport in real-time, will undoubtedly provide deeper insights into the regulation of fatty acid metabolism.

References

(+)-Palmitoylcarnitine: A Multifaceted Signaling Molecule in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Palmitoylcarnitine, an ester derivative of carnitine and the saturated fatty acid palmitic acid, is fundamentally recognized for its critical role in cellular energy metabolism. It serves as a key intermediate in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation and subsequent ATP production[1][2][3]. Beyond this canonical metabolic function, a growing body of evidence has illuminated the role of this compound as an active signaling molecule. Accumulations of palmitoylcarnitine (B157527), often observed in pathological states such as ischemia, metabolic syndrome, and cancer, can trigger a cascade of cellular events, profoundly impacting calcium homeostasis, protein kinase C (PKC) activity, apoptosis, inflammatory responses, and the generation of reactive oxygen species (ROS)[4][5][6][7][8]. This guide provides an in-depth technical overview of the core signaling functions of this compound, presents quantitative data, details key experimental protocols, and visualizes the complex pathways involved.

Core Signaling Pathways of this compound

Modulation of Calcium Homeostasis

This compound is a potent modulator of intracellular calcium ([Ca2+]i) concentrations, acting through multiple mechanisms that involve both influx from the extracellular space and release from internal stores[6]. This disruption of calcium homeostasis is a pivotal event that initiates several downstream signaling cascades.

Mechanisms of Action:

  • Direct Activation of Ca2+ Channels: Palmitoylcarnitine can directly interact with and activate L-type Ca2+ channels in the plasma membrane, promoting calcium influx. Its effects are comparable to Ca2+ channel activators like Bay K 8644[4].

  • Sarcoplasmic Reticulum (SR) Ca2+ Release: It directly stimulates the Ca2+ release channel (ryanodine receptor) of the sarcoplasmic reticulum, leading to the release of stored calcium into the cytoplasm[9].

  • Concentration-Dependent Effects: The elevation of [Ca2+]i by palmitoylcarnitine is dose-dependent, with effects observed in the low micromolar range (5-20 µM) in cardiomyocytes[6]. In prostate cancer cells (PC3), 50 µM palmitoylcarnitine induces a rapid Ca2+ influx[7][10].

Palmitoylcarnitine-Induced Calcium Signaling cluster_PM cluster_SR PC This compound LType L-type Ca²⁺ Channel PC->LType Activates RyR Ryanodine Receptor (RyR) PC->RyR Stimulates PM Plasma Membrane SR Sarcoplasmic Reticulum (SR) Ca_int Intracellular Ca²⁺ ↑ LType->Ca_int Influx RyR->Ca_int Release Ca_ext Extracellular Ca²⁺ Ca_ext->LType Downstream Downstream Signaling (PKC, Apoptosis, etc.) Ca_int->Downstream Initiates

Caption: Palmitoylcarnitine increases intracellular Ca²⁺.

Quantitative Data on Calcium Modulation

Parameter Effect of this compound Cell/Tissue Type Reference
Ca2+ Sensitivity Concentration-dependent augmentation (1-1000 µM) Guinea-pig caecum taenia [4]
[3H]-nitrendipine Binding Inhibition with IC50 of 120 ± 1 µM Rat cortical membranes [4]
[3H]-verapamil Binding Inhibition with IC50 of 95 ± 17 µM Rat cortical membranes [4]
[3H]-diltiazem Binding Inhibition with IC50 of 120 ± 15 µM Rat cortical membranes [4]
[3H]ryanodine Binding 1.6-fold stimulation at 50 µM Skeletal muscle SR [9]
SR Ca2+ Channel Open Probability 7-fold increase at 50 µM Skeletal muscle SR [9]
Intracellular Ca2+ ([Ca2+]i) Dose-dependent increase (5-20 µM) Adult rat cardiomyocytes [6]

| Ca2+ Influx | Rapid influx induced by 50 µM | PC3 prostate cancer cells |[7][10] |

Regulation of Protein Kinase C (PKC)

This compound is not a simple inhibitor of PKC but rather a complex lipophilic modulator. Its effects are highly dependent on the cellular context and the presence of other signaling molecules, such as phorbol (B1677699) esters and diacylglycerols[5].

Mechanisms of Action:

  • Enhanced Phorbol Ester Dependency: Palmitoylcarnitine inhibits the basal activity of PKC but augments its activation in the presence of phorbol esters like phorbol 12,13-dibutyrate (PDBu)[5].

  • Isoform-Specific Effects: It can affect the subcellular distribution of specific PKC isoforms. In neuroblastoma cells, it leads to the retention of PKCβ and PKCδ in the cytoplasm[11].

  • Modulation of PKC-Substrate Interaction: Palmitoylcarnitine has been shown to decrease the amount of the PKC substrate GAP-43 that co-immunoprecipitates with PKCδ, subsequently reducing GAP-43 phosphorylation[11].

Modulation of Protein Kinase C by Palmitoylcarnitine cluster_PKC PKC Modulation PC This compound PKC Protein Kinase C (Basal Activity) PC->PKC Inhibits PKC_PDBu Protein Kinase C (+ Phorbol Ester) PC->PKC_PDBu Augments Activity_Inhibited Activity Inhibited PKC->Activity_Inhibited Activity_Augmented Activity Augmented PKC_PDBu->Activity_Augmented

Caption: Palmitoylcarnitine's dual effect on PKC activity.
Induction of Apoptosis and Oxidative Stress

High concentrations of palmitoylcarnitine can induce oxidative stress and trigger programmed cell death, particularly in cancer cells. This is often linked to its effects on mitochondrial function.

Mechanisms of Action:

  • Mitochondrial ROS Production: Palmitoylcarnitine metabolism in mitochondria can be a significant source of superoxide (B77818) and hydrogen peroxide (H2O2)[12][13]. At high concentrations (e.g., 10 µM), it increases ROS generation in cardiomyocytes[14][15]. This is associated with impaired lipid metabolism where β-oxidation is not efficiently coupled with the TCA cycle[7].

  • Mitochondrial Permeability Transition Pore (mPTP): High levels of palmitoylcarnitine (10 µM) can induce the opening of the mPTP, leading to depolarization of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway[14][15].

  • Caspase Regulation: Palmitoylcarnitine directly stimulates the activity of caspases 3, 7, and 8, which are executioner and initiator caspases in the apoptotic cascade. This is in direct contrast to L-carnitine, which inhibits these enzymes[16][17].

  • Glutathione Depletion: In colorectal cancer cells, palmitoylcarnitine-induced cell death is linked to the depletion of glutathione, a critical intracellular antioxidant[18].

Palmitoylcarnitine-Induced Apoptosis & ROS Production PC This compound (High Concentration) Mito Mitochondrion PC->Mito Enters via Carnitine Shuttle mPTP mPTP Opening PC->mPTP Induces Caspases Caspases 3, 7, 8 PC->Caspases Stimulates ROS ROS Production ↑ (Superoxide, H₂O₂) Mito->ROS β-oxidation ROS->mPTP Contributes to DeltaPsi ΔΨm Depolarization mPTP->DeltaPsi Apoptosis Apoptosis DeltaPsi->Apoptosis Caspases->Apoptosis Executes

Caption: Pathways of palmitoylcarnitine-induced apoptosis.

Quantitative Data on Apoptosis and Mitochondrial Function

Parameter Effect of this compound Cell/Tissue Type Reference
Mitochondrial ΔΨm Slight hyperpolarization at 1-5 µM Rat ventricular myocytes [14][15]
Mitochondrial ΔΨm Depolarization at 10 µM (TMRE intensity decreased to 61.9%) Rat ventricular myocytes [14][15]
mPTP Opening Induced at 10 µM (Calcein intensity decreased to 70.7%) Rat ventricular myocytes [14][15]
ROS Generation 3.4-fold increase at 10 µM Rat ventricular myocytes [14][15]
Cell Viability Significant decrease at >50 µM PC3 prostate cancer cells [7]

| Cell Survival | Decrease at 50-100 µM | HT29 & HCT 116 colon cancer cells |[18] |

Pro-inflammatory Signaling

Accumulation of palmitoylcarnitine is associated with pro-inflammatory responses, particularly in the context of cancer. It can mimic the effects of other pro-inflammatory stimuli and hormones.

Mechanisms of Action:

  • IL-6 Production: In PC3 prostate cancer cells, high levels of palmitoylcarnitine increase the gene expression and secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6)[7][10].

  • DHT-like Effects: Studies have shown that palmitoylcarnitine can induce a biological response similar to dihydrotestosterone (B1667394) (DHT), a hormone linked to prostate cancer progression. This includes inducing a similar pattern of Ca2+ influx and affecting genes involved in cytokine signaling and apoptosis[7][10].

Experimental Protocols

Detailed methodologies are crucial for studying the signaling effects of this compound. Below are protocols for key experiments cited in the literature.

Experimental Workflow: Measuring Ca²⁺ Influx cluster_prep Cell Preparation cluster_load Dye Loading cluster_measure Measurement c1 1. Culture Cells (e.g., PC3, PNT1A) to 70-80% confluency c2 2. Harvest Cells (e.g., with trypsin) c1->c2 c3 3. Resuspend & Incubate (1 hr at 37°C) c2->c3 l1 4. Add FURA-2AM dye (final conc. 250 nM) c3->l1 l2 5. Incubate (30 min at 37°C) l1->l2 m1 6. Start fluorescence measurement (Excitation: 340/380 nm, Emission: 510 nm) l2->m1 m2 7. Inject Palmitoylcarnitine (e.g., 5-50 µM) or controls m1->m2 m3 8. Record fluorescence ratio (F340/F380) over time m2->m3

Caption: Workflow for intracellular calcium measurement.
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) Influx

(Based on methodology from[7])

  • Cell Culture: Culture human prostate cells (e.g., PC3, PNT1A) in appropriate media to 70-80% confluence.

  • Harvesting: Harvest cells using trypsin and centrifuge the cell suspension at 1,500 rpm for 3 minutes.

  • Incubation: Resuspend the cell pellet in media containing 10% FBS and incubate for 1 hour at 37°C and 5% CO2 to allow for recovery.

  • Dye Loading: Count the cells and add FURA-2AM fluorescent dye to the cell suspension (1 x 10^6 cells/ml) to a final concentration of 250 nM.

  • Incubation with Dye: Incubate the cells with FURA-2AM for 30 minutes at 37°C and 5% CO2.

  • Measurement: Transfer the cell suspension to a fluorometer. Begin recording fluorescence emission at 510 nm while alternating excitation wavelengths between 340 nm and 380 nm.

  • Stimulation: After establishing a baseline reading (e.g., at 50 seconds), inject the desired concentration of this compound (e.g., 5-50 µM), vehicle control (DMSO), or a positive control (e.g., histamine).

  • Data Analysis: The ratio of fluorescence intensity at 340 nm excitation to 380 nm excitation (F340/F380) is calculated over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

Protocol 2: Analysis of IL-6 Gene Expression by RT-qPCR

(Based on methodology from[7])

  • Cell Treatment: Grow cells (e.g., PC3) to 70-80% confluence in culture plates. Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or a vehicle control for 24 hours at 37°C.

  • RNA Extraction: Aspirate the media and wash cells with PBS. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Ensure a 260/280 ratio of ~2.0.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit with reverse transcriptase, dNTPs, and appropriate primers (oligo(dT) or random hexamers).

  • Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the IL-6 gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green).

  • Thermocycling: Run the qPCR reaction on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for IL-6 and the reference gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of IL-6 to the reference gene and comparing treated samples to the vehicle control.

Protocol 3: Quantification of this compound by HPLC-MS/MS

(Based on methodology from[3][19])

  • Sample Collection: Collect biological samples such as plasma or cell lysates.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., L-Palmitoylcarnitine-d3) to all samples, calibration standards, and quality controls.

  • Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724), to the sample to precipitate proteins. Vortex mix thoroughly.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent mixture (e.g., 90:10 acetonitrile/water) compatible with the HPLC mobile phase.

  • HPLC Separation: Inject the reconstituted sample onto an HPLC system equipped with a C18 column. Use a gradient elution program with mobile phases typically consisting of water and acetonitrile with an additive like formic acid to separate palmitoylcarnitine from other matrix components.

  • MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for palmitoylcarnitine (e.g., m/z 400 → 341) and its internal standard (e.g., m/z 403 → 341)[3][19].

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of palmitoylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

While the transport of fatty acids for energy production remains its primary physiological function, this compound is unequivocally a potent signaling molecule. Its accumulation, particularly under pathophysiological conditions, can initiate and modulate a wide array of cellular processes, including calcium signaling, PKC activity, apoptosis, and inflammation. Understanding these non-metabolic roles is critical for researchers in cellular biology and offers new perspectives for drug development professionals targeting diseases characterized by metabolic dysregulation, such as ischemic heart disease, diabetes, and certain cancers. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for further investigation into the complex and multifaceted signaling world of this compound.

References

The Discovery and Scientific Journey of (+)-Palmitoylcarnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides a comprehensive overview of the historical discovery, biochemical significance, and key experimental methodologies related to (+)-Palmitoylcarnitine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the metabolic roles and therapeutic potential of this crucial long-chain acylcarnitine. This document details its pivotal function in fatty acid metabolism, its emerging roles in cellular signaling, and provides structured data and protocols to facilitate further research.

A Historical Perspective: From "Vitamin BT" to a Key Metabolite

The story of this compound is intrinsically linked to the discovery of its parent molecule, L-carnitine. Initially isolated from meat extracts in the early 20th century, L-carnitine was first designated as "vitamin BT" due to its essential role in the growth of the mealworm Tenebrio molitor[1]. It wasn't until the mid-20th century that its fundamental role in mammalian fatty acid metabolism began to be unveiled.

The crucial breakthrough came with the understanding that long-chain fatty acids require a dedicated transport system to cross the inner mitochondrial membrane for subsequent β-oxidation. Early research in the 1960s led to the identification and isolation of long-chain acylcarnitines, including palmitoylcarnitine (B157527), from mitochondria, establishing them as key intermediates in this process[2]. These pioneering studies laid the groundwork for elucidating the "carnitine shuttle" system, a cornerstone of cellular bioenergetics.

Physicochemical and Biochemical Properties of this compound

This compound is an ester formed from L-carnitine and palmitic acid, a common 16-carbon saturated fatty acid. Its amphipathic nature, possessing both a hydrophilic quaternary ammonium (B1175870) head group and a long hydrophobic acyl chain, is critical to its function as a transport molecule and a surfactant-like agent that can interact with biological membranes[3][4].

Quantitative Data Summary
PropertyValueSource(s)
Chemical Formula C₂₃H₄₅NO₄[5][6][7]
Molar Mass 399.6 g/mol [5][6][7]
Monoisotopic Mass 399.33485892 Da[5][6]
XLogP3 7.7[5][6]
Net ATP Yield 106 ATP (from one molecule of palmitic acid)[7]
LC-MS/MS LLOQ 1 ng/mL[8]
LC-MS/MS LOD 0.35 nmol/L[8][9]

The Central Role in Cellular Metabolism and Signaling

The primary and most well-understood function of this compound is its role as an indispensable intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.

The Carnitine Shuttle Pathway

The transport of palmitoyl-CoA into the mitochondria is a multi-step process known as the carnitine shuttle. This pathway is essential for energy production from fats.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Mitochondrial Matrix PalmitoylCoA_cyt Palmitoyl-CoA CPT1 CPT1 PalmitoylCoA_cyt->CPT1 LCarnitine_cyt L-Carnitine LCarnitine_cyt->CPT1 Palmitoylcarnitine_ims This compound CPT1->Palmitoylcarnitine_ims CoA-SH CACT CACT Palmitoylcarnitine_ims->CACT CACT->Palmitoylcarnitine_ims CPT2 CPT2 CACT->CPT2 PalmitoylCoA_mat Palmitoyl-CoA CPT2->PalmitoylCoA_mat CoA-SH LCarnitine_mat L-Carnitine CPT2->LCarnitine_mat BetaOxidation β-Oxidation PalmitoylCoA_mat->BetaOxidation LCarnitine_mat->CACT

The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.
Emerging Signaling Roles of this compound

Recent research has uncovered roles for this compound beyond its function as a simple metabolic intermediate. Accumulation of palmitoylcarnitine, particularly under pathological conditions such as ischemia and certain cancers, has been linked to distinct signaling events.

Studies have demonstrated that elevated levels of this compound can induce an influx of intracellular calcium ([Ca²⁺]i) in various cell types, including prostate cancer cells and cardiomyocytes[10][11][12]. This disruption of calcium homeostasis can trigger downstream signaling cascades, including the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6).

PalmitoylcarnitineSignaling Palmitoylcarnitine This compound (Pathological Levels) Membrane Plasma Membrane Interaction Palmitoylcarnitine->Membrane DHT_like Potential DHT-like Androgenic Effects Palmitoylcarnitine->DHT_like similar biological response CaInflux Ca²⁺ Influx Membrane->CaInflux CaIncrease Increased [Ca²⁺]i CaInflux->CaIncrease SignalingCascade Downstream Signaling (e.g., Kinase Activation) CaIncrease->SignalingCascade TranscriptionFactors Activation of Transcription Factors SignalingCascade->TranscriptionFactors GeneExpression Increased IL-6 Gene Expression TranscriptionFactors->GeneExpression

Proposed signaling cascade initiated by elevated this compound.

Intriguingly, the pattern of calcium influx and subsequent gene expression changes induced by palmitoylcarnitine in prostate cancer cells shows similarities to the effects of dihydrotestosterone (B1667394) (DHT)[10][11]. This suggests a potential for this compound to exert androgen-like biological activities, a significant finding for hormone-sensitive cancers. This connection is an active area of research, with studies exploring how metabolic dysregulation can influence cancer progression through hormone-like signaling.

Key Experimental Protocols

Accurate quantification and functional analysis of this compound are crucial for research in this field. The following sections detail established methodologies.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Collect Sample (Plasma, Tissue, Cells) IS 2. Spike with Internal Standard (e.g., d₃-Palmitoylcarnitine) Sample->IS Precipitate 3. Protein Precipitation (e.g., cold acetonitrile) IS->Precipitate Evaporate 4. Evaporate Supernatant Precipitate->Evaporate Reconstitute 5. Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC 6. HPLC Separation (HILIC Column) Reconstitute->HPLC MSMS 7. MS/MS Detection (Triple Quadrupole) HPLC->MSMS Integration 8. Peak Integration MSMS->Integration Calibration 9. Calibration Curve Generation Integration->Calibration Quantification 10. Concentration Calculation Calibration->Quantification

Workflow for this compound quantification via LC-MS/MS.
  • Sample Preparation : To 50 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., 250 ng/mL d₃-Palmitoylcarnitine)[8][13].

  • Protein Precipitation : Add 200 µL of cold acetonitrile, vortex thoroughly, and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins[13].

  • Extraction : Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Drying and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of a suitable mobile phase, such as 90:10 acetonitrile/water[13].

  • LC-MS/MS Analysis :

    • Chromatography : Use a hydrophilic interaction liquid chromatography (HILIC) column for separation[14]. A typical gradient might run from high organic to increasing aqueous phase containing a modifier like ammonium acetate (B1210297) or formic acid[15].

    • Mass Spectrometry : Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 400.4 → 85.1) and its deuterated internal standard.

Measurement of Intracellular Calcium ([Ca²⁺]i) Influx

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to this compound.

  • Cell Preparation : Culture cells to 70-80% confluency. Harvest the cells and resuspend them in a suitable buffer or media containing 10% FBS[10].

  • Dye Loading : Incubate the cell suspension (e.g., 1 x 10⁶ cells/mL) with a calcium-sensitive dye such as Fura-2 AM (final concentration of 250 nM) for 30-45 minutes at 37°C[10][16]. Intracellular esterases will cleave the AM ester, trapping the fluorescent indicator inside the cells[16].

  • Washing : Wash the cells twice to remove any extracellular dye.

  • Measurement : Resuspend the cells in the appropriate assay buffer and place them in a fluorometer or on a fluorescence microscope.

  • Data Acquisition :

    • Establish a stable baseline fluorescence reading.

    • Inject a solution of this compound to achieve the desired final concentration (e.g., 1-20 µM) and record the change in fluorescence over time[10][12].

    • For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to calculate the intracellular calcium concentration[10].

    • Use positive controls like ionomycin (B1663694) to determine the maximum fluorescence signal and negative controls like EGTA to chelate extracellular calcium[16].

Conclusion and Future Directions

From its origins as a curious "vitamin" for insects to its established role as a central player in human energy metabolism, the scientific understanding of carnitine and its esters has evolved dramatically. This compound, once viewed solely as a transport molecule, is now emerging as a bioactive lipid with the potential to influence cellular signaling pathways involved in inflammation and proliferation. Its accumulation in pathological states highlights its diagnostic potential and suggests that the enzymes of the carnitine shuttle could be valuable therapeutic targets. Future research should focus on further delineating the downstream effects of palmitoylcarnitine-induced signaling and exploring its potential as a biomarker and modulator in metabolic diseases and cancer.

References

The Central Role of (+)-Palmitoylcarnitine in Mitochondrial Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Palmitoylcarnitine is a pivotal intermediate in the metabolic pathway of long-chain fatty acid oxidation, serving as the transport-competent form of palmitic acid for entry into the mitochondrial matrix. This technical guide provides an in-depth exploration of the role of this compound, detailing its transport via the carnitine shuttle, its subsequent enzymatic conversion, and the regulation of this critical bioenergetic process. The guide summarizes key quantitative data, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for researchers and professionals in the field of metabolic disease and drug development.

Introduction

Mitochondrial fatty acid β-oxidation is a fundamental catabolic process that provides a significant source of cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Long-chain fatty acids, however, cannot passively traverse the inner mitochondrial membrane. The carnitine shuttle system evolved to overcome this barrier, with this compound acting as the key substrate for this transport mechanism. The generation, transport, and subsequent metabolism of this compound are tightly regulated, and dysregulation of this pathway is implicated in a variety of metabolic disorders, including inherited enzyme deficiencies, insulin (B600854) resistance, and cardiovascular disease. A thorough understanding of the kinetics and regulation of this compound metabolism is therefore crucial for the development of therapeutic strategies targeting these conditions.

The Carnitine Shuttle: Transport of this compound

The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is facilitated by the carnitine shuttle, a multi-step process involving three key proteins: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).

2.1. Carnitine Palmitoyltransferase I (CPT1)

Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of a long-chain fatty acyl-CoA, such as palmitoyl-CoA, with L-carnitine to form this compound and Coenzyme A (CoA).[1] This reaction is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria.[2]

2.2. Carnitine-Acylcarnitine Translocase (CACT)

This compound is then transported across the inner mitochondrial membrane in exchange for a molecule of free carnitine by CACT, an integral membrane protein.[3] This antiport mechanism ensures a continuous supply of carnitine in the intermembrane space for CPT1 activity.

2.3. Carnitine Palmitoyltransferase II (CPT2)

Once inside the mitochondrial matrix, CPT2, located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction: the conversion of this compound and CoA into palmitoyl-CoA and L-carnitine.[3] The regenerated palmitoyl-CoA is then available for the enzymatic reactions of β-oxidation.

cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix Palmitoyl-CoA Palmitoyl-CoA CPT1 CPT1 Palmitoyl-CoA->CPT1 L-Carnitine_cyt L-Carnitine L-Carnitine_cyt->CPT1 Palmitoylcarnitine_ims This compound CPT1->Palmitoylcarnitine_ims CoA CACT CACT Palmitoylcarnitine_ims->CACT L-Carnitine_ims L-Carnitine CACT->L-Carnitine_ims Palmitoylcarnitine_matrix This compound CACT->Palmitoylcarnitine_matrix CPT2 CPT2 Palmitoylcarnitine_matrix->CPT2 L-Carnitine_matrix L-Carnitine L-Carnitine_matrix->CACT Palmitoyl-CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl-CoA_matrix L-Carnitine Beta-Oxidation Beta-Oxidation Palmitoyl-CoA_matrix->Beta-Oxidation

The Carnitine Shuttle Pathway for this compound Transport.

Regulation of this compound Metabolism

The flux of this compound through the fatty acid oxidation pathway is primarily regulated at the level of CPT1. The key physiological inhibitor of CPT1 is malonyl-CoA, an intermediate in fatty acid synthesis.[4][5] Under conditions of high energy availability and active fatty acid synthesis, elevated levels of malonyl-CoA allosterically inhibit CPT1, thereby preventing the formation of this compound and subsequent entry into the mitochondria for oxidation.[4] Conversely, during periods of energy demand, such as fasting or exercise, malonyl-CoA levels decrease, relieving the inhibition of CPT1 and promoting fatty acid oxidation.[4]

High Energy State High Energy State Malonyl-CoA Malonyl-CoA High Energy State->Malonyl-CoA increased synthesis Low Energy State Low Energy State Low Energy State->Malonyl-CoA decreased synthesis CPT1 CPT1 Malonyl-CoA->CPT1 inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation promotes

Regulation of CPT1 by Malonyl-CoA.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and processes involved in this compound metabolism.

Table 1: Kinetic Parameters of the Carnitine Shuttle Enzymes

Enzyme/TransporterSubstrateOrganism/TissueKmVmaxReference(s)
CPT1 L-CarnitinePig Liver164 - 216 µMNot Specified[6]
L-CarnitinePig Skeletal Muscle~480 µMNot Specified[6]
CACT L-CarnitineRat Heart Mitochondria0.38 - 1.50 mM0.20 - 0.34 nmol/mg·min[7]
CPT2 This compoundHuman (recombinant)Not SpecifiedNot Specified[8]

Table 2: Inhibition of CPT1 by Malonyl-CoA

PreparationPalmitoyl-CoA ConcentrationIC50 for Malonyl-CoAReference(s)
Isolated Mitochondria25 µM0.034 µM
Permeabilized Muscle Fibers25 µM0.61 µM
Isolated Mitochondria150 µM0.49 µM
Permeabilized Muscle Fibers150 µM6.3 µM

Table 3: Effects of this compound on Mitochondrial Function in Rat Ventricular Myocytes

This compound ConcentrationEffect on Mitochondrial Membrane Potential (ΔΨm)Effect on Reactive Oxygen Species (ROS) ProductionReference(s)
1 µMHyperpolarization (TMRE intensity increased to 115.5 ± 5.4% of baseline)Not significantly increased
5 µMHyperpolarization (TMRE intensity increased to 110.7 ± 1.6% of baseline)Not significantly increased
10 µMDepolarization (TMRE intensity decreased to 61.9 ± 12.2% of baseline)Increased (DCF intensity increased to 3.4 ± 0.3-fold of baseline)

Experimental Protocols

5.1. Measurement of Mitochondrial Respiration with this compound

This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or a high-resolution respirometer.

  • Materials:

  • Procedure:

    • Calibrate the oxygen electrode/respirometer at the desired temperature (e.g., 37°C).

    • Add a known amount of isolated mitochondria to the respiration buffer in the chamber.

    • Add this compound (e.g., 5-10 µM) and malate (e.g., 2 mM) to initiate leak respiration (State 2).

    • Add a saturating amount of ADP (e.g., 1-2 mM) to stimulate oxidative phosphorylation (State 3).

    • Add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase and measure State 4o respiration.

    • Titrate FCCP to determine the maximal uncoupled respiration rate (ETS capacity).

    • Add rotenone and antimycin A to inhibit the electron transport chain and measure residual oxygen consumption.

cluster_workflow Mitochondrial Respiration Assay Workflow start Calibrate Electrode add_mito Add Isolated Mitochondria start->add_mito add_substrates Add this compound + Malate (State 2) add_mito->add_substrates add_adp Add ADP (State 3) add_substrates->add_adp add_oligo Add Oligomycin (State 4o) add_adp->add_oligo add_fccp Titrate FCCP (ETS Capacity) add_oligo->add_fccp add_inhibitors Add Rotenone + Antimycin A add_fccp->add_inhibitors end Measure Residual O2 Consumption add_inhibitors->end

Workflow for Measuring Mitochondrial Respiration.

5.2. Radiolabeled Fatty Acid Oxidation Assay

This assay measures the rate of β-oxidation by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.

  • Materials:

    • Cultured cells or tissue homogenates

    • [14C]Palmitic acid

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Incubation buffer

    • Perchloric acid (to stop the reaction)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a [14C]palmitate-BSA conjugate.

    • Incubate cells or tissue homogenates with the radiolabeled substrate for a defined period.

    • Stop the reaction by adding ice-cold perchloric acid.

    • Centrifuge to pellet the precipitated protein and unoxidized fatty acids.

    • Measure the radioactivity in the supernatant, which contains the acid-soluble metabolites (e.g., acetyl-CoA, TCA cycle intermediates).

    • Calculate the rate of fatty acid oxidation based on the specific activity of the radiolabeled palmitate.

5.3. CPT1 and CPT2 Enzyme Activity Assays

These assays measure the activity of CPT1 and CPT2 by monitoring the formation of a product over time. A common method involves a spectrophotometric assay using DTNB (Ellman's reagent), which reacts with the free CoA produced in the reaction.

  • Materials:

    • Isolated mitochondria or cell/tissue lysates

    • Palmitoyl-CoA (for CPT1) or this compound (for CPT2)

    • L-Carnitine (for CPT1) or CoA (for CPT2)

    • DTNB

    • Assay buffer (e.g., Tris-HCl)

    • Malonyl-CoA (to inhibit CPT1 and differentiate from CPT2 activity)

  • Procedure (CPT1):

    • Prepare a reaction mixture containing assay buffer, DTNB, and L-carnitine.

    • Add the mitochondrial or lysate sample.

    • Initiate the reaction by adding palmitoyl-CoA.

    • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the DTNB-CoA adduct.

    • Perform a parallel assay in the presence of malonyl-CoA to determine CPT1-specific activity.

  • Procedure (CPT2):

    • Prepare a reaction mixture containing assay buffer, DTNB, and CoA.

    • Add the mitochondrial or lysate sample (often after disrupting the outer membrane to expose CPT2).

    • Initiate the reaction by adding this compound.

    • Monitor the increase in absorbance at 412 nm.

Conclusion

This compound is a central molecule in mitochondrial fatty acid oxidation, and its metabolism is a critical control point for cellular energy homeostasis. This technical guide has provided a comprehensive overview of the role of this compound, from its transport across the mitochondrial membranes to the regulation of its formation. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals investigating the intricacies of fatty acid metabolism and its role in health and disease. Further research into the specific kinetics of the enzymes involved and the development of isoform-specific modulators of the carnitine shuttle hold significant promise for the therapeutic management of metabolic disorders.

References

The Dual Nature of (+)-Palmitoylcarnitine: A Technical Guide to its Pharmacological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects and potential therapeutic applications of (+)-Palmitoylcarnitine, an ester derivative of carnitine integral to fatty acid metabolism. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its cellular and systemic functions, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Introduction

This compound is a crucial intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Palmitic acid, a saturated fatty acid, is first converted to Palmitoyl-CoA in the cytoplasm.[2] Due to the impermeability of the inner mitochondrial membrane to long-chain acyl-CoA esters, Palmitoyl-CoA is enzymatically converted to this compound by Carnitine O-palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane.[2][3][4] this compound is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase.[2] Once inside the mitochondrial matrix, Carnitine O-palmitoyltransferase II (CPT2) converts this compound back to Palmitoyl-CoA, which then enters the β-oxidation pathway to generate acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production.[2][3][5]

While essential for energy homeostasis, the accumulation of this compound has been implicated in various pathological conditions, exhibiting a dual role that can be both beneficial and detrimental depending on the cellular context and concentration. This guide will explore these multifaceted effects in detail.

Pharmacological Effects: A Cellular Perspective

The cellular effects of this compound are complex and often concentration-dependent, impacting mitochondrial function, cellular signaling, and survival pathways.

Mitochondrial Function

This compound directly influences mitochondrial bioenergetics and integrity. At lower concentrations (1 and 5 μM), it can cause a slight hyperpolarization of the mitochondrial membrane potential (ΔΨm).[6][7] However, at higher concentrations (10 μM), it leads to dose-dependent depolarization of the ΔΨm, an increase in reactive oxygen species (ROS) production, and induction of mitochondrial permeability transition pore (mPTP) opening.[6][7][8] This impairment of mitochondrial function can disrupt cellular respiration.[8]

Apoptosis

This compound has been shown to be a modulator of apoptosis. It can stimulate the activity of caspases 3, 7, and 8, key executioners of programmed cell death.[9][10] In colorectal cancer cells, this compound incubation triggers mitochondrial-mediated apoptosis, a process linked to increased ROS production and depletion of glutathione.[11] The pro-apoptotic effects appear to be selective for cancer cells, as non-transformed cells are less sensitive.[11] Furthermore, flavone-induced apoptosis in colon cancer cells is significantly increased in the presence of this compound due to enhanced mitochondrial fatty acid transport and subsequent generation of superoxide.[12]

Inflammation

The role of this compound in inflammation is multifaceted. In prostate cancer cells, high levels of this compound are associated with increased gene expression and secretion of the pro-inflammatory cytokine IL-6.[13][14] This effect may be mediated by an increase in intracellular calcium influx.[13][14] Conversely, in a mouse model of ischemic stroke, L-Palmitoylcarnitine demonstrated anti-inflammatory effects by attenuating the increase in serum and brain levels of IL-6, IL-1β, and TNF-α.[15][16]

Protein Kinase C (PKC) Modulation

This compound acts as a modulator of Protein Kinase C (PKC), a key enzyme in signal transduction.[17] It inhibits the basal activity of PKC but enhances its activation in the presence of phorbol (B1677699) esters.[17] In neuroblastoma cells, this compound affects the distribution of PKC isoforms and decreases the phosphorylation of the PKC substrate GAP-43.[18]

Pharmacological Effects: A Systemic Perspective

The systemic effects of this compound are most pronounced in the cardiovascular and nervous systems.

Cardiovascular System

Accumulation of this compound during myocardial ischemia can lead to profound electrophysiological changes, contributing to arrhythmias.[19] In perfused rabbit hearts, a 30 µmol/L concentration of this compound significantly increased the latency of activation and reduced repolarization time.[19] It also decreased the resting membrane potential and the amplitude and rate of rise of the action potential.[19] These effects are thought to be due to a disruption of intracellular calcium homeostasis.[19] Furthermore, this compound can inhibit the cardiac sarcolemmal Na+-K+-ATPase, although at concentrations higher than those causing permeability changes.[20]

Nervous System

Emerging evidence links this compound to neurological function and disease. In neuroblastoma cells, it has been reported to promote neuronal differentiation.[18] However, elevated levels of L-Palmitoylcarnitine have been associated with the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[21] This effect is mediated by calcium-activated kinases such as GSK-3β and CDK5.[21] In vitro studies with SH-SY5Y neuronal cells have shown that this compound treatment enhances tau phosphorylation, increases mitochondrial fission, and elevates intracellular calcium levels.[21][22]

Potential Therapeutic Uses

The diverse pharmacological profile of this compound suggests several potential therapeutic avenues, although further research is required to fully elucidate its clinical utility.

  • Oncology: Its pro-apoptotic effects in cancer cells suggest its potential as an anti-cancer agent, possibly in combination with other therapies.[11][12]

  • Inflammatory Diseases: The context-dependent pro- and anti-inflammatory roles of this compound warrant further investigation for its potential use in inflammatory disorders.[13][14][15][16]

  • Metabolic Diseases: As a key metabolite in fatty acid oxidation, targeting the pathways involving this compound could be a strategy for managing metabolic diseases such as type 2 diabetes and obesity, where acylcarnitine profiles are often altered.[8]

  • Neurodegenerative Diseases: Understanding the role of this compound in tau phosphorylation could open new avenues for therapeutic intervention in Alzheimer's disease and other tauopathies.[21]

Quantitative Data

The following tables summarize the quantitative data from key studies on the effects of this compound.

Table 1: Effects on Mitochondrial Function

ParameterConcentrationEffectCell/Tissue TypeReference
Mitochondrial Membrane Potential (ΔΨm)1 and 5 μMSlight hyperpolarizationSaponin-treated rat ventricular myocytes[6][7]
10 μMDepolarizationSaponin-treated rat ventricular myocytes[6][7]
Mitochondrial Permeability Transition Pore (mPTP) Opening10 μMInduces openingSaponin-treated rat ventricular myocytes[6][7]
Reactive Oxygen Species (ROS) Production10 μMIncreased generationSaponin-treated rat ventricular myocytes[6][7]

Table 2: Effects on Cardiac Electrophysiology

ParameterConcentrationEffectModel SystemReference
Latency of Activation (St-R interval)30 µmol/L58% +/- 8% increaseIsolated perfused rabbit hearts[19]
Repolarization Time (R-E interval)30 µmol/L39% +/- 4% reductionIsolated perfused rabbit hearts[19]
Resting Membrane Potential30 µmol/L19 +/- 2 mV decreaseRabbit papillary muscle[19]
Action Potential Amplitude30 µmol/L33.5 +/- 8 mV reductionRabbit papillary muscle[19]

Table 3: Effects on Cell Viability in Colon Cancer Cells

Cell LineConcentrationTimeEffect on Cell SurvivalReference
HT2950 μM and 100 μM24 and 48 hDecreased[11]
HCT 11650 μM and 100 μM24 and 48 hDecreased[11]
CCD 841 (non-transformed)50 μM and 100 μM24 and 48 hNo significant change[11]

Experimental Protocols

This section provides an overview of the methodologies used in the cited research.

Cell Culture and Treatment
  • Cell Lines: HT29 and HCT 116 (colorectal adenocarcinoma), CCD 841 (non-transformed colon epithelial), PC3 and DU145 (prostate cancer), PNT1A (normal prostate), BPH-1 (benign prostatic hyperplasia), and SH-SY5Y (neuroblastoma) cells were used in various studies.[11][13][21]

  • Treatment: Cells were typically grown to 70-80% confluency before treatment with this compound at concentrations ranging from nanomolar to micromolar for specified durations (e.g., 24 or 48 hours).[11][13] A vehicle control (e.g., DMSO) was used in parallel.[13]

Measurement of Mitochondrial Function
  • Mitochondrial Membrane Potential (ΔΨm): Assessed using fluorescent dyes such as tetramethylrhodamine (B1193902) ethyl ester (TMRE) in saponin-treated rat ventricular myocytes via laser scanning confocal microscopy.[6][7]

  • Mitochondrial Permeability Transition Pore (mPTP) Opening: Measured by observing the decrease in calcein (B42510) fluorescence in mitochondria.[6][7]

  • Reactive Oxygen Species (ROS) Production: Detected using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate.[6][7]

Apoptosis Assays
  • Cell Survival: Determined using assays that measure relative cell viability after treatment with this compound.[11]

  • Caspase Activity: The activity of recombinant caspases 3, 7, and 8 was measured to assess the direct effect of this compound on these apoptotic enzymes.[9]

Measurement of Inflammatory Cytokines
  • Gene Expression: Total RNA was extracted from cells, and the gene expression of IL-6 was quantified using methods such as real-time quantitative PCR.[13]

  • Protein Secretion: The levels of secreted cytokines (IL-6, IL-1β, TNF-α) in cell culture supernatant or serum and brain tissue were measured by ELISA.[16]

Calcium Influx Assay
  • Measurement: Intracellular calcium concentration was monitored using fluorescent calcium indicators. The change in fluorescence ratio upon stimulation with this compound was measured to determine calcium influx.[13][14]

In Vivo Studies
  • Animal Models: Studies have utilized models such as adult male C57BL/6 mice for investigating ischemic stroke.[15]

  • Administration: L-Palmitoylcarnitine was administered intravenously at doses of 1 mg/kg and 4 mg/kg.[15]

  • Sample Collection: Blood and brain tissue were collected for analysis of inflammatory markers.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows involving this compound.

Palmitoylcarnitine_Fatty_Acid_Transport cluster_cytosol Cytosol cluster_mito_mem Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix Palmitic_Acid Palmitic Acid Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA CPT1 CPT1 Palmitoyl_CoA->CPT1 Palmitoylcarnitine_cyto This compound CPT1->Palmitoylcarnitine_cyto CACT CACT Palmitoylcarnitine_cyto->CACT Transport OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Palmitoylcarnitine_mito This compound CACT->Palmitoylcarnitine_mito CPT2 CPT2 Palmitoylcarnitine_mito->CPT2 Palmitoyl_CoA_mito Palmitoyl-CoA CPT2->Palmitoyl_CoA_mito Beta_Oxidation β-Oxidation Palmitoyl_CoA_mito->Beta_Oxidation

Caption: Carnitine shuttle for fatty acid transport.

Palmitoylcarnitine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Palmitoylcarnitine (B157527) This compound Mitochondrion Mitochondrion Palmitoylcarnitine->Mitochondrion Caspases ↑ Caspase 3, 7, 8 Activity Palmitoylcarnitine->Caspases ROS ↑ ROS Mitochondrion->ROS Glutathione ↓ Glutathione ROS->Glutathione Apoptosis Apoptosis Glutathione->Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis.

Palmitoylcarnitine_Inflammation_Prostate_Cancer Palmitoylcarnitine High Levels of This compound Ca_Influx ↑ Intracellular Ca²⁺ Influx Palmitoylcarnitine->Ca_Influx IL6_Expression ↑ IL-6 Gene Expression and Secretion Ca_Influx->IL6_Expression Prostate_Cancer_Progression Potential Prostate Cancer Progression IL6_Expression->Prostate_Cancer_Progression

Caption: Pro-inflammatory effects in prostate cancer.

Experimental_Workflow_Quantification Sample_Collection 1. Sample Collection (e.g., Plasma, Cells) Internal_Standard 2. Spiking with Internal Standard Sample_Collection->Internal_Standard Extraction 3. Protein Precipitation & Extraction Internal_Standard->Extraction Evaporation 4. Evaporation of Supernatant Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis 6. HPLC-MS/MS Analysis Reconstitution->Analysis Data_Processing 7. Data Processing & Quantification Analysis->Data_Processing

Caption: Workflow for this compound quantification.

References

The Role of (+)-Palmitoylcarnitine in the TCA Cycle and Energy Production: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Palmitoylcarnitine is a pivotal intermediate in cellular energy metabolism, serving as the transport-competent form of the long-chain fatty acid, palmitate, for its entry into the mitochondrial matrix. This translocation is the rate-limiting step for the subsequent β-oxidation of palmitate, which yields a substantial amount of acetyl-CoA. The acetyl-CoA derived from this compound is a primary fuel for the tricarboxylic acid (TCA) cycle, driving the production of reducing equivalents (NADH and FADH₂) that are essential for ATP synthesis via oxidative phosphorylation. Dysregulation of palmitoylcarnitine (B157527) metabolism is implicated in a variety of metabolic disorders, including type 2 diabetes, cardiovascular disease, and obesity, making the enzymatic machinery involved a critical area of research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the involvement of this compound in the TCA cycle and energy production, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Gateway to Fatty Acid Oxidation

Long-chain fatty acids are a major energy source for many tissues, particularly those with high energy demands such as the heart and skeletal muscle. However, the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs. The carnitine shuttle system overcomes this barrier, with this compound acting as the key transported molecule. The subsequent catabolism of this compound within the mitochondria provides a significant flux of acetyl-CoA to the TCA cycle, thereby directly influencing the cell's energy production capacity.

The Carnitine Shuttle: Transport of Palmitoylcarnitine into the Mitochondria

The entry of long-chain fatty acids into the mitochondrial matrix is a three-step process facilitated by the carnitine shuttle.[1][2]

  • Esterification by Carnitine Palmitoyltransferase I (CPT1): On the outer mitochondrial membrane, CPT1 catalyzes the transfer of the palmitoyl (B13399708) group from palmitoyl-CoA to L-carnitine, forming this compound and releasing Coenzyme A (CoA).[3][4] This is the primary regulatory point of long-chain fatty acid oxidation.[4]

  • Translocation by Carnitine-Acylcarnitine Translocase (CACT): this compound is then transported across the inner mitochondrial membrane into the matrix in exchange for a molecule of free carnitine by CACT.[1]

  • Re-esterification by Carnitine Palmitoyltransferase II (CPT2): Once inside the matrix, CPT2, located on the inner mitochondrial membrane, transfers the palmitoyl group from this compound back to CoA, regenerating palmitoyl-CoA and releasing L-carnitine.[1][3]

cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Palmitoyl_CoA_cyto Palmitoyl-CoA CPT1 CPT1 Palmitoyl_CoA_cyto->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Palmitoylcarnitine_inter This compound CPT1->Palmitoylcarnitine_inter Forms CACT CACT CACT->L_Carnitine_cyto Translocates Out CPT2 CPT2 Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix Regenerates L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix Releases Palmitoylcarnitine_inter->CACT Translocates In Palmitoylcarnitine_inter->CPT2

Figure 1: The Carnitine Shuttle Pathway.

Beta-Oxidation of Palmitoyl-CoA

Once regenerated in the mitochondrial matrix, palmitoyl-CoA undergoes a cyclical series of four reactions known as β-oxidation.[2] In each cycle, a two-carbon unit is cleaved from the fatty acyl-CoA chain in the form of acetyl-CoA, and one molecule each of NADH and FADH₂ are produced. For a 16-carbon fatty acid like palmitate, this process repeats seven times.

The overall reaction for the β-oxidation of one molecule of palmitoyl-CoA is:

Palmitoyl-CoA + 7 FAD + 7 NAD⁺ + 7 CoA + 7 H₂O → 8 Acetyl-CoA + 7 FADH₂ + 7 NADH + 7 H⁺

Acetyl-CoA and the Tricarboxylic Acid (TCA) Cycle

The eight molecules of acetyl-CoA produced from the β-oxidation of a single palmitoyl-CoA molecule enter the TCA cycle. Each acetyl-CoA molecule condenses with oxaloacetate to form citrate, initiating a series of reactions that ultimately regenerate oxaloacetate and produce:

  • 3 molecules of NADH

  • 1 molecule of FADH₂

  • 1 molecule of GTP (or ATP)

  • 2 molecules of CO₂

Palmitoylcarnitine This compound BetaOxidation β-Oxidation Palmitoylcarnitine->BetaOxidation Enters Mitochondria AcetylCoA Acetyl-CoA (8 molecules) BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy_Carriers NADH, FADH₂, GTP TCA_Cycle->Energy_Carriers ETC Electron Transport Chain (ETC) Energy_Carriers->ETC ATP ATP ETC->ATP Oxidative Phosphorylation

Figure 2: Overview of this compound Metabolism and Energy Production.

Energy Yield from this compound Oxidation

The complete oxidation of one molecule of this compound yields a significant amount of ATP. The theoretical net gain is 106 ATP molecules.[5] This high energy yield underscores the importance of fatty acid oxidation in maintaining cellular energy homeostasis.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the effects of this compound on mitochondrial function.

Table 1: Effects of this compound on Mitochondrial Respiration

ParameterConditionValueReference(s)
Oxygen Consumption Rate (OCR)
State 2 Respiration (Substrate only)40 µM Palmitoyl-carnitine + 1 mM Malate in isolated skeletal muscle mitochondria~150-200 pmol/min/3.5 µg protein[6]
State 3 Respiration (ADP-stimulated)40 µM Palmitoyl-carnitine + 1 mM Malate + ADP in isolated skeletal muscle mitochondria~600-800 pmol/min/3.5 µg protein[6]
ATP Production Rate
Mixed Substrates (Pyruvate, Palmitoyl-carnitine, α-ketoglutarate, Malate)Isolated human skeletal muscle mitochondria from sedentary individuals6.6 ± 1.3 mmol/min/kg muscle[7]
Mixed Substrates (Pyruvate, Palmitoyl-carnitine, α-ketoglutarate, Malate)Isolated human skeletal muscle mitochondria from highly active individuals11.0 ± 2.2 mmol/min/kg muscle[7]
Mitochondrial Membrane Potential (ΔΨm)
1 µM Palmitoyl-carnitineRat ventricular myocytes115.5 ± 5.4% of baseline (hyperpolarization)[8]
5 µM Palmitoyl-carnitineRat ventricular myocytes110.7 ± 1.6% of baseline (hyperpolarization)[8]
10 µM Palmitoyl-carnitineRat ventricular myocytes61.9 ± 12.2% of baseline (depolarization)[8]

Table 2: Enzyme Kinetics and Inhibition

EnzymeParameterSubstrate/InhibitorValueTissue/OrganismReference(s)
CPT1 I₅₀Malonyl-CoA0.8 µMRat heart mitochondria[9]
I₅₀Malonyl-CoA (pH 7.0)9 µMRat liver mitochondria[10]
I₅₀Malonyl-CoA (pH 6.5)1 µMRat liver mitochondria[10]
CPT2 -----
TCA Cycle Enzymes -----

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isolation of Mitochondria from Rodent Liver

This protocol is adapted from established methods for isolating functional mitochondria.

Materials:

  • Isolation Buffer (MSHE): 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2.

  • BSA (fatty acid-free)

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the animal according to approved institutional protocols and excise the liver.

  • Place the liver in ice-cold MSHE buffer.

  • Mince the liver finely with scissors and wash several times with fresh MSHE to remove blood.

  • Homogenize the minced tissue in MSHE containing 0.5% BSA using a loose-fitting glass-Teflon homogenizer (3-4 passes at 500 rpm).

  • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet by resuspending in MSHE without BSA and centrifuging again at 8,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MSHE and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

Measurement of Mitochondrial Oxygen Consumption with a Seahorse XF Analyzer

This protocol describes the use of a Seahorse XF Analyzer to measure palmitoylcarnitine-driven respiration in isolated mitochondria.

Materials:

  • Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)

  • Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% fatty acid-free BSA, pH 7.2.

  • Substrates and inhibitors: this compound, malate, ADP, oligomycin, FCCP, rotenone, antimycin A.

Procedure:

  • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

  • On the day of the assay, replace the calibrant and incubate for at least 1 hour at 37°C.

  • Prepare a suspension of isolated mitochondria in ice-cold MAS at the desired concentration (typically 2-8 µ g/well ).

  • Add the mitochondrial suspension to the wells of a Seahorse XF plate.

  • Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

  • Add pre-warmed MAS containing substrates (e.g., 10 µM palmitoylcarnitine and 0.5 mM malate) to each well.

  • Place the plate in a 37°C incubator for 10 minutes.

  • Load the injector ports of the sensor cartridge with ADP, oligomycin, FCCP, and rotenone/antimycin A.

  • Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to start the assay.

  • A typical injection strategy is:

    • Port A: ADP (to measure State 3 respiration)

    • Port B: Oligomycin (to measure State 4o respiration and calculate ATP-linked respiration)

    • Port C: FCCP (to measure maximal respiration)

    • Port D: Rotenone/Antimycin A (to measure non-mitochondrial oxygen consumption)

start Isolate Mitochondria prep_plate Prepare Seahorse Plate and Cartridge start->prep_plate load_mito Load Mitochondria into Plate prep_plate->load_mito add_substrates Add Substrates (Palmitoylcarnitine + Malate) load_mito->add_substrates run_assay Run Seahorse XF Assay add_substrates->run_assay inject_A Inject ADP (State 3) run_assay->inject_A inject_B Inject Oligomycin (State 4o) inject_A->inject_B inject_C Inject FCCP (Maximal Respiration) inject_B->inject_C inject_D Inject Rotenone/Antimycin A inject_C->inject_D analyze Analyze OCR Data inject_D->analyze

References

Methodological & Application

Accurate Quantification of (+)-Palmitoylcarnitine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

(+)-Palmitoylcarnitine, a long-chain acylcarnitine, is a pivotal intermediate in cellular energy metabolism. It facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, the primary pathway for fatty acid degradation and cellular energy production.[1][2] The accurate quantification of this compound is crucial for investigating fatty acid metabolism, diagnosing inherited metabolic disorders such as Carnitine Palmitoyltransferase (CPT) deficiencies, and evaluating the metabolic effects of new drug candidates.[1] Altered levels of this compound have been implicated in various diseases, including cardiovascular conditions, Alzheimer's disease, and prostate cancer, highlighting its significance as a clinical and pharmaceutical research biomarker.[2]

This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology offers high specificity and accuracy, enabling precise measurements even at low physiological concentrations.[1]

Signaling Pathway: The Carnitine Shuttle

The transport of long-chain fatty acids like palmitic acid into the mitochondria is mediated by the carnitine shuttle system. This compound is a central molecule in this essential pathway.[1]

The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport. cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Palmitoyl_CoA Palmitoyl-CoA CPT1 CPT1 Palmitoyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Palmitoylcarnitine_inter This compound CPT1->Palmitoylcarnitine_inter CoA-SH CACT CACT Palmitoylcarnitine_matrix This compound CACT->Palmitoylcarnitine_matrix Palmitoylcarnitine_inter->CACT CPT2 CPT2 Palmitoylcarnitine_matrix->CPT2 Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix CoA-SH L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix Beta_Oxidation β-Oxidation Palmitoyl_CoA_matrix->Beta_Oxidation

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Experimental Workflow

The overall workflow for the quantification of this compound from biological samples encompasses several key stages, from initial sample collection to final data analysis.

Experimental Workflow for this compound Quantification. node1 1. Sample Collection (e.g., Plasma, Cultured Cells) node2 2. Spiking with Internal Standard (e.g., this compound-d3) node1->node2 node3 3. Sample Preparation (e.g., Protein Precipitation) node2->node3 node4 4. Evaporation and Reconstitution node3->node4 node5 5. LC-MS/MS Analysis node4->node5 node6 6. Data Processing and Quantification node5->node6

Caption: Experimental workflow for this compound quantification.[2]

Materials and Reagents

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma

This protocol details the extraction and analysis of this compound from human plasma samples.[1]

1. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.[1][2]

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 acetonitrile/water mixture to prepare a series of working standards for the calibration curve.[1]

  • Internal Standard (IS) Working Solution (250 ng/mL): Dilute the this compound-d3 stock solution with a 50:50 acetonitrile/water mixture.[1][2]

2. Sample Preparation

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.[1]

  • Add 10 µL of the appropriate working standard solution (for calibration curve points) or 10 µL of 50:50 acetonitrile/water (for unknown samples).[1]

  • Add 20 µL of the IS working solution (250 ng/mL) to all tubes.[1]

  • Vortex mix for 30 seconds.[1]

  • Add 200 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex mix for 1 minute.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube or a 96-well plate.[1]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried extract in 200 µL of 90:10 acetonitrile/water.[1]

  • Vortex briefly and centrifuge at 2,000 x g for 5 minutes.[1]

  • Transfer the supernatant to an HPLC vial for analysis.[1]

Protocol 2: Quantification of this compound in Cultured Cells

This protocol outlines the extraction and analysis of this compound from cultured cell samples.[1]

1. Cell Lysate Preparation

  • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication).

  • Determine the protein concentration of an aliquot of the lysate for normalization.[1]

2. Sample Preparation

  • Take a known volume of the cell lysate (e.g., 100 µL).[1]

  • Add the internal standard (this compound-d3) to a final concentration of 250 ng/mL.[1]

  • Vortex mix for 1 minute.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

  • Transfer the supernatant to a new tube.[1]

  • Proceed with the evaporation and reconstitution steps as described in Protocol 1 (steps 9-12).[1]

LC-MS/MS Analysis

1. HPLC System

  • An HPLC system capable of binary gradient elution is required.[1]

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Atlantis HILIC Silica, 50 x 2.0 mm, 4 µm) is recommended for retaining highly polar compounds like acylcarnitines.[3][4][5]

  • Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.[6]

  • Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.[6]

  • Gradient Elution: A typical gradient starts with a high percentage of the organic phase (e.g., 90% B) and gradually increases the aqueous phase to elute the analytes.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 10 µL.[3]

2. Mass Spectrometer

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound400.4341.3100
This compound-d3403.4341.3100

Data sourced from validated LC-MS/MS methods.[1][3]

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the standards against their known concentrations. The concentration of this compound in unknown samples is then determined from this calibration curve. For cellular extracts, the final concentration can be normalized to the protein content of the cell lysate.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of this compound by LC-MS/MS, as established in validated methods.

Table 2: Method Validation Parameters

ParameterResult
Linearity (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.99
Intra-day Precision (%CV)0.37 - 13.7
Inter-day Precision (%CV)1.3 - 9.5
Intra-day Accuracy (%)90.4 - 114
Inter-day Accuracy (%)96 - 112
Limit of Quantitation (LOQ) (ng/mL)1.2

Data adapted from a validated HILIC-MS/MS method for the quantification of acylcarnitines in human serum.[5]

Table 3: Representative Concentrations of Palmitoylcarnitine (B157527) in Biological Samples

Sample TypeConditionMean Concentration (µM)Standard Deviation (µM)
Human Prostate TissueNon-cancerous0.0340.02
Human Prostate TissueCancerous0.0680.03
Human PlasmaChronic Fatigue Syndrome0.3520.148
Human PlasmaControl0.4040.220
Rat Adipose TissueStandard Diet~17-
Rat Adipose TissueHigh Fat Diet~19-
Rat MuscleStandard Diet~6-
Rat MuscleHigh Fat Diet~12-

Source: Data compiled from various studies quantifying palmitoylcarnitine levels.[4]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak ShapeColumn contamination or degradation. Inappropriate mobile phase pH.Wash the column with a strong solvent or replace the column. Ensure the mobile phase pH is correctly adjusted.
Low Signal IntensityInefficient ionization. Sample degradation.Optimize MS source parameters (e.g., temperature, gas flows). Ensure samples are kept cold and processed promptly.
High Background NoiseContaminated mobile phase or system.Use fresh, high-purity solvents and flush the HPLC system.
Poor ReproducibilityInconsistent sample preparation. Variability in instrument performance.Ensure accurate and consistent pipetting, especially for the internal standard. Perform regular system suitability checks.

Adapted from BenchChem Application Notes.[1]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and reliable approach for the accurate quantification of this compound in various biological samples.[1] The detailed protocols and performance data presented in this application note will enable researchers and scientists in academic and drug development settings to successfully implement this analytical technique for a wide range of applications, from basic metabolic research to clinical biomarker discovery.

References

Application Note and Protocol: Isolation of Mitochondria for the Quantification of (+)-Palmitoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands like the heart, skeletal muscle, and liver.[1][2] Long-chain fatty acids are a major substrate for this process, but they cannot directly cross the inner mitochondrial membrane.[3][4] The carnitine shuttle system facilitates their transport, with (+)-Palmitoylcarnitine being a key intermediate metabolite. It is formed from palmitoyl-CoA and carnitine by the enzyme Carnitine Palmitoyltransferase 1 (CPT1).[5] Palmitoylcarnitine (B157527) is then transported into the mitochondrial matrix, where it is converted back to palmitoyl-CoA for subsequent β-oxidation.[3][6]

The quantification of this compound in isolated mitochondria provides a direct measure of the flux through the carnitine shuttle and can be an important indicator of mitochondrial function and fatty acid metabolism. Alterations in acylcarnitine profiles are associated with various metabolic diseases, including inherited disorders of fatty acid oxidation, obesity, and type 2 diabetes.[1][7] Therefore, accurate measurement of this compound is a valuable tool in basic research, disease diagnostics, and the development of therapeutic agents targeting mitochondrial metabolism.

This document provides detailed protocols for the isolation of functional mitochondria from both cultured cells and tissues and the subsequent quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway and Experimental Workflow

Pathway of Palmitoylcarnitine in Mitochondrial Fatty Acid Oxidation

The following diagram illustrates the transport of palmitoylcarnitine across the mitochondrial membranes and its entry into the β-oxidation pathway.

Palmitoylcarnitine_Pathway cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix Palmitic_Acid Palmitic Acid Palmitoyl_CoA_cyto Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA_cyto ACSL CPT1 CPT1 Palmitoyl_CoA_cyto->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Palmitoylcarnitine_ims Palmitoylcarnitine CPT1->Palmitoylcarnitine_ims Forms Carnitine_ims Carnitine CPT1->Carnitine_ims Releases CoA CACT CACT Palmitoylcarnitine_ims->CACT CACT->Carnitine_ims Palmitoylcarnitine_matrix Palmitoylcarnitine CACT->Palmitoylcarnitine_matrix Antiport CPT2 CPT2 Carnitine_matrix Carnitine CPT2->Carnitine_matrix Releases Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix Reforms Palmitoylcarnitine_matrix->CPT2 Carnitine_matrix->CACT Beta_Oxidation β-Oxidation Palmitoyl_CoA_matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Carnitine shuttle-mediated transport of palmitate into the mitochondrion.

Overall Experimental Workflow

The diagram below outlines the major steps from sample acquisition to the final data analysis.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Isolation Mitochondrial Isolation cluster_Analysis Analysis Start Start: Cultured Cells or Tissue Homogenization Cell/Tissue Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation (Remove Nuclei/Debris) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (Pellet Mitochondria) Centrifugation1->Centrifugation2 Supernatant Washing Wash Mitochondrial Pellet Centrifugation2->Washing Pellet Isolated_Mito Isolated Mitochondria Washing->Isolated_Mito Extraction Metabolite Extraction (e.g., Acetonitrile) Isolated_Mito->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing and Quantification LCMS->Data_Processing Results Results Data_Processing->Results

Caption: Workflow for mitochondrial isolation and palmitoylcarnitine analysis.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is adapted for adherent or suspension cells and relies on differential centrifugation.[8][9] All steps should be performed at 4°C to maintain mitochondrial integrity.

Materials and Reagents:

  • PBS (Phosphate-Buffered Saline), Ca/Mg-free: Ice-cold.

  • Mitochondria Isolation Buffer (MIB): 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4 with KOH. Store at 4°C. Just before use, add 0.1% (w/v) BSA (fatty acid-free).

  • Dounce homogenizer with a tight-fitting pestle.

  • Refrigerated centrifuge.

  • Cell scraper (for adherent cells).

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash cells twice with ice-cold PBS. Add a small volume of PBS and gently scrape the cells.

    • Suspension Cells: Centrifuge the cell culture at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold MIB.

    • Allow cells to swell on ice for 10-15 minutes.

    • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

    • Homogenize with 15-20 strokes of the pestle. Check for cell lysis under a microscope (e.g., using trypan blue staining). Avoid excessive homogenization to prevent mitochondrial damage.

  • Differential Centrifugation:

    • Transfer the homogenate to a pre-chilled centrifuge tube.

    • Centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and debris.[8]

    • Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new tube.

    • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[10]

  • Washing and Storage:

    • Discard the supernatant.

    • Gently resuspend the mitochondrial pellet in 1 mL of MIB (without BSA).

    • Centrifuge again at 10,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB or a buffer compatible with downstream analysis.

    • Determine protein concentration using a standard assay (e.g., BCA). For immediate analysis, keep on ice. For long-term storage, snap-freeze in liquid nitrogen and store at -80°C.

Protocol 2: Isolation of Mitochondria from Tissue (e.g., Liver)

This protocol is optimized for soft tissues like the liver.[10][11]

Materials and Reagents:

  • Tissue Isolation Buffer (TIB): 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4. Store at 4°C. Just before use, add 0.1% (w/v) BSA (fatty acid-free).

  • Teflon-glass Potter-Elvehjem homogenizer.

  • Refrigerated centrifuge.

  • Surgical tools.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Quickly excise the liver and place it in a beaker of ice-cold TIB to wash away blood.

    • Mince the tissue into small pieces (approx. 1-2 mm³) on a cold surface.

  • Homogenization:

    • Transfer the minced tissue to a pre-chilled Potter-Elvehjem homogenizer with 5-10 volumes of TIB.

    • Homogenize with 5-10 gentle up-and-down strokes at a low speed (e.g., 600-800 rpm).[11]

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[11]

    • Carefully transfer the supernatant to a new tube.

    • Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.[10]

  • Washing and Storage:

    • Discard the supernatant.

    • Resuspend the pellet in TIB (without BSA) and repeat the high-speed centrifugation step (12,000 x g for 15 minutes).

    • Discard the final supernatant and resuspend the mitochondrial pellet in a suitable volume for your experiment.

    • Determine protein concentration and store as described in Protocol 1.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol describes a general method for the extraction and analysis of acylcarnitines.[7][12][13]

Materials and Reagents:

  • Internal Standard (IS): Palmitoylcarnitine-d3 or another appropriate stable isotope-labeled carnitine.

  • Extraction Solvent: Acetonitrile (ACN) or Methanol, ice-cold, containing the internal standard at a known concentration.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • LC-MS/MS System: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

Procedure:

  • Sample Preparation and Extraction:

    • Normalize mitochondrial samples by protein concentration (e.g., 50 µg of mitochondrial protein per sample).

    • Add 3-5 volumes of ice-cold extraction solvent containing the internal standard to each sample.

    • Vortex vigorously for 1 minute.

    • Incubate on ice or at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of Mobile Phase A/B (e.g., 95:5 v/v) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject 1-5 µL of the reconstituted sample.

      • Use a gradient elution to separate analytes. Example gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

      • Flow rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry:

      • Operate in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for palmitoylcarnitine is m/z 400.4, which characteristically fragments to a product ion of m/z 85.1.[12]

      • MRM Transitions:

        • This compound: 400.4 -> 85.1

        • Palmitoylcarnitine-d3 (IS): 403.4 -> 85.1

      • Optimize instrument parameters (e.g., collision energy, source temperature) for maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations spiked with the same amount of internal standard as the samples.

    • Calculate the peak area ratio of the analyte to the internal standard for both calibrators and samples.

    • Plot the peak area ratio against the concentration for the calibrators to generate a linear regression curve.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative data should be organized into clear and concise tables.

Table 1: Sample Information and Protein Concentration

Sample IDSource (Cell/Tissue Type)Treatment GroupMitochondrial Protein (mg/mL)
CTRL-01Cultured HepatocytesVehicle2.1
CTRL-02Cultured HepatocytesVehicle2.3
TREAT-01Cultured HepatocytesCompound X1.9
TREAT-02Cultured HepatocytesCompound X2.0

Table 2: LC-MS/MS Calibration Curve Data for this compound

Calibrator LevelConcentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11.05,2501,050,0000.005
25.026,1451,045,8000.025
325.0132,5001,060,0000.125
4100.0542,8501,085,7000.500
5500.02,650,0001,060,0002.500
Linearity (R²) ---0.9995

Table 3: Final Quantified this compound Concentrations

Sample IDPeak Area Ratio (Analyte/IS)Concentration (ng/mL)Final Amount (pmol/mg protein)
CTRL-010.15531.014.76
CTRL-020.16833.614.61
TREAT-010.25450.826.74
TREAT-020.24949.824.90

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of (+)-Palmitoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Palmitoylcarnitine, the biologically active L-enantiomer, is a crucial long-chain acylcarnitine that facilitates the transport of fatty acids into the mitochondrial matrix for β-oxidation, a key process in cellular energy metabolism. Its role in various physiological and pathological processes, including cardiovascular diseases and metabolic disorders, has made it a significant molecule of interest in research and drug development. These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of this compound chloride, ensuring a high degree of purity for experimental use.

Chemical Synthesis of this compound Chloride

The synthesis of this compound chloride is primarily achieved through the esterification of L-carnitine with palmitoyl (B13399708) chloride. This method provides a direct and efficient route to the desired product.

Experimental Protocol: Synthesis of this compound Chloride

This protocol outlines the synthesis of this compound chloride from L-carnitine hydrochloride and palmitoyl chloride.

Materials:

  • L-Carnitine hydrochloride

  • Palmitoyl chloride

  • Trifluoroacetic acid (TFA), anhydrous

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Vacuum pump

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-carnitine hydrochloride in anhydrous trifluoroacetic acid under an inert atmosphere (Argon or Nitrogen).

  • Reactant Addition: Cool the suspension in an ice bath with stirring. Slowly add palmitoyl chloride dropwise to the cooled suspension via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it several times with anhydrous diethyl ether to remove unreacted starting materials and byproducts.

  • Drying: Dry the crude this compound chloride under vacuum to a constant weight.

Safety Precautions:

  • Palmitoyl chloride and trifluoroacetic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • All glassware should be thoroughly dried to prevent hydrolysis of the acid chloride.

  • The reaction should be carried out under an inert atmosphere to prevent moisture contamination.

Purification of this compound Chloride

The crude product obtained from the synthesis requires purification to remove impurities. Recrystallization is a common and effective method for this purpose.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound chloride

  • Solvent system (e.g., isopropanol (B130326)/acetone (B3395972), ethanol/diethyl ether)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Select a suitable solvent or solvent system in which this compound chloride is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common system is a mixture of a good solvent (like isopropanol or ethanol) and a poor solvent (like acetone or diethyl ether).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly turbid. Reheat the mixture until the solution is clear again and then allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound chloride.

Characterization and Quality Control

The purity and identity of the synthesized this compound chloride should be confirmed using various analytical techniques.

Parameter Method Expected Result
Appearance Visual InspectionWhite to off-white solid
Purity HPLC≥98%
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConsistent with the structure of this compound chloride
Chiral Purity Chiral HPLC≥99% L-enantiomer
¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

¹H NMR (Representative Chemical Shifts) ¹³C NMR (Representative Chemical Shifts)
Chemical Shift (ppm) Assignment
~5.5-CH-O-
~4.5-CH₂-N⁺-
~3.8-CH₂-N⁺-
~3.2-N⁺(CH₃)₃
~2.7-CH₂-COOH
~2.3-CH₂-C=O
~1.6Palmitoyl chain CH₂
~1.2-1.3Palmitoyl chain (CH₂)n
~0.9Palmitoyl chain CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized compound.

Parameter Value
Molecular Formula C₂₃H₄₆ClNO₄
Molecular Weight 436.07 g/mol
Expected m/z [M]⁺ = 399.34 (cation)

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow L_Carnitine L-Carnitine HCl Reaction Esterification Reaction L_Carnitine->Reaction Palmitoyl_Chloride Palmitoyl Chloride Palmitoyl_Chloride->Reaction TFA Trifluoroacetic Acid TFA->Reaction Solvent Crude_Product Crude this compound Chloride Reaction->Crude_Product Precipitation Precipitation Crude_Product->Precipitation Diethyl_Ether Diethyl Ether Diethyl_Ether->Precipitation Anti-solvent Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Final_Product Crude Product Drying->Final_Product

Caption: Chemical synthesis workflow for this compound chloride.

Purification_Workflow Crude_Product Crude this compound Chloride Dissolution Dissolution in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Crystal_Isolation Vacuum Filtration Crystallization->Crystal_Isolation Washing Washing with Cold Solvent Crystal_Isolation->Washing Drying Drying Washing->Drying Pure_Product Pure this compound Chloride Drying->Pure_Product

Caption: Purification workflow for this compound chloride by recrystallization.

Application Notes and Protocols: Tracing the Metabolic Fate of (+)-Palmitoylcarnitine Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope-labeled (+)-palmitoylcarnitine to elucidate its metabolic fate. This powerful technique offers a non-radioactive, safe, and precise method to track the intricate pathways of fatty acid metabolism, crucial for understanding cellular energetics, disease pathogenesis, and the mechanism of action of novel therapeutics.[1][2][3]

Introduction

This compound is a critical intermediate in the metabolism of long-chain fatty acids.[4][5] It is formed from palmitoyl-CoA and carnitine, a reaction catalyzed by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane.[4][6] This conversion allows for the transport of the palmitoyl (B13399708) group across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT).[4] Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts palmitoylcarnitine (B157527) back to palmitoyl-CoA, which then enters the β-oxidation spiral to generate acetyl-CoA for the TCA cycle and subsequent ATP production.[4][5][7]

Stable isotope tracing, using labels such as ¹³C or ²H (deuterium), enables the precise tracking of a molecule's journey through these metabolic pathways.[1][2] By introducing a labeled version of palmitoylcarnitine or its precursor, palmitic acid, researchers can monitor its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and specificity using mass spectrometry.[1][2][8] This approach is invaluable for identifying and quantifying downstream metabolites, determining the flux through specific pathways, and assessing the impact of therapeutic interventions on fatty acid metabolism.[2][9]

Key Applications

  • Quantifying Fatty Acid Oxidation (FAO) Rates: Directly measure the flux of palmitate through β-oxidation by tracking the appearance of labeled acetyl-CoA and downstream TCA cycle intermediates.[10][11]

  • Assessing Mitochondrial Function: Investigate the efficiency of the carnitine shuttle and β-oxidation machinery.

  • Drug Discovery and Development: Evaluate the effects of drug candidates on fatty acid metabolism in various disease models, including metabolic disorders, cardiovascular diseases, and cancer.[1][2]

  • Understanding Disease Pathophysiology: Elucidate the role of altered fatty acid metabolism in conditions such as insulin (B600854) resistance and myocardial ischemia.[6][12]

Experimental Workflow

The general workflow for a stable isotope tracing experiment with this compound involves several key stages, from cell culture or animal model preparation to data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_cells Cell Culture or Animal Model Prep tracer_admin Tracer Administration prep_cells->tracer_admin prep_tracer Prepare Stable Isotope Tracer (e.g., ¹³C-Palmitate) prep_tracer->tracer_admin sampling Time-Course Sample Collection (Cells, Plasma, Tissues) tracer_admin->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Metabolic Flux Calculation lcms->data_analysis

Caption: A generalized experimental workflow for stable isotope tracing.

Signaling Pathway: Palmitoylcarnitine Metabolism

The metabolic journey of palmitoylcarnitine is centered around its transport into the mitochondria for β-oxidation.

palmitoylcarnitine_pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix palmitate Palmitic Acid palmitoyl_coa Palmitoyl-CoA palmitate->palmitoyl_coa ACSL palmitoylcarnitine Palmitoylcarnitine palmitoyl_coa->palmitoylcarnitine CPT1 carnitine_c Carnitine carnitine_c->palmitoylcarnitine palmitoyl_coa_m Palmitoyl-CoA beta_ox β-Oxidation palmitoyl_coa_m->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca cpt1 CPT1 cact CACT cact->palmitoyl_coa_m CPT2 cpt2 CPT2 palmitoylcarnitine->cact Transport

Caption: The metabolic pathway of palmitoylcarnitine.

Experimental Protocols

Protocol 1: Preparation of Stable Isotope-Labeled Palmitate-BSA Conjugate

Objective: To prepare a stock solution of ¹³C-labeled palmitate conjugated to bovine serum albumin (BSA) for administration to cell cultures or in vivo models. Fatty acids are conjugated to BSA to maintain their solubility in aqueous media and facilitate cellular uptake.

Materials:

  • [U-¹³C₁₆]-Palmitic acid (or other desired labeled palmitic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Potassium hydroxide (B78521) (KOH) solution

  • Phosphate-buffered saline (PBS)

  • Sterile, conical tubes

  • Water bath or incubator at 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a stock solution of labeled palmitic acid by dissolving it in a suitable organic solvent like ethanol.

  • In a sterile conical tube, dissolve fatty acid-free BSA in PBS to the desired concentration.

  • In a separate tube, saponify the labeled palmitic acid with a molar excess of KOH.

  • Slowly add the palmitate-KOH solution to the BSA solution while gently vortexing or stirring. A molar ratio of 4:1 to 6:1 (palmitic acid:BSA) is recommended.

  • Incubate the mixture for at least 1 hour at 37°C with gentle agitation to ensure complete conjugation.

  • Sterile-filter the final conjugate solution using a 0.22 µm filter.

  • The final concentration of the labeled palmitate in the stock solution should be confirmed. This stock can be stored at -20°C for short-term use.

Protocol 2: In Vitro Stable Isotope Labeling of Cultured Cells

Objective: To label cultured cells with a stable isotope-labeled fatty acid to trace its incorporation into intracellular palmitoylcarnitine and other metabolites.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes, or cancer cell lines)

  • Complete cell culture medium

  • Labeled palmitate-BSA conjugate (from Protocol 1)

  • Phosphate-buffered saline (PBS), ice-cold

  • Dry ice or liquid nitrogen

Procedure:

  • Seed cells in multi-well plates (e.g., 6-well plates) and grow to the desired confluency.

  • On the day of the experiment, replace the existing medium with fresh medium containing the labeled palmitate-BSA conjugate at the desired final concentration.

  • Incubate the cells for the desired time course (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to quench metabolic activity.

  • Immediately freeze the cell plates on dry ice or by floating on liquid nitrogen to halt any further metabolic processes.

  • Store the plates at -80°C until metabolite extraction.

Protocol 3: Metabolite Extraction from Cells

Objective: To extract intracellular metabolites, including labeled palmitoylcarnitine, for analysis by mass spectrometry.

Materials:

  • 80:20 Methanol:Water (v/v), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching 4°C

Procedure:

  • Place the frozen cell culture plate on dry ice.

  • Add 1 mL of pre-chilled 80:20 methanol:water to each well of a 6-well plate.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of Palmitoylcarnitine

Objective: To separate, detect, and quantify both unlabeled and stable isotope-labeled palmitoylcarnitine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A suitable column for polar molecule separation, such as a HILIC column or a C18 column with an ion-pairing agent.[13]

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • Inject a small volume of the reconstituted sample onto the LC system.

  • Perform chromatographic separation. For palmitoylcarnitine, a gradient elution with solvents such as acetonitrile (B52724) and water containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is common.

  • The eluent is introduced into the ESI source of the mass spectrometer, operating in positive ion mode.

  • Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification. This involves selecting the precursor ion of palmitoylcarnitine and its labeled isotopologue and monitoring specific product ions after fragmentation.

    • Unlabeled Palmitoylcarnitine (¹²C): Monitor the transition for the native compound.

    • Labeled Palmitoylcarnitine (e.g., ¹³C₁₆): Monitor the transition for the heavy isotopologue.

  • Integrate the peak areas for both the unlabeled (M+0) and labeled (e.g., M+16) palmitoylcarnitine.

Data Presentation and Analysis

The primary data obtained from the LC-MS/MS analysis are the peak areas or intensities of the different isotopologues of palmitoylcarnitine and its downstream metabolites. This data can be used to calculate the fractional enrichment and to perform metabolic flux analysis.

Table 1: Example Quantitative Data for In Vitro Labeling
Time (minutes)Total Palmitoylcarnitine (pmol/million cells)Fractional Enrichment of Palmitoylcarnitine (%)
05.2 ± 0.40
157.8 ± 0.615.3 ± 1.2
3010.5 ± 0.935.8 ± 2.5
6012.1 ± 1.155.2 ± 3.1
12011.8 ± 1.068.9 ± 4.0

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Fractional Enrichment Calculation:

Fractional Enrichment (%) = [ (Labeled Metabolite Area) / (Labeled Metabolite Area + Unlabeled Metabolite Area) ] * 100

This value represents the percentage of the metabolite pool that has been newly synthesized from the labeled precursor during the experimental timeframe.

Logical Relationship Diagram

The interpretation of stable isotope tracing data relies on understanding the relationships between the labeled precursor and its downstream metabolic products.

logical_relationship cluster_input Input Tracer cluster_pathway Metabolic Pathway cluster_output Measured Outputs labeled_palmitate ¹³C-Palmitate labeled_pc ¹³C-Palmitoylcarnitine labeled_palmitate->labeled_pc labeled_pcoa ¹³C-Palmitoyl-CoA labeled_pc->labeled_pcoa labeled_acetylcoa ¹³C-Acetyl-CoA (M+2) labeled_pcoa->labeled_acetylcoa labeled_tca Labeled TCA Intermediates (e.g., Citrate M+2, M+4) labeled_acetylcoa->labeled_tca enrichment Isotopic Enrichment labeled_tca->enrichment flux Metabolic Flux enrichment->flux Calculation

Caption: Logical flow from tracer input to metabolic flux calculation.

By following these detailed application notes and protocols, researchers can effectively employ stable isotope tracing to unravel the complex metabolic fate of this compound, gaining critical insights into cellular metabolism in health and disease.

References

Application Notes and Protocols for Cell-Based Assays to Study (+)-Palmitoylcarnitine Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Palmitoylcarnitine, an ester derivative of carnitine and the saturated fatty acid palmitic acid, plays a crucial role in cellular energy metabolism.[1] It is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and ATP production.[1][2] The uptake and metabolism of palmitoylcarnitine (B157527) are mediated by a series of transporters and enzymes, including the carnitine-acylcarnitine translocase (CACT) located in the inner mitochondrial membrane.[1][3][4] Dysregulation of palmitoylcarnitine metabolism has been implicated in various metabolic disorders, making the study of its cellular uptake a critical area of research for drug development and understanding disease pathogenesis.

These application notes provide detailed protocols for cell-based assays designed to investigate the uptake of this compound. The described methods are suitable for screening potential modulators of palmitoylcarnitine transport and for characterizing the kinetics of its uptake in various cell types.

Signaling Pathway of Long-Chain Fatty Acid and Carnitine Uptake

Long-chain fatty acids (LCFAs) are transported into the cell via fatty acid transport proteins (FATPs) and other transporters like CD36.[5] Once inside the cytoplasm, LCFAs are activated to their acyl-CoA esters by acyl-CoA synthetases. For transport into the mitochondria for β-oxidation, the acyl group is transferred from CoA to carnitine by carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, forming acylcarnitine (e.g., palmitoylcarnitine).[2][6] The resulting acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine.[2][4] In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to acyl-CoA, which then enters the β-oxidation pathway.[2][7][8]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix LCFA_ext Long-Chain Fatty Acid (LCFA) LCFA_cyt LCFA LCFA_ext->LCFA_cyt FATP/CD36 AcylCoA Acyl-CoA LCFA_cyt->AcylCoA Acyl-CoA Synthetase Carnitine_cyt Carnitine CPT1 CPT1 Palmitoylcarnitine_cyt This compound CPT1->Palmitoylcarnitine_cyt Palmitoylcarnitine_ims This compound Palmitoylcarnitine_cyt->Palmitoylcarnitine_ims CACT CACT Palmitoylcarnitine_ims->CACT Palmitoylcarnitine_matrix This compound CACT->Palmitoylcarnitine_matrix CPT2 CPT2 Palmitoylcarnitine_matrix->CPT2 AcylCoA_matrix Acyl-CoA BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation CPT2->AcylCoA_matrix AcylCoACarnitine_cyt AcylCoACarnitine_cyt AcylCoACarnitine_cyt->CPT1

Figure 1: Cellular uptake and mitochondrial transport of long-chain fatty acids.

Experimental Protocols

Two primary methods for studying this compound uptake in a cell-based format are presented: a fluorescence-based assay using a labeled palmitoylcarnitine analog and a radiolabeled uptake assay.

Protocol 1: Fluorescence-Based this compound Uptake Assay

This protocol utilizes a fluorescently labeled analog of palmitoylcarnitine to monitor its uptake into cultured cells. BODIPY™-labeled fatty acids are commonly used due to their excellent photostability and minimal interference with biological processes.[]

Materials:

  • Cell Line: A suitable cell line expressing relevant transporters (e.g., C2C12 myotubes, HepG2 hepatocytes, or HEK293 cells overexpressing CACT).

  • Culture Medium: As recommended for the chosen cell line.

  • Fluorescent Probe: BODIPY™ FL C16-carnitine (or a similar fluorescent palmitoylcarnitine analog).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Wash Buffer: Ice-cold PBS.

  • Quenching Solution (Optional): Trypan blue or a commercially available quenching agent to reduce extracellular fluorescence.[10][11]

  • Instrumentation: Fluorescence microscope, high-content imager, or fluorescence plate reader.

  • Plates: Black-walled, clear-bottom 96-well or 384-well plates suitable for fluorescence measurements.

Experimental Workflow:

cluster_workflow Fluorescence-Based Uptake Assay Workflow A Seed cells in black-walled, clear-bottom plates and culture to desired confluency. B Wash cells with pre-warmed Assay Buffer. A->B C Incubate cells with BODIPY™-palmitoylcarnitine in Assay Buffer for a defined time course (e.g., 0, 5, 15, 30, 60 min). B->C D Optional: Add Quenching Solution to reduce extracellular fluorescence. C->D E Wash cells with ice-cold Wash Buffer to stop uptake. C->E D->E F Measure intracellular fluorescence using a microscope, plate reader, or high-content imager. E->F G Analyze data to determine uptake kinetics. F->G cluster_workflow Radiolabeled Uptake Assay Workflow A Seed cells in multi-well plates and culture to desired confluency. B Wash cells with pre-warmed Assay Buffer. A->B C Incubate cells with radiolabeled this compound in Assay Buffer for a defined time course. B->C D Wash cells with ice-cold Wash Buffer to stop uptake. C->D E Lyse cells with Lysis Buffer. D->E F Transfer cell lysate to a scintillation vial containing scintillation cocktail. E->F G Measure radioactivity using a liquid scintillation counter. F->G H Normalize data to protein concentration and analyze. G->H

References

Investigating the In Vivo Effects of (+)-Palmitoylcarnitine: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Palmitoylcarnitine, a long-chain acylcarnitine, is a critical intermediate in the mitochondrial transport of long-chain fatty acids for β-oxidation. Under physiological conditions, its cellular concentration is tightly regulated. However, in pathological states such as myocardial ischemia, insulin (B600854) resistance, and certain metabolic disorders, elevated levels of this compound have been observed. This accumulation is implicated in cellular dysfunction, including lipotoxicity, arrhythmogenesis, endothelial dysfunction, and inflammation. Understanding the in vivo ramifications of elevated this compound is therefore crucial for elucidating disease mechanisms and developing novel therapeutic strategies.

This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the in vivo effects of this compound. It is designed to guide researchers in the administration of this metabolite and the subsequent assessment of its physiological and pathological consequences.

Data Presentation: Summary of In Vivo Effects

The following tables summarize key quantitative findings from in vivo and ex vivo studies investigating the effects of this compound.

Table 1: Effects of this compound on Glucose Metabolism and Insulin Sensitivity in Mice

ParameterAnimal ModelTreatment DetailsKey Findings
Insulin Sensitivity C57BL/6 MiceSingle intraperitoneal injectionMarked insulin insensitivity
Blood Glucose C57BL/6 MiceSingle intraperitoneal injectionElevated blood glucose levels
Muscle Glucose Uptake C57BL/6 MiceSingle intraperitoneal injectionDecreased glucose uptake in muscle
Akt Phosphorylation (Ser473) in Muscle C57BL/6 MiceSingle intraperitoneal injectionImpaired Akt phosphorylation
Insulin Levels C57BL/6 MiceLong-term administration via osmotic minipumpsMarked hyperinsulinemia
Glucose Tolerance C57BL/6 MiceLong-term administration via osmotic minipumpsGlucose intolerance

Table 2: Electrophysiological and Contractile Effects of this compound on Isolated Rabbit Hearts

ParameterAnimal ModelTreatment DetailsKey Findings
Latency of Activation (St-R interval) Isolated Perfused Rabbit Heart30 µmol/L for 30 minutesIncreased by 58% ± 8%
Repolarization Time (R-E interval) Isolated Perfused Rabbit Heart30 µmol/L for 30 minutesReduced by 39% ± 4%
PER Duration (St-E interval) Isolated Perfused Rabbit Heart30 µmol/L for 30 minutesReduced by 30% ± 3%
Resting Membrane Potential Rabbit Papillary Muscle30 µmol/LDecreased by 19 ± 2 mV
Action Potential Amplitude Rabbit Papillary Muscle30 µmol/LReduced by 33.5 ± 8 mV
Rate of Rise of Phase 0 Rabbit Papillary Muscle30 µmol/LReduced to 41 ± 8 V/s
Action Potential Duration 50% Rabbit Papillary Muscle30 µmol/LReduced by 129.4 ± 28 ms
Action Potential Duration 90% Rabbit Papillary Muscle30 µmol/LReduced by 139.8 ± 32 ms

Table 3: Effects of this compound on Vascular Endothelium

ParameterAnimal ModelTreatment DetailsKey Findings
Endothelium-Dependent Relaxation (Acetylcholine) Rabbit Thoracic Aorta1-20 µMDose-dependent inhibition
Endothelium-Dependent Relaxation (Substance P) Rabbit Thoracic Aorta1-20 µMDose-dependent inhibition
Bradykinin-Induced Ca2+ Transients Bovine Aortic Endothelial Cells5-10 µMInhibition of Ca2+ transients

Experimental Protocols

Protocol 1: Acute In Vivo Administration of this compound in Mice

Objective: To assess the immediate effects of a single dose of this compound on metabolic parameters.

Materials:

  • This compound

  • Vehicle: Sterile saline (0.9% NaCl) or PBS. For solubility, a co-solvent such as ethanol (B145695) can be used, with the final concentration of the co-solvent kept low (e.g., <5%) and consistent across all groups. Alternatively, conjugation to fatty acid-free Bovine Serum Albumin (BSA) can be employed.[1]

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Glucometer and test strips

  • Insulin

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment, with ad libitum access to food and water.

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentration.

    • Ensure the solution is sterile by filtering through a 0.22 µm filter.

  • Administration:

    • Fast mice for 4-6 hours before administration.

    • Administer a single i.p. injection of the this compound solution. A vehicle-only injection should be administered to the control group.

  • Assessment of Insulin Sensitivity (Insulin Tolerance Test - ITT):

    • At a predetermined time point after this compound administration (e.g., 30 minutes), measure baseline blood glucose from the tail vein.

    • Administer an i.p. injection of insulin (e.g., 0.75 U/kg body weight).

    • Measure blood glucose at 15, 30, 60, and 90 minutes post-insulin injection.

  • Assessment of Glucose Tolerance (Glucose Tolerance Test - GTT):

    • On a separate cohort of animals, fast overnight (16 hours).

    • Administer the this compound or vehicle solution.

    • After 30 minutes, administer an i.p. injection of glucose (2 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice.

    • Collect skeletal muscle (e.g., gastrocnemius, tibialis anterior) and other tissues of interest.

    • Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blotting for Akt phosphorylation, quantification of acylcarnitines by LC-MS/MS).

Protocol 2: Long-Term In Vivo Administration of this compound in Mice via Osmotic Minipumps

Objective: To investigate the chronic effects of sustained elevated levels of this compound.

Materials:

  • This compound

  • Vehicle (as described in Protocol 1)

  • Osmotic minipumps (e.g., Alzet)

  • Surgical instruments for subcutaneous implantation

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Wound clips or sutures

Procedure:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic minipumps with the sterile this compound solution or vehicle.

  • Surgical Implantation:

    • Anesthetize the mouse.[2][3]

    • Shave the dorsal area between the scapulae.[2][3]

    • Disinfect the surgical site with an appropriate antiseptic.[2]

    • Make a small incision in the skin.[2][3]

    • Create a subcutaneous pocket using blunt dissection.[2][3]

    • Insert the filled osmotic minipump into the pocket.[2][3]

    • Close the incision with wound clips or sutures.[2][3]

    • Administer post-operative analgesia as per institutional guidelines.[3]

  • Monitoring and Assessment:

    • Monitor the animals daily for signs of distress or infection at the surgical site.

    • Perform ITT and GTT at desired time points (e.g., weekly) as described in Protocol 1.

  • Tissue Collection:

    • At the end of the study period, euthanize the mice and collect tissues as described in Protocol 1.

Protocol 3: Ex Vivo Assessment of Endothelium-Dependent Relaxation in Aortic Rings

Objective: To determine the effect of this compound on vascular endothelial function.

Materials:

Procedure:

  • Aorta Isolation:

    • Euthanize the animal and carefully excise the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting in Organ Bath:

    • Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

  • Experiment:

    • Pre-contract the aortic rings with phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, cumulatively add acetylcholine to elicit endothelium-dependent relaxation and record the concentration-response curve.

    • Wash the rings and allow them to return to baseline.

    • Incubate a set of rings with different concentrations of this compound for a predetermined period (e.g., 30 minutes).

    • Repeat the pre-contraction with phenylephrine and the cumulative addition of acetylcholine in the presence of this compound.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

    • Compare the concentration-response curves for acetylcholine in the absence and presence of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow.

Palmitoylcarnitine_Insulin_Signaling PC This compound PTP1B PTP1B PC->PTP1B activates Akt Akt (Ser473) PC->Akt inhibits (PTP1B-independent) InsulinReceptor Insulin Receptor (Tyr1151) PTP1B->InsulinReceptor dephosphorylates PI3K PI3K InsulinReceptor->PI3K activates PI3K->Akt phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes GlucoseUptake Muscle Glucose Uptake GLUT4->GlucoseUptake

Caption: Palmitoylcarnitine-induced insulin resistance pathway.

Palmitoylcarnitine_Inflammatory_Signaling PC This compound Ca_channel Ion Channels/ Pumps PC->Ca_channel alters permeability Ca_influx Intracellular Ca2+ Influx Ca_channel->Ca_influx NFkB NF-κB Ca_influx->NFkB activates IL6_gene IL-6 Gene Expression NFkB->IL6_gene promotes IL6_secretion IL-6 Secretion IL6_gene->IL6_secretion

Caption: Palmitoylcarnitine-induced pro-inflammatory signaling.

Experimental_Workflow cluster_animal_model Animal Model cluster_administration Administration cluster_assessment In Vivo / Ex Vivo Assessment cluster_analysis Molecular Analysis Animal Mouse/Rabbit Acute Acute Injection (i.p.) Animal->Acute Chronic Chronic Infusion (Osmotic Pump) Animal->Chronic Cardiac Isolated Perfused Heart Animal->Cardiac Vascular Aortic Ring Relaxation Animal->Vascular Metabolic GTT / ITT Acute->Metabolic Chronic->Metabolic Tissues Tissue Collection (Muscle, Heart, etc.) Metabolic->Tissues Cardiac->Tissues Vascular->Tissues Biochemical Western Blot (e.g., p-Akt) Tissues->Biochemical Metabolomic LC-MS/MS (Acylcarnitines) Tissues->Metabolomic

Caption: General experimental workflow for in vivo studies.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the in vivo effects of this compound in animal models. By employing these standardized methodologies, researchers can generate robust and reproducible data to further elucidate the role of this lipid metabolite in various pathophysiological conditions. The careful selection of animal models, administration routes, and analytical techniques is paramount to achieving a deeper understanding of the complex biological consequences of elevated this compound levels. This knowledge is essential for the identification of novel therapeutic targets and the development of effective treatments for metabolic and cardiovascular diseases.

References

Application Notes and Protocols for Imaging (+)-Palmitoylcarnitine with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Palmitoylcarnitine is a critical long-chain acylcarnitine that plays a central role in cellular energy metabolism. It is formed from palmitic acid and L-carnitine and is transported into the mitochondrial matrix for subsequent β-oxidation. Dysregulation of palmitoylcarnitine (B157527) levels has been implicated in various metabolic diseases, including cardiovascular diseases and insulin (B600854) resistance. The ability to visualize and quantify this compound in living cells is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for imaging related processes using fluorescent probes. While direct fluorescent probes for this compound are not commercially widespread, fluorescently labeled carnitine derivatives that utilize the same transport machinery, such as BODIPY-carnitine and (1-pyrenebutyryl)carnitine, serve as effective tools to study its transport and metabolism.

Fluorescent Probes for Imaging Carnitine Transport and Distribution

Two primary types of fluorescent probes are discussed: BODIPY-conjugated carnitine derivatives for high-resolution imaging of carnitine transporter activity and pyrene-based carnitine analogs for studying lipid metabolite interactions within membranes.

BODIPY-Carnitine Probes

BODIPY-carnitine probes are fluorescent analogs of carnitine that are actively transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CAC).[1][2][3] This makes them excellent tools for monitoring the activity of this transporter, which is essential for the uptake of long-chain acylcarnitines like palmitoylcarnitine.

ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Key ApplicationReference
(R)-BCT-2 ~525~5380.20 (in Acetone)Imaging mitochondrial CAC transporter activity[1][4]
Probe 1 (Brominated) ~525~5380.18 (in MeCN)Photosensitizer and imaging probe for CAC activity[1][2][4]

This protocol describes the use of a BODIPY-carnitine probe to visualize mitochondrial carnitine uptake in cultured mammalian cells.

Materials:

  • BODIPY-carnitine probe (e.g., (R)-BCT-2)

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MitoTracker Red CMXRos (for mitochondrial co-localization)

  • Hoechst 33342 (for nuclear staining)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture:

    • Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.

    • Culture cells to 60-70% confluency in a humidified incubator at 37°C with 5% CO₂.

  • Probe Preparation:

    • Prepare a stock solution of the BODIPY-carnitine probe (e.g., 1 mM in DMSO).

    • On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to a final working concentration (e.g., 1-5 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the BODIPY-carnitine working solution to the cells and incubate for 30-60 minutes at 37°C.

    • (Optional) For co-localization, add MitoTracker Red CMXRos (e.g., 100 nM) and Hoechst 33342 (e.g., 1 µg/mL) during the last 15-20 minutes of incubation.

  • Washing:

    • Remove the staining solution and wash the cells three times with pre-warmed PBS to remove excess probe.

    • Add fresh pre-warmed culture medium or PBS to the cells for imaging.

  • Imaging:

    • Image the cells using a confocal microscope.

    • Use appropriate laser lines and emission filters for the BODIPY fluorophore (e.g., 488 nm excitation, 500-550 nm emission), MitoTracker Red (e.g., 561 nm excitation, 580-650 nm emission), and Hoechst 33342 (e.g., 405 nm excitation, 430-480 nm emission).

    • Acquire images and analyze the co-localization of the BODIPY-carnitine signal with the mitochondrial marker.

(1-pyrenebutyryl)carnitine (PBC)

PBC is a fluorescent analog of acylcarnitine that can be used to study the interactions of lipid metabolites with membranes and transport proteins.[5] It exhibits both monomer and excimer fluorescence, which can provide information about its local concentration and environment.

ProbeParameterValueSubstrateReference
PBC I₅₀ (Respiration Inhibition)1.4 µMPalmitoylcarnitine[5]
PBC I₅₀ (Respiration Inhibition)40 nMOctanoylcarnitine[5]
PBC Kᵢ (CAC Translocase Inhibition)0.6 µMPalmitoylcarnitine exchange[5]
PBC Kᵢ (CAC Translocase Inhibition)23 nMCarnitine exchange[5]

This protocol outlines a general procedure for using PBC to study its interaction with isolated mitochondria.

Materials:

  • (1-pyrenebutyryl)carnitine (PBC)

  • Isolated mitochondria

  • Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, and HEPES)

  • Substrates for mitochondrial respiration (e.g., glutamate, malate, succinate)

  • ADP

  • Fluorescence spectrophotometer

Procedure:

  • Mitochondria Isolation:

    • Isolate mitochondria from a relevant tissue or cell type using standard differential centrifugation methods.

  • Probe Preparation:

    • Prepare a stock solution of PBC in a suitable solvent (e.g., ethanol).

    • The final concentration of the solvent in the assay should be minimal to avoid affecting mitochondrial function.

  • Fluorescence Measurement:

    • Add isolated mitochondria to the respiration buffer in a fluorometer cuvette.

    • Add respiratory substrates to energize the mitochondria.

    • Add PBC to the cuvette at the desired concentration.

    • Monitor the fluorescence of PBC. Excite at ~340 nm and measure monomer emission at ~375-400 nm and excimer emission at ~470 nm.

    • Changes in the ratio of excimer to monomer fluorescence can indicate the incorporation and concentration of PBC within the mitochondrial membranes.

  • Respiration Inhibition Assay:

    • Measure mitochondrial oxygen consumption using a Clark-type oxygen electrode or a Seahorse XF Analyzer.

    • Add respiratory substrates and then ADP to stimulate state 3 respiration.

    • Add increasing concentrations of PBC to determine its inhibitory effect on palmitoylcarnitine- or octanoylcarnitine-supported respiration.

Visualizations

Palmitoylcarnitine_Transport_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Palmitic_Acid Palmitic Acid Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA ACSL CPT1 CPT1 Palmitoyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Palmitoylcarnitine_cyto This compound CPT1->Palmitoylcarnitine_cyto CAC CAC Palmitoylcarnitine_cyto->CAC Enters IMS OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Palmitoylcarnitine_matrix This compound CAC->Palmitoylcarnitine_matrix CPT2 CPT2 Palmitoylcarnitine_matrix->CPT2 L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->CAC CPT2->L_Carnitine_matrix Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix Beta_Oxidation β-Oxidation Palmitoyl_CoA_matrix->Beta_Oxidation

Caption: Transport of this compound into the Mitochondria.

BODIPY_Carnitine_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Seed_Cells Seed cells on glass-bottom dish Culture_Cells Culture to 60-70% confluency Seed_Cells->Culture_Cells Wash_1 Wash cells with PBS Prepare_Probe Prepare BODIPY-Carnitine working solution Add_Probe Incubate with BODIPY-Carnitine (30-60 min) Prepare_Probe->Add_Probe Wash_1->Add_Probe Add_Trackers (Optional) Add MitoTracker & Hoechst (last 15-20 min) Add_Probe->Add_Trackers Wash_2 Wash cells 3x with PBS Add_Probe->Wash_2 Add_Trackers->Wash_2 Add_Medium Add fresh medium Wash_2->Add_Medium Confocal_Imaging Acquire images with confocal microscope Add_Medium->Confocal_Imaging Analyze_Data Analyze co-localization and fluorescence intensity Confocal_Imaging->Analyze_Data

Caption: Experimental workflow for imaging with BODIPY-Carnitine.

Conclusion

The use of fluorescent probes such as BODIPY-carnitine and (1-pyrenebutyryl)carnitine provides powerful methodologies to investigate the transport and membrane interactions of carnitine and its acyl-derivatives like this compound. While direct imaging of endogenous this compound with specific fluorescent probes remains a challenge, the techniques described here offer robust alternatives for studying the dynamic processes governing its cellular fate and function. These tools are invaluable for researchers in basic science and drug development who are interested in the roles of fatty acid metabolism in health and disease.

References

Application Notes and Protocols for the Use of (+)-Palmitoylcarnitine in Seahorse XF Analyzer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Long-chain fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in many cell types, particularly those with high energy demands such as cardiomyocytes and skeletal muscle cells. The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, assessing the two major energy-producing pathways: mitochondrial respiration and glycolysis, by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), respectively.[1][2]

(+)-Palmitoylcarnitine is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix.[1][3] By providing cells with this compound, it is possible to bypass the rate-limiting carnitine palmitoyltransferase 1 (CPT1) step, allowing for a direct assessment of the mitochondrial beta-oxidation machinery's capacity.[1] These application notes provide a detailed protocol for utilizing this compound in Seahorse XF assays to specifically investigate fatty acid oxidation.

Data Presentation

The following tables summarize representative quantitative data from a Seahorse XF Fatty Acid Oxidation assay using this compound. These values are illustrative and will vary depending on the cell type, cell seeding density, and experimental conditions.

Table 1: Key Parameters of Mitochondrial Respiration in Response to this compound

ParameterControl (BSA only)This compound (100 µM)% Change
Basal Respiration (pmol/min)55.2 ± 4.185.7 ± 6.3+55.3%
ATP Production (pmol/min)42.1 ± 3.568.9 ± 5.1+63.6%
Proton Leak (pmol/min)13.1 ± 0.616.8 ± 1.2+28.2%
Maximal Respiration (pmol/min)120.5 ± 9.8185.2 ± 15.4+53.7%
Spare Respiratory Capacity (%)118.3 ± 15.2116.1 ± 14.9-1.9%

Data adapted from representative experiments and should be considered as an example.[1]

Table 2: Effect of Etomoxir on this compound-driven Respiration

ParameterThis compound (100 µM)This compound + Etomoxir (40 µM)% Inhibition of FAO-driven Respiration
Basal Respiration (pmol/min)85.7 ± 6.360.1 ± 5.584.2%
Maximal Respiration (pmol/min)185.2 ± 15.4115.8 ± 10.993.1%

% Inhibition is calculated relative to the increase in respiration induced by this compound over the BSA control.[1]

Experimental Protocols

This section provides a detailed methodology for conducting a Seahorse XF Fatty Acid Oxidation assay using this compound.

Preparation of this compound-BSA Conjugate

For efficient delivery to cells, this compound must be conjugated to fatty acid-free Bovine Serum Albumin (BSA).

Materials:

  • This compound

  • Fatty Acid-Free BSA

  • High-purity water

  • Ethanol

  • Sterile conical tubes

  • Water bath or heat block

Protocol:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in high-purity water. Warm to 37°C to dissolve.[1]

  • Prepare a 5 mM stock solution of this compound in 100% ethanol. Warm to 37°C to ensure complete dissolution.[1]

  • Slowly add the this compound stock solution to the warm BSA solution while gently vortexing to achieve a typical molar ratio of 6:1 (this compound:BSA).[1]

  • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for conjugation.[1]

  • Prepare a BSA-only solution as a vehicle control using the same procedure but omitting the this compound.[1]

  • The final concentration of the this compound-BSA conjugate should be prepared in the Seahorse XF assay medium.

Seahorse XF Fatty Acid Oxidation Assay Protocol

This protocol is adapted from the Agilent Seahorse XF Palmitate Oxidation Stress Test.[4][5]

Day 1: Cell Seeding

  • Seed cells in a Seahorse XF cell culture microplate at a density optimized for your cell type.

  • Incubate overnight in a standard CO2 incubator at 37°C.[1]

Day 2: Substrate Limitation and Sensor Cartridge Hydration

  • Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.[1][6]

  • On the day before the assay, replace the growth medium with a substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, and 1% FBS) to encourage reliance on fatty acid oxidation.[6]

Day 3: Seahorse XF Assay

  • Prepare Assay Medium: Use a base medium (e.g., Seahorse XF DMEM, pH 7.4) supplemented with 2.5 mM glucose and 0.5 mM L-carnitine. Warm to 37°C and adjust the pH to 7.4.[1][6]

  • Prepare Injection Compounds: Prepare stock solutions of the inhibitors and substrates in the assay medium at 10x the final desired concentration.

    • Port A: this compound-BSA conjugate (or BSA control). For some wells, Etomoxir (a CPT1 inhibitor, used as a control) can be added.[1][6]

    • Port B: Oligomycin (ATP synthase inhibitor).[1]

    • Port C: Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP), a protonophore that uncouples the mitochondrial membrane and induces maximal respiration.[1]

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors, respectively).[1][6]

  • Cell Plate Preparation:

    • Remove the substrate-limited medium from the cells.

    • Wash the cells once with the prepared assay medium.

    • Add the appropriate volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[1]

  • Load Sensor Cartridge: Load the prepared injection compounds into the designated ports of the hydrated sensor cartridge.

  • Run the Assay:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Replace the calibrant plate with the cell plate and initiate the assay protocol.[1] The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the cellular response.

Mandatory Visualizations

Signaling Pathway

cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA LCFA->Acyl_CoA ACSL CPT1 CPT1 Acyl_CoA->CPT1 Palmitoylcarnitine This compound Acyl_CoA->Palmitoylcarnitine Carnitine CPT1->Palmitoylcarnitine Palmitoylcarnitine_matrix This compound Palmitoylcarnitine->Palmitoylcarnitine_matrix CACT (Translocase) Acyl_CoA_matrix Fatty Acyl-CoA Palmitoylcarnitine_matrix->Acyl_CoA_matrix CoA CPT2 CPT2 Palmitoylcarnitine_matrix->CPT2 Beta_Oxidation β-Oxidation Acyl_CoA_matrix->Beta_Oxidation CPT2->Acyl_CoA_matrix Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ETC Electron Transport Chain Beta_Oxidation->ETC NADH, FADH2 TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->ETC NADH, FADH2

Caption: Carnitine shuttle and mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow

cluster_prep Day 1 & 2: Preparation cluster_assay Day 3: Seahorse XF Assay cluster_injections Assay Injections A Seed cells in XF microplate B Incubate overnight A->B D Replace with substrate-limited medium B->D C Hydrate sensor cartridge overnight E Prepare assay medium and injection compounds F Wash and add assay medium to cells E->F G Incubate cell plate (1 hr, no CO2) F->G J Run Seahorse XF Assay G->J H Load sensor cartridge I Calibrate Seahorse Analyzer H->I I->J inj1 Injection A: This compound-BSA / Etomoxir J->inj1 inj2 Injection B: Oligomycin inj3 Injection C: FCCP inj4 Injection D: Rotenone/Antimycin A

Caption: Experimental workflow for the Seahorse XF Fatty Acid Oxidation Assay.

References

Application Notes and Protocols for the Analysis of (+)-Palmitoylcarnitine from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Palmitoylcarnitine, a long-chain acylcarnitine, is a critical intermediate in the mitochondrial beta-oxidation of palmitic acid. Its quantification in biological tissues is essential for studying fatty acid metabolism, mitochondrial function, and the pathophysiology of various metabolic disorders, including cardiovascular diseases and insulin (B600854) resistance.[1] Accurate measurement of this compound relies on robust and reproducible sample preparation techniques that effectively isolate the analyte from complex tissue matrices while minimizing degradation and contamination. This document provides detailed protocols for the efficient extraction of this compound from biological tissues for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparison of Extraction Protocol Parameters

The selection of an appropriate sample preparation method is critical for accurate and reproducible quantification of this compound. The following tables summarize key quantitative parameters for common extraction techniques.

Table 1: Quantitative Data for Palmitoylcarnitine in Various Tissues

Tissue TypeConditionMean Concentration (µM)Reference
Human ProstateNon-cancerous0.034 ± 0.02[2][3]
Human ProstateCancerous0.068 ± 0.03[2][3]
Rat Adipose TissueStandard Diet~17[2]
Rat Adipose TissueHigh Fat Diet~19[2]
Rat MuscleStandard Diet~6[2]
Rat MuscleHigh Fat Diet~12[2]

Table 2: Representative Recovery Data for Acyl-CoAs using Solid-Phase Extraction (SPE)

While specific recovery data for this compound using all methods was not consistently reported across studies, the following table provides representative recovery data for various acyl-CoAs (precursors to acylcarnitines) using a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE method. This data suggests high recovery rates can be achieved for long-chain species.

Acyl-CoA SpeciesChain LengthAverage Recovery (%)Reference
Acetyl-CoAShort (C2)85-95%[4]
Malonyl-CoAShort (C3)83-90%[4]
Octanoyl-CoAMedium (C8)88-92%[4]
Oleoyl-CoALong (C18:1)85-90%[4]
Palmitoyl-CoA Long (C16:0) 70-80% [4]
Arachidonyl-CoALong (C20:4)83-88%[4]

Experimental Workflow

The general workflow for the analysis of this compound from tissue samples involves several key stages, from initial tissue processing to final detection and analysis.

workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue 1. Tissue Collection (Fresh or Frozen) Homogenization 2. Homogenization Tissue->Homogenization Spiking 3. Internal Standard Spiking Homogenization->Spiking Extraction 4. Extraction (LLE, SPE, or Protein Precipitation) Spiking->Extraction Drying 5. Drying & Reconstitution Extraction->Drying LCMS 6. LC-MS/MS Analysis Drying->LCMS Data 7. Data Processing & Quantification LCMS->Data carnitine_shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Palmitoyl_CoA_cyto Palmitoyl-CoA CPT1 CPT1 Palmitoyl_CoA_cyto->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Palmitoylcarnitine_inter This compound CPT1->Palmitoylcarnitine_inter CACT CACT Palmitoylcarnitine_inter->CACT Palmitoylcarnitine_matrix This compound CACT->Palmitoylcarnitine_matrix CPT2 CPT2 Palmitoylcarnitine_matrix->CPT2 Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix Beta_Oxidation β-Oxidation Palmitoyl_CoA_matrix->Beta_Oxidation

References

Application Notes and Protocols for In Vitro Enzyme Activity Assays of Carnitine Palmitoyltransferase (CPT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carnitine Palmitoyltransferase (CPT) is a crucial enzyme system in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The CPT system consists of two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane. CPT1 is the rate-limiting step in this pathway and exists in three isoforms: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain). Dysregulation of CPT activity is implicated in various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions, making it an attractive target for drug development.

These application notes provide detailed protocols for various in vitro assays to measure CPT enzyme activity, enabling researchers to study enzyme kinetics, screen for inhibitors, and investigate the role of CPT in disease.

Data Presentation

Table 1: Kinetic Parameters (Km) of Carnitine Palmitoyltransferase Isoforms
EnzymeSubstrateApparent Km (µM)Species/TissueReference
CPT1Palmitoyl-CoA75 - 80Rat Muscle[1]
CPT2Palmitoyl-CoA20 ± 6 (as 3-hydroxypalmitoyl-CoA)Rat Liver[2]
CPT2Palmitoyl-CoA65 ± 17 (as 3-oxopalmitoyl-CoA)Rat Liver[2]
CPT1L-CarnitineSimilar to controlHuman Muscle[3]
CPT2L-Carnitine460 ± 40Human Muscle[4]

Note: Vmax values are often dependent on the specific experimental conditions and purity of the enzyme preparation, and thus are not always reported in a standardized manner across literature. Researchers are encouraged to determine Vmax under their specific assay conditions.

Table 2: Inhibitor Constants (IC50) for CPT Inhibitors
InhibitorTargetIC50Species/Cell TypeReference
EtomoxirCPT1A5 - 20 nMNot specified
EtomoxirCPT10.1 µMHuman Hepatocytes
EtomoxirCPT11 µMGuinea Pig Hepatocytes
EtomoxirCPT110 µMRat Hepatocytes
Malonyl-CoACPT10.5 µM (Kd)Human Muscle[4]
L-AminocarnitineCPT13.8 mM (Kd)Human Muscle[2][4]
L-AminocarnitineCPT221.3 µM (Kd)Human Muscle[2][4]

Signaling Pathway and Experimental Workflow Visualization

Carnitine Shuttle Signaling Pathway

The following diagram illustrates the transport of long-chain fatty acids into the mitochondrial matrix via the carnitine shuttle system.

Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.

General Experimental Workflow for CPT Activity Assay

The following diagram outlines a typical workflow for performing an in vitro CPT enzyme activity assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis SamplePrep Sample Preparation (e.g., Mitochondria Isolation) AssaySetup Assay Setup (Enzyme, Buffer, Inhibitor) SamplePrep->AssaySetup ReagentPrep Reagent Preparation (Buffer, Substrates, Inhibitors) ReagentPrep->AssaySetup PreIncubation Pre-incubation AssaySetup->PreIncubation ReactionStart Reaction Initiation (Add Substrate) PreIncubation->ReactionStart Incubation Incubation ReactionStart->Incubation Detection Signal Detection (e.g., Absorbance, Radioactivity) Incubation->Detection DataAnalysis Data Analysis (Calculate Activity, IC50, Km) Detection->DataAnalysis

Caption: General workflow for in vitro CPT enzyme activity assays.

Experimental Protocols

Sample Preparation: Isolation of Mitochondria from Cultured Cells or Tissues

A common source of CPT enzyme for in vitro assays is isolated mitochondria.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Dounce homogenizer or similar tissue grinder

  • Centrifuge capable of reaching at least 15,000 x g

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

Protocol:

  • Cell Culture: Harvest cultured cells (e.g., by trypsinization), wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Tissue: Mince fresh or frozen tissue in ice-cold homogenization buffer.

  • Homogenization: Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer containing protease inhibitors. Homogenize using a Dounce homogenizer on ice. The number of strokes should be optimized to ensure cell lysis without damaging mitochondria.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 - 15,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant (cytosolic fraction).

  • Washing: Resuspend the mitochondrial pellet in fresh, ice-cold homogenization buffer and repeat the high-speed centrifugation step to wash the mitochondria.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of an appropriate assay buffer.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.

Spectrophotometric Assay for CPT Activity (DTNB-based)

This assay measures the release of Coenzyme A (CoA-SH) from the CPT-catalyzed reaction. The liberated CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

  • Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100

  • DTNB solution: 2 mM in Assay Buffer

  • Palmitoyl-CoA solution: 1 mM in water

  • L-Carnitine solution: 5 mM in water

  • Isolated mitochondria or other enzyme source

  • Microplate reader or spectrophotometer

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer and DTNB solution.

  • Assay Setup: In a 96-well plate or cuvette, add the reaction mixture.

  • Sample Addition: Add the mitochondrial suspension (e.g., 10-50 µg of protein) to the reaction mixture. Include a blank control with homogenization buffer instead of the sample.

  • Pre-incubation: Pre-incubate the plate/cuvette at 30°C or 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding Palmitoyl-CoA and L-Carnitine solutions.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader or spectrophotometer at a constant temperature for 10-20 minutes, taking readings at regular intervals (e.g., every minute).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA412/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of TNB (typically 13,600 M-1cm-1 or 14,150 M-1cm-1, verify with the reagent supplier) to calculate the rate of CoA-SH formation.

    • Express the enzyme activity as nmol/min/mg of protein.

Radiometric Assay for CPT Activity

This highly sensitive assay measures the incorporation of radiolabeled carnitine into acylcarnitine.

Materials:

  • Assay Buffer: e.g., 75 mM KCl, 50 mM Tris-HCl (pH 7.5), 1 mM KCN, 1% fatty acid-free BSA

  • Palmitoyl-CoA solution: 1 mM in water

  • L-[3H]Carnitine (with known specific activity)

  • Stopping Solution: 1 M HCl or 10% perchloric acid

  • Extraction Solvent: n-Butanol

  • Scintillation cocktail and scintillation counter

  • Isolated mitochondria or other enzyme source

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer and Palmitoyl-CoA.

  • Assay Setup: In microcentrifuge tubes, add the reaction mixture and the mitochondrial suspension.

  • Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a known amount of L-[3H]Carnitine.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes). The time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding ice-cold Stopping Solution.

  • Extraction: Add n-Butanol to each tube to extract the radiolabeled acylcarnitine. Vortex vigorously and then centrifuge to separate the phases. The aqueous phase will contain the unreacted L-[3H]Carnitine, while the organic (butanol) phase will contain the [3H]acylcarnitine product.

  • Measurement: Transfer an aliquot of the upper butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the amount of radiolabeled palmitoylcarnitine (B157527) formed based on the specific activity of the L-[3H]Carnitine and the measured CPM.

    • Express the enzyme activity as nmol/min/mg of protein.

Fluorescent Assay for CPT Activity

This assay is based on the reaction of the released CoA-SH with a thiol-reactive fluorescent probe, such as N-(9-acridinyl)-maleimide, which results in a highly fluorescent product.

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 1 mM EDTA

  • N-(9-acridinyl)-maleimide solution: 1 mM in a suitable solvent like DMSO or DMF

  • Palmitoyl-CoA solution: 1 mM in water

  • L-Carnitine solution: 5 mM in water

  • Isolated mitochondria or other enzyme source

  • Fluorometer or fluorescent microplate reader

Protocol:

  • Assay Setup: In a black 96-well plate or a fluorometer cuvette, add the Assay Buffer and the mitochondrial suspension.

  • Pre-incubation: Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Start the CPT reaction by adding Palmitoyl-CoA and L-Carnitine.

  • Incubation: Incubate for a defined period to allow for CoA-SH production.

  • Labeling Reaction: Add the N-(9-acridinyl)-maleimide solution to the reaction mixture. The maleimide (B117702) group will react with the free thiol of CoA-SH.

  • Incubation: Incubate for a further period (e.g., 10-20 minutes) at room temperature, protected from light, to allow the fluorescent labeling reaction to complete.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the N-(9-acridinyl)-maleimide-CoA adduct (e.g., Ex/Em ~360/450 nm, verify for the specific probe).

  • Data Analysis:

    • Generate a standard curve using known concentrations of CoA-SH reacted with the fluorescent probe.

    • Determine the concentration of CoA-SH produced in the enzymatic reaction from the standard curve.

    • Express the enzyme activity as nmol/min/mg of protein.

Conclusion

The choice of assay for measuring CPT activity depends on the specific research question, available equipment, and desired sensitivity. Spectrophotometric assays are robust and suitable for routine measurements and inhibitor screening. Radiometric assays offer high sensitivity and are considered a gold standard for kinetic studies. Fluorescent assays provide a sensitive and often high-throughput alternative to radiometric methods. By utilizing these detailed protocols, researchers can accurately and reliably measure CPT activity to advance our understanding of its role in health and disease and to facilitate the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal Intensity of (+)-Palmitoylcarnitine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low signal intensity issues during the mass spectrometry analysis of (+)-Palmitoylcarnitine. The following information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common causes of low signal intensity for this compound in LC-MS/MS analysis?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most frequent culprits include:

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of palmitoylcarnitine (B157527) in the mass spectrometer's source.[1][2] This is a primary cause of poor signal intensity.[1][3]

  • Suboptimal Sample Preparation: Inefficient extraction, protein precipitation, or the presence of interfering substances can lead to signal loss.[1][4]

  • Poor Ionization Efficiency: The choice of ionization technique and source parameters significantly impacts signal intensity.[3] The presence of ion-pairing agents like trifluoroacetic acid (TFA) in commercially available standards can cause significant ion suppression in electrospray ionization (ESI).[5]

  • Analyte Degradation: As an ester, this compound is susceptible to hydrolysis, especially at high pH and temperature, which can reduce its concentration before analysis.[6]

  • Inappropriate Mass Spectrometry Parameters: Incorrect settings for parameters such as cone voltage and collision energy will directly and negatively impact the signal intensity of the target analyte.[1]

Q2: I am observing a weak or no signal for my this compound standard. What should I check first?

If you are experiencing a complete loss of signal, it's often due to a singular issue that has taken the system offline. A systematic check is recommended:

  • Confirm Sample Integrity: Ensure your this compound standard has not degraded. It is recommended to prepare aqueous solutions fresh and not store them for more than a day.[6] Long-chain acylcarnitines are generally more stable in neutral to slightly acidic aqueous solutions.[6]

  • Check for TFA: If you are using a trifluoroacetate (B77799) (TFA) salt of L-Palmitoylcarnitine, be aware that TFA is a known cause of significant ion suppression in ESI-MS.[5] It is often better to use alternative mobile phase modifiers or sample preparation techniques to remove the TFA counter-ion.[5]

  • Verify Mass Spectrometer Function: Ensure the mass spectrometer is properly tuned and calibrated.[3] Infuse a standard solution of palmitoylcarnitine directly into the mass spectrometer to optimize source parameters like capillary voltage, source temperature, and gas flows for maximum signal intensity.[1]

Q3: How can I minimize matrix effects to improve my signal?

Matrix effects, where components in a biological sample interfere with the ionization of the analyte, are a common challenge.[1] To mitigate these effects:

  • Improve Sample Cleanup:

    • Protein Precipitation: This is a simple method to remove the majority of proteins from samples like plasma.[1][5] Cold acetonitrile (B52724) is commonly used for this purpose.[4][5]

    • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by selectively isolating acylcarnitines.[1]

  • Chromatographic Separation: Utilize a good LC method to separate this compound from co-eluting, interfering substances. A C18 or hydrophilic interaction chromatography (HILIC) column can be effective.[4][7][8]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., d3-Palmitoylcarnitine) is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression.[9]

Q4: Can derivatization improve the signal intensity of this compound?

Yes, derivatization can significantly enhance the ionization efficiency and chromatographic properties of acylcarnitines.[1]

  • Butylation: Converting the carboxyl group to a butyl ester has been shown to increase ionization efficiency.[1][10] However, it's important to be aware that the acidic conditions used for butylation (e.g., with 3N HCl in n-butanol) can lead to the hydrolysis of some acylcarnitines.[4][11][12]

  • 3-Nitrophenylhydrazine (3NPH) Derivatization: This method targets the carboxyl group and has been reported to increase signal intensity.[1][13]

It's worth noting that non-derivatization methods combined with LC-MS have also become popular for acylcarnitine analysis.[11][12]

Q5: My signal is present but highly variable. What could be the cause?

High variability in signal intensity can be attributed to:

  • Inconsistent Sample Preparation: Ensure your sample preparation, from extraction to reconstitution, is consistent across all samples.[4]

  • Matrix Effects: Inconsistent matrix effects between different samples can lead to variability. A post-column infusion study can help identify regions of ion suppression or enhancement in your chromatogram.[4]

  • LC System Issues: Poor peak shape or shifting retention times can lead to inconsistent integration and, therefore, variable results. Regularly flush the column and consider replacing it if performance degrades.[4]

  • Analyte Stability: As this compound can hydrolyze in solution, the time between sample preparation and analysis should be minimized and kept consistent.[6]

Quantitative Data Summary

The following tables provide key quantitative parameters for the analysis of this compound by LC-MS/MS.

Table 1: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Common Fragmentation
This compound400.485.0Loss of Trimethylamine [(CH₃)₃N]
341.3
d₃-Palmitoylcarnitine (Internal Standard)403.4341.3Loss of Trimethylamine [(CH₃)₃N]

Data sourced from a validated LC-MS/MS method for the quantification of palmitoylcarnitine.[5][7]

Table 2: Representative Concentrations of Palmitoylcarnitine in Biological Samples

Condition/TissueMean Concentration (µM)Standard Deviation (µM)Source
Cancerous Prostate Tissue0.0680.03[9]
Non-cancerous Prostate Tissue0.0340.02[9]
Human Plasma (Chronic Fatigue Syndrome)0.3520.148[9]
Human Plasma (Control)0.4040.220[9]

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Plasma (Protein Precipitation)

This protocol is adapted from established methods for acylcarnitine analysis from plasma samples.[4][5][9]

Materials:

  • Plasma samples

  • Acetonitrile (ACN), LC-MS grade, chilled

  • Internal Standard (IS) working solution (e.g., d₃-Palmitoylcarnitine in 50% ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma into a microcentrifuge tube.[5][9]

  • Add 20 µL of the internal standard working solution to the plasma sample.[5]

  • Add 200 µL of cold acetonitrile to precipitate proteins.[4][5]

  • Vortex the mixture for 30 seconds.[5][9]

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[4][9]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[4][5][9]

Protocol 2: Derivatization of this compound (Butylation)

This protocol describes a common derivatization method to improve ionization efficiency.

Materials:

  • Dried sample extract

  • 3N Hydrochloric acid (HCl) in n-butanol

  • Nitrogen evaporator

  • Heating block or oven at 65°C

  • Mobile phase for reconstitution

Procedure:

  • Evaporate the supernatant from the sample preparation step to dryness under a stream of nitrogen.[4]

  • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.[4]

  • Incubate the mixture at 65°C for 15 minutes.[4]

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen.[4]

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[4]

Visualizations

TroubleshootingWorkflow Start Low this compound Signal CheckStandard Check Standard Integrity - Degradation? - TFA Salt? Start->CheckStandard CheckMS Verify MS Performance - Tune & Calibrate - Direct Infusion Start->CheckMS SamplePrep Optimize Sample Preparation CheckStandard->SamplePrep Standard OK CheckMS->SamplePrep MS OK Cleanup Improve Cleanup - Protein Precipitation - Solid-Phase Extraction SamplePrep->Cleanup Matrix Effects Suspected Derivatization Consider Derivatization - Butylation - 3NPH SamplePrep->Derivatization Ionization Issues LCMethod Optimize LC Method - Column Choice (C18, HILIC) - Gradient Elution SamplePrep->LCMethod Poor Chromatography MSParams Optimize MS Parameters - Cone Voltage - Collision Energy SamplePrep->MSParams Suboptimal Fragmentation End Signal Improved Cleanup->End Derivatization->End LCMethod->End MSParams->End

Caption: A logical flow for troubleshooting low this compound signal intensity.

ESI_Process cluster_source Electrospray Ion Source cluster_ms Mass Spectrometer Inlet Capillary LC Eluent This compound (M) Mobile Phase TaylorCone Taylor Cone High Electric Field Capillary->TaylorCone High Voltage Droplets Charged Droplets [M+H]+ TaylorCone->Droplets Nebulization MS_Inlet Gas Phase Ions [M+H]+ Droplets->MS_Inlet Solvent Evaporation Gas Drying Gas (N2) Gas->Droplets

Caption: Electrospray ionization (ESI) of this compound.

FattyAcidOxidation cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Palmitate Palmitic Acid PalmitoylCoA Palmitoyl-CoA Palmitate->PalmitoylCoA BetaOxidation β-Oxidation PalmitoylCoA->BetaOxidation CPT1 CPT1 PalmitoylCoA->CPT1 AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Palmitoylcarnitine This compound CPT1->Palmitoylcarnitine CACT CACT Palmitoylcarnitine->CACT CPT2 CPT2 CACT->CPT2 CPT2->PalmitoylCoA Re-esterification

Caption: Simplified pathway of fatty acid transport into the mitochondria.

References

How to improve the solubility of (+)-Palmitoylcarnitine for in vitro experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (+)-Palmitoylcarnitine in in vitro experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: How can I improve the solubility of this compound for my in vitro experiments?

A1: Improving the solubility of this compound, an amphipathic molecule, is critical for successful in vitro studies. The key is to select the appropriate solvent to create a concentrated stock solution, which is then diluted to the final working concentration in your aqueous experimental medium.

1. Solvent Selection: this compound is poorly soluble in water but shows good solubility in several organic solvents.[1][2] For cell-based assays, Dimethyl Sulfoxide (B87167) (DMSO) is a common choice.

2. Choosing the Right Salt Form: The salt form of L-Palmitoylcarnitine can influence solubility. The trifluoroacetate (B77799) (TFA) salt is often used for its increased stability and solubility.[3] The hydrochloride salt is described as slightly soluble in water.[1]

Solubility Data for Palmitoylcarnitine Salts

Salt FormSolventSolubilityRemarks
L-Palmitoylcarnitine (Inner Salt) Water~1.2 x 10⁻⁵ g/LPredicted value, indicating very low aqueous solubility.[1]
L-Palmitoylcarnitine Hydrochloride WaterSlightly solubleCan be aided with heat or sonication.[1][4]
Palmitoyl-DL-carnitine (Chloride) Ethanol~20 mg/mLData for the deuterated form is similar.[2][5]
Palmitoyl-DL-carnitine (Chloride) Dimethylformamide (DMF)~20 mg/mLData for the deuterated form is similar.[2][5]
Palmitoyl-DL-carnitine (Chloride) Dimethyl sulfoxide (DMSO)~14 mg/mLData for the deuterated form is ~10 mg/mL.[1][2][5]

3. Recommended Preparation Protocol: To minimize precipitation and ensure reproducibility, we recommend a two-step process involving the preparation of a high-concentration stock solution followed by careful dilution to the final working concentration.

  • Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent. A detailed protocol for this step is provided in the "Experimental Protocols" section below.

  • Step 2: Prepare the Final Working Solution. It is crucial to add the stock solution to your aqueous buffer or cell culture medium while vortexing or mixing to ensure rapid and even dispersion, which helps prevent precipitation.[6] Use the freshly prepared working solution immediately, as aqueous solutions of Palmitoylcarnitine are not recommended for storage.[4][6]

Troubleshooting Guide

Q2: My this compound precipitates when I add it to my cell culture medium. What should I do?

A2: Precipitation is a common issue due to the low aqueous solubility of this compound.[1] Here are several steps to troubleshoot this problem:

  • Verify Stock Solution Integrity: Ensure your stock solution is fully dissolved and free of particulates. If necessary, gently warm the stock solution at 37°C for 5-10 minutes and sonicate for 10-15 minutes to aid dissolution.[6]

  • Optimize the Dilution Method: The method of dilution is critical. Do not add the aqueous medium to your stock solution. Instead, add the small volume of stock solution drop-by-drop into the larger volume of aqueous medium while vigorously vortexing or stirring.[6] This promotes rapid dispersion and prevents localized high concentrations that can lead to precipitation.

  • Lower the Working Concentration: If precipitation persists, you may be exceeding the solubility limit in your final medium. Try lowering the final working concentration of this compound.

  • Check the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically ≤0.5%, to avoid solvent-induced precipitation and cytotoxicity.[6]

G cluster_0 start Precipitation Observed q1 Is the stock solution fully dissolved? start->q1 sol_a1 Warm (37°C) and sonicate stock solution q1->sol_a1 No q2 How are you diluting the stock solution? q1->q2 Yes sol_a1->q2 sol_a2 Add stock solution to aqueous medium while vortexing vigorously q2->sol_a2 Incorrectly q3 Is the final concentration too high? q2->q3 Correctly sol_a2->q3 sol_a3 Lower the final working concentration q3->sol_a3 Yes end Solution is Clear q3->end No, review protocol sol_a3->end G cluster_workflow Workflow for Preparing Palmitoylcarnitine Solutions weigh 1. Weigh Palmitoylcarnitine add_dmso 2. Add DMSO to desired concentration weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex warm_sonicate 4. Warm (37°C) & Sonicate (if needed) vortex->warm_sonicate inspect 5. Visually Inspect for clarity warm_sonicate->inspect aliquot 6. Aliquot for Single Use inspect->aliquot store 7. Store at -20°C or -80°C aliquot->store dilute 8. Dilute stock in media with vortexing for immediate use store->dilute G cluster_membrane Mitochondrion cluster_outer Outer Membrane cluster_inner Inner Membrane CPT1 CPT1 Palmitoylcarnitine_inter Palmitoylcarnitine CPT1->Palmitoylcarnitine_inter CACT CACT CACT->Palmitoylcarnitine_inter Lcarnitine_matrix Lcarnitine_matrix CACT->Lcarnitine_matrix CPT2 CPT2 PalmitoylCoA_matrix Palmitoyl-CoA CPT2->PalmitoylCoA_matrix CPT2->Lcarnitine_matrix PalmitoylCoA_cyto Palmitoyl-CoA PalmitoylCoA_cyto->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 Palmitoylcarnitine_inter->CACT Palmitoylcarnitine_inter->CPT2 BetaOx β-Oxidation PalmitoylCoA_matrix->BetaOx LCarnitine_matrix L-Carnitine label_cyto Cytosol label_inter Intermembrane Space label_matrix Mitochondrial Matrix

References

Technical Support Center: Optimizing Chromatographic Separation of (+)-Palmitoylcarnitine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of (+)-Palmitoylcarnitine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the enantioselective analysis of palmitoylcarnitine (B157527).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its enantiomer, (-)-Palmitoylcarnitine, important?

The enantiomers of palmitoylcarnitine can have different biological activities. L-palmitoylcarnitine is the naturally occurring and biologically active form, essential for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1] The unnatural D-enantiomer can have toxic effects, including the competitive inhibition of carnitine acyltransferases.[1] Therefore, accurate separation and quantification of these enantiomers are critical for pharmaceutical quality control, metabolic research, and drug development.

Q2: What are the main challenges in the chromatographic separation of palmitoylcarnitine isomers?

The primary challenges include:

  • Similar Physicochemical Properties: Enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult without a chiral selector.

  • Poor Peak Shape: Palmitoylcarnitine, with its long acyl chain and quaternary amine, can exhibit peak tailing due to secondary interactions with the stationary phase.

  • Low UV Absorbance: The lack of a strong chromophore makes UV detection challenging, often necessitating derivatization or the use of more universal detectors like mass spectrometry (MS) or evaporative light scattering detection (ELSD).

  • Matrix Effects: When analyzing biological samples, co-eluting matrix components can interfere with the ionization of the target analytes in LC-MS analysis, leading to ion suppression or enhancement.

Q3: What are the common chromatographic approaches for separating palmitoylcarnitine enantiomers?

There are two main strategies:

  • Direct Chiral Separation: This involves the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. Common CSPs include those based on polysaccharides (cellulose or amylose (B160209) derivatives) and macrocyclic glycopeptides (e.g., teicoplanin).

  • Indirect Chiral Separation (Pre-column Derivatization): This method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 column. A common derivatizing agent is (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC).[1]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of palmitoylcarnitine isomers.

Issue Potential Cause Suggested Solution
Poor Resolution/Co-elution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based vs. macrocyclic glycopeptide-based) to find one with optimal selectivity for palmitoylcarnitine.
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the organic modifier (e.g., methanol, acetonitrile, isopropanol) and its ratio with the aqueous phase. Introduce additives like acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine) to improve selectivity.
Incorrect temperature.Vary the column temperature. Lower temperatures often enhance enantioselectivity, but higher temperatures can improve peak shape and reduce analysis time.
Inappropriate flow rate.Optimize the flow rate. A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.
Peak Tailing Secondary interactions with residual silanol (B1196071) groups on the silica-based column.Use a well-end-capped column. Add a competing base (e.g., a small amount of diethylamine) to the mobile phase to mask the silanol groups. Operate at a lower mobile phase pH to suppress the ionization of silanols.
Column overload.Reduce the sample concentration or injection volume.
Extra-column dead volume.Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.
Peak Fronting Poor sample solubility in the mobile phase.Dissolve the sample in a solvent that is compatible with or weaker than the initial mobile phase.
Column collapse.Ensure the column is operated within the manufacturer's recommended pH and pressure limits.
Low Signal Intensity (LC-MS) Ion suppression from matrix components.Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interfering substances. Use a deuterated internal standard to compensate for matrix effects.
Inefficient ionization.Optimize the mass spectrometer source parameters, such as spray voltage, gas flows, and temperature.
Split Peaks Blockage at the column inlet frit.Replace the column inlet frit or back-flush the column according to the manufacturer's instructions.
Sample solvent incompatibility.Ensure the sample solvent has a similar or weaker elution strength compared to the initial mobile phase.

Experimental Protocols

Protocol 1: Chiral Separation using Pre-column Derivatization with (+)-FLEC

This protocol is based on the conversion of enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column.[1]

1. Materials and Reagents:

  • This compound and (-)-Palmitoylcarnitine standards

  • (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC)

  • HPLC-grade methanol, acetonitrile, and water

  • Boric acid, sodium hydroxide

  • Glycine (B1666218)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

2. Sample Preparation (Derivatization):

  • Prepare a 1 mg/mL stock solution of each palmitoylcarnitine enantiomer in methanol.

  • Prepare a 1 mg/mL solution of (+)-FLEC in acetone.

  • Prepare a 0.2 M borate (B1201080) buffer and adjust the pH to 8.5 with 1 M NaOH.

  • In a microcentrifuge tube, mix 100 µL of the palmitoylcarnitine standard or sample solution with 100 µL of the borate buffer.

  • Add 200 µL of the (+)-FLEC solution and vortex for 1 minute.

  • Allow the reaction to proceed for 30 minutes at room temperature in the dark.

  • Stop the reaction by adding 100 µL of 1 M glycine solution.

  • Vortex for 1 minute. The sample is now ready for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm)

  • Injection Volume: 20 µL

Expected Results: This method is expected to achieve baseline separation of the two diastereomeric derivatives of D- and L-palmitoylcarnitine. Retention times are anticipated to be in the range of 15-25 minutes.

Quantitative Data Summary

The following tables provide a hypothetical comparison of different chromatographic conditions for the separation of palmitoylcarnitine enantiomers. This data is for illustrative purposes to guide method development.

Table 1: Comparison of Chiral Stationary Phases (Direct Method)

Parameter Polysaccharide-based CSP (Cellulose tris(3,5-dimethylphenylcarbamate)) Macrocyclic Glycopeptide-based CSP (Teicoplanin)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)Methanol/Water/Acetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Retention Time (t_R1) 12.5 min15.2 min
Retention Time (t_R2) 14.8 min17.9 min
Resolution (R_s) 1.82.1
Peak Asymmetry (A_s) 1.21.1

Table 2: Effect of Mobile Phase Modifier on a Polysaccharide-based CSP

Mobile Phase Modifier (in Hexane/Isopropanol 80:20) Retention Time (t_R1) Retention Time (t_R2) Resolution (R_s)
None13.1 min14.2 min1.2
0.1% Trifluoroacetic Acid (TFA)12.5 min14.8 min1.8
0.1% Diethylamine (DEA)11.8 min13.5 min1.5

Signaling Pathways and Experimental Workflows

Fatty Acid Beta-Oxidation Pathway

Palmitoylcarnitine is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation, a major pathway for cellular energy production.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Palmitoyl_CoA Palmitoyl-CoA CPT1 CPT1 Palmitoyl_CoA->CPT1 L_Carnitine_cytosol L-Carnitine L_Carnitine_cytosol->CPT1 Palmitoylcarnitine This compound CPT1->Palmitoylcarnitine CoA-SH CACT CACT CACT->L_Carnitine_cytosol CACT->Palmitoylcarnitine CPT2 CPT2 Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix CoA-SH L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix Palmitoylcarnitine->CACT Palmitoylcarnitine->CPT2 Beta_Oxidation β-Oxidation Palmitoyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix->CACT

Caption: Carnitine shuttle pathway for fatty acid transport.

Palmitoylcarnitine in Pro-inflammatory Signaling

Accumulation of palmitoylcarnitine has been linked to the activation of pro-inflammatory pathways, potentially contributing to disease progression in certain contexts like prostate cancer.[2][3]

inflammatory_pathway Palmitoylcarnitine High Levels of This compound Ca_influx Increased Intracellular Ca2+ Influx Palmitoylcarnitine->Ca_influx Pro_inflammatory_genes Increased Gene Expression of Pro-inflammatory Cytokines (e.g., IL-6) Palmitoylcarnitine->Pro_inflammatory_genes Ca_influx->Pro_inflammatory_genes Cell_response Cellular Pro-inflammatory Response Pro_inflammatory_genes->Cell_response

Caption: Palmitoylcarnitine's role in inflammation.

Experimental Workflow for Chiral Separation

The following diagram illustrates a typical workflow for developing and validating a chiral HPLC method for palmitoylcarnitine isomers.

experimental_workflow start Define Analytical Goal: Separate (+)- and (-)-Palmitoylcarnitine method_selection Select Separation Strategy start->method_selection direct_method Direct Method: Chiral Stationary Phase (CSP) method_selection->direct_method Direct indirect_method Indirect Method: Pre-column Derivatization method_selection->indirect_method Indirect csp_screening Screen Different CSPs (Polysaccharide, Macrocyclic Glycopeptide) direct_method->csp_screening derivatization Select Chiral Derivatizing Agent (e.g., (+)-FLEC) indirect_method->derivatization method_optimization Optimize Chromatographic Conditions (Mobile Phase, Temperature, Flow Rate) csp_screening->method_optimization derivatization->method_optimization method_validation Validate Method (Linearity, Accuracy, Precision, LOD, LOQ) method_optimization->method_validation analysis Analyze Samples method_validation->analysis

References

Best practices for preventing the degradation of (+)-Palmitoylcarnitine during sample storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preventing the degradation of (+)-Palmitoylcarnitine during sample storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample storage?

A1: The primary degradation pathway for this compound is the hydrolysis of its ester bond, which results in the formation of free L-carnitine and palmitic acid.[1][2] This hydrolysis can be accelerated by several factors, including elevated temperatures, non-neutral pH (especially basic conditions), and the presence of endogenous enzymes.[1][2]

Q2: What is the optimal temperature for long-term storage of plasma or serum samples for this compound analysis?

A2: For long-term storage, plasma and serum samples should be stored at -80°C.[1][3] Studies have shown that acylcarnitines, including long-chain ones like palmitoylcarnitine, are stable for at least 330 days when stored at -18°C or lower.[1][4][5] Short-term storage at 4°C should be avoided if possible, and samples should never be left at room temperature for extended periods.[1]

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in neutral to slightly acidic conditions (around pH 6.0-7.0).[1] Basic or strongly acidic conditions can significantly accelerate the rate of hydrolysis.[1] Therefore, it is crucial to control the pH of all solutions used during sample preparation.[1]

Q4: Can I use dried blood spots (DBS) for this compound analysis, and what are the stability concerns?

A4: Yes, dried blood spots are a common sample type for acylcarnitine analysis. However, the stability of acylcarnitines in DBS can be a concern, especially with long-term storage at room temperature, which can lead to hydrolysis.[4][6][7] For quantitative analysis, it is important to consider the storage conditions and duration.[1] If stored for prolonged periods at room temperature, acylcarnitines are hydrolyzed to free carnitine and the corresponding fatty acids.[4][5] Storage at -20°C or -80°C is recommended to minimize metabolite instabilities.[7]

Q5: What are the best practices for blood sample collection to minimize degradation?

A5: To minimize degradation, blood samples should be collected in tubes containing an anticoagulant such as EDTA or heparin.[1] The plasma or serum should be separated from the blood cells as soon as possible, preferably within two hours of collection, by centrifugation at a low temperature (e.g., 4°C).[1][3] The resulting plasma or serum should be immediately frozen at -80°C until analysis.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of this compound Hydrolysis during sample storage: Prolonged storage at room temperature or in refrigerated conditions can lead to the breakdown of the ester bond.[1]Immediately process fresh samples. If storage is necessary, freeze plasma or serum samples at -80°C.[1] Acylcarnitines are stable for at least 330 days at -18°C.[4][5]
Enzymatic degradation: Acylcarnitine hydrolases present in the sample can degrade the analyte.[1]Keep samples on ice during all processing steps.[1] Consider the use of a broad-spectrum serine hydrolase inhibitor, but validate its use for your specific analytical method.[1]
Inappropriate pH: Basic or strongly acidic conditions can catalyze hydrolysis.[1]Maintain a neutral to slightly acidic pH (around 6.0-7.0) during extraction.[1] Use buffers if necessary and avoid strong acids or bases.[1]
High temperatures: Elevated temperatures during sample preparation steps accelerate hydrolysis.[1]Perform all extraction and handling steps on ice or at 4°C. Avoid heating samples.[1]
High variability in replicate samples Inconsistent sample handling: Differences in the time between sample collection and processing can lead to varying degrees of degradation.[1]Standardize the sample handling workflow. Ensure all samples are processed under the same conditions and for the same duration.[1]
Partial protein precipitation: Incomplete removal of proteins can interfere with the analysis and may harbor enzymatic activity.[1]Use ice-cold protein precipitation agents like methanol (B129727) or acetonitrile (B52724).[1][3]
Repeated freeze-thaw cycles: Multiple freeze-thaw cycles can accelerate the degradation of the analyte.[2][3]Prepare and use aliquots of your stock solution and samples to avoid repeated freeze-thaw cycles.[2]
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of degradation products: The primary degradation products are L-carnitine and palmitic acid.[2]Confirm the identity of the unexpected peaks by running standards of the potential degradation products.[2]

Data on this compound Stability

Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS)

Storage TemperatureDurationStability
-18°CAt least 330 daysStable[4][5]
Room Temperature> 14 daysHydrolysis to free carnitine and fatty acids occurs.[4][5] Short-chain acylcarnitines hydrolyze quicker than long-chain acylcarnitines.[4]

Table 2: Stability of Acylcarnitines in Mouse Plasma

Storage ConditionDurationConcentration Decrease (from nominal)
Ambient Temperature4 hoursPalmitoylcarnitine: 6.2% (low conc.), 13.7% (high conc.)[8]
Three Freeze/Thaw Cycles-Palmitoylcarnitine: 1.4% (low conc.), 9.4% (high conc.)[8]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing

  • Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.[1]

  • Immediate Cooling: Immediately place the collection tubes on ice or in a refrigerated centrifuge.[3]

  • Centrifugation: Within two hours of collection, centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma from the blood cells.[1][3]

  • Aliquoting and Storage: Immediately aliquot the resulting plasma into cryovials and freeze at -80°C until analysis.[1][3]

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

  • Thawing: Thaw frozen plasma samples on ice.[3]

  • Internal Standard: In a low-adsorption microcentrifuge tube, add a known amount of a suitable internal standard (e.g., d3-Palmitoylcarnitine) to the plasma sample.[9][10]

  • Protein Precipitation: Add ice-cold acetonitrile to precipitate proteins.[10][11]

  • Vortex and Centrifuge: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.[10][11]

  • Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate.[9][11]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[9]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent mixture (e.g., 90:10 acetonitrile/water).[9]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Visualizations

G Workflow for Preventing Palmitoylcarnitine Degradation cluster_collection Sample Collection cluster_processing Sample Processing (within 2 hours) cluster_storage Storage cluster_analysis Analysis Preparation CollectBlood Collect Blood (EDTA tubes) Cool Immediately place on ice CollectBlood->Cool Centrifuge Centrifuge at 4°C Cool->Centrifuge Separate Separate Plasma/Serum Centrifuge->Separate Aliquot Aliquot into cryovials Separate->Aliquot Freeze Store at -80°C Aliquot->Freeze Thaw Thaw on ice Freeze->Thaw Process Process on ice Thaw->Process

Caption: Recommended workflow for sample handling to minimize degradation.

G Factors Leading to Palmitoylcarnitine Degradation Degradation This compound Degradation (Hydrolysis) Temp Elevated Temperature Temp->Degradation pH Non-Neutral pH (especially basic) pH->Degradation Enzymes Endogenous Hydrolases Enzymes->Degradation Storage Improper Storage (Time & Temperature) Storage->Degradation

Caption: Key factors contributing to the degradation of this compound.

References

Common challenges in the extraction of (+)-Palmitoylcarnitine from biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (+)-Palmitoylcarnitine from biological matrices. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the extraction and quantification of this compound?

A1: The primary challenges include:

  • Low Recovery: Due to its amphipathic nature, this compound can be difficult to efficiently extract from complex biological matrices like plasma, tissue, and cells.

  • Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2][3]

  • Analyte Instability: Acylcarnitines can be susceptible to hydrolysis, especially during prolonged storage at room temperature or repeated freeze-thaw cycles.[4][5]

  • Isobaric Interference: The presence of isomeric and isobaric compounds can interfere with accurate quantification, necessitating effective chromatographic separation.[5][6]

  • Derivatization Issues: While derivatization can improve chromatographic properties and ionization efficiency, it can also be a source of variability due to incomplete reactions or side reactions.[7][8]

Q2: Is derivatization necessary for the analysis of this compound?

A2: Not always. While derivatization, often to form butyl or pentafluorophenacyl esters, has been traditionally used to improve volatility for gas chromatography or enhance ionization for mass spectrometry, many modern LC-MS/MS methods can analyze underivatized acylcarnitines effectively.[7][9][10] The decision to use derivatization depends on the analytical platform and the specific requirements of the assay. Methods without derivatization simplify the sample preparation workflow and avoid potential issues like incomplete reactions and hydrolysis.[8][9]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:

  • Efficient Sample Preparation: Employ robust extraction techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components.[5][11][12]

  • Use of Stable Isotope-Labeled Internal Standards: A deuterated internal standard, such as d3-Palmitoylcarnitine, is highly recommended.[1][13][14] This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to separate this compound from co-eluting matrix components. Hydrophilic interaction liquid chromatography (HILIC) has been shown to be effective for retaining and separating polar acylcarnitines.[1][15]

  • Matrix-Matched Calibrators: Preparing calibration standards in a surrogate matrix that closely mimics the biological sample matrix can also help to mitigate matrix effects.[10]

Q4: What are the best practices for storing biological samples to ensure the stability of this compound?

A4: To maintain the integrity of this compound in biological samples, the following storage conditions are recommended:

  • Short-term Storage: For short periods (up to 4 hours), samples can be kept at ambient temperature.[1]

  • Long-term Storage: For long-term storage, samples should be frozen immediately and kept at -70°C or -80°C.[1][16]

  • Freeze-Thaw Cycles: It is important to minimize the number of freeze-thaw cycles, as studies have shown that some degradation can occur after multiple cycles.[1] Aliquoting samples into single-use volumes is a good practice.[17]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery of this compound Incomplete Protein Precipitation: Insufficient solvent-to-sample ratio or inadequate mixing.Increase the ratio of precipitation solvent (e.g., acetonitrile (B52724), methanol) to sample volume (a 3:1 or 4:1 ratio is common). Ensure thorough vortexing and allow for sufficient incubation time on ice.[18]
Inefficient Extraction from Tissue: Incomplete homogenization or cell lysis.Use a mechanical homogenizer or tissue lyser for thorough disruption of the tissue matrix. Ensure the extraction solvent has sufficient time to interact with the sample.[11]
Suboptimal pH for Extraction: For LLE or SPE, the pH may not be optimal for the neutral form of the analyte.Adjust the sample pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single, uncharged form for better partitioning into organic solvents or retention on reversed-phase SPE columns.[19]
Analyte Degradation: Hydrolysis due to improper sample handling or storage.Process samples on ice and avoid prolonged exposure to room temperature. Store samples at -80°C and minimize freeze-thaw cycles.[4][8]
High Variability in Results Inconsistent Sample Preparation: Variations in pipetting, mixing, or timing.Ensure precise and consistent execution of the sample preparation protocol. Use calibrated pipettes and vortex all samples thoroughly at each step. Automation can improve consistency.[8]
Matrix Effects: Ion suppression or enhancement varying between samples.Use a stable isotope-labeled internal standard (e.g., d3-Palmitoylcarnitine).[1] Optimize the sample cleanup procedure (e.g., using SPE) to remove more interferences.[5] Consider sample dilution to reduce the concentration of matrix components.[5]
Instrument Instability: Fluctuations in LC pressure or MS signal.Perform a system suitability test before running the sample batch. Check for leaks in the LC system and ensure the MS source is clean.[5]
Poor Chromatographic Peak Shape Column Overload: Injecting too much analyte or matrix components.Dilute the sample extract before injection. Ensure the injection volume is appropriate for the column dimensions.
Inappropriate Mobile Phase: pH or organic composition not optimal for the analyte.Optimize the mobile phase composition. For HILIC, ensure a high percentage of organic solvent in the initial conditions.[1]
Column Degradation: Loss of stationary phase or contamination.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.[5]
Inability to Detect this compound Low Analyte Concentration: The concentration in the sample is below the limit of detection of the method.Increase the sample injection volume, but be mindful of potential matrix effects.[5] Consider a pre-concentration step, such as evaporating the extract to dryness and reconstituting in a smaller volume.[11]
Poor Ionization: Suboptimal settings in the mass spectrometer source.Optimize the ESI source parameters, such as spray voltage, gas flows, and temperature, for this compound.
Sample Degradation: Complete loss of the analyte due to harsh conditions.Review the entire workflow for potential sources of degradation, such as high temperatures or extreme pH for prolonged periods.[20]

Quantitative Data Summary

Table 1: Recovery and Matrix Effect Data for this compound Extraction

Biological MatrixExtraction MethodRecovery (%)Matrix Effect (%)Internal Standard UsedReference
Mouse PlasmaProtein Precipitation85.482.6 (slight ion suppression)d3-Octanoylcarnitine[1]
Human PlasmaProtein Precipitation & SPE98 - 105Not explicitly statedDeuterated standards[12]
Rat LiverProtein Precipitation & SPE77 - 85Not explicitly statedNot specified for Palmitoylcarnitine[7]
Human Skeletal MuscleIon-Exchange SPE107.2Not explicitly statedHeptadecanoylcarnitine[21]

Table 2: Stability of this compound in Biological Samples

Sample TypeStorage ConditionDurationStabilityReference
Mouse PlasmaAmbient Temperature4 hoursStable[1]
Mouse Plasma3 Freeze-Thaw Cycles-90.6 - 98.6% remaining[1]
Spiked Whole Blood (DBS)-18°C330 daysStable[4]
Spiked Whole Blood (DBS)Room Temperature>14 daysHydrolysis observed[4]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Plasma

This protocol is a widely used method for the extraction of acylcarnitines from plasma samples.[1][14]

Materials:

  • Plasma samples

  • d3-Palmitoylcarnitine internal standard (IS) working solution

  • Acetonitrile (HPLC grade), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching at least 10,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 90:10 acetonitrile/water)

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 20 µL of the internal standard working solution (e.g., 250 ng/mL d3-Palmitoylcarnitine) to the plasma sample.

  • Vortex the mixture for 30 seconds.

  • Add 200 µL of ice-cold acetonitrile to the tube to precipitate the proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the reconstitution solvent.

  • Vortex briefly and centrifuge at a lower speed (e.g., 2,000 x g for 5 minutes) to remove any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Tissue Homogenate

This protocol provides an additional cleanup step after initial extraction, which is often necessary for complex matrices like tissue to reduce matrix effects.[7][22]

Materials:

Procedure:

  • Condition the SPE Cartridge: Condition the SCX SPE cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Load the supernatant from an initial protein precipitation step (as in Protocol 1) onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 drops per second).

  • Washing: Wash the cartridge with 1-2 column volumes of deionized water, followed by 1-2 column volumes of methanol to remove neutral and acidic interferences.

  • Elution: Elute the this compound and other acylcarnitines from the cartridge using 1-2 column volumes of the elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the desired volume of the mobile phase or a suitable reconstitution solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis sample Biological Sample (Plasma, Tissue) add_is Spike with Internal Standard sample->add_is homogenize Homogenization (for tissue) add_is->homogenize precipitate Protein Precipitation (e.g., Acetonitrile) homogenize->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe For cleaner samples dry Evaporation supernatant->dry Directly for cleaner matrices spe->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound quantification.

carnitine_shuttle cluster_cytosol Cytosol cluster_membranes Mitochondrial Membranes cluster_matrix Mitochondrial Matrix palmitoyl_coa_cytosol Palmitoyl-CoA cpt1 CPT1 palmitoyl_coa_cytosol->cpt1 carnitine_cytosol Carnitine carnitine_cytosol->cpt1 palmitoylcarnitine This compound cpt1->palmitoylcarnitine CoA-SH cact CACT cact->carnitine_cytosol cact->palmitoylcarnitine cpt2 CPT2 palmitoyl_coa_matrix Palmitoyl-CoA cpt2->palmitoyl_coa_matrix CoA-SH carnitine_matrix Carnitine cpt2->carnitine_matrix label_omm Outer Membrane label_ims Intermembrane Space label_imm Inner Membrane beta_ox β-Oxidation palmitoyl_coa_matrix->beta_ox carnitine_matrix->cact palmitoylcarnitine->cact palmitoylcarnitine->cpt2

Caption: The Carnitine Shuttle pathway for fatty acid transport.

References

Strategies for reducing matrix effects in (+)-Palmitoylcarnitine LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the LC-MS/MS analysis of (+)-Palmitoylcarnitine, with a primary focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue Potential Cause Recommended Solution
Low Signal Intensity or High Signal Suppression Significant Matrix Effects: Co-eluting endogenous matrix components, such as phospholipids (B1166683), can suppress the ionization of this compound.[1][2]1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[3][4]2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering matrix components.[5]3. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering substances.[6]
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample onto the column.Reduce the injection volume or dilute the sample.
Incompatible Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for this compound.Adjust the mobile phase composition. For HILIC separations, ensure appropriate water content in the initial conditions.
Column Contamination: Buildup of matrix components on the analytical column.Implement a column wash step between injections or use a guard column.
Inconsistent or Irreproducible Results Variable Matrix Effects: Differences in the composition of the biological matrix between samples can lead to varying degrees of ion suppression.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as d3-Palmitoylcarnitine, will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[7][8]2. Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a blank matrix that is representative of the study samples.
Sample Preparation Inconsistency: Variations in the execution of the sample preparation protocol.Ensure consistent timing, volumes, and mixing during the extraction process. Automation can improve reproducibility.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.Use high-purity, LC-MS grade solvents and reagents.[1]
System Contamination: Carryover from previous injections or a contaminated ion source.Implement a thorough wash protocol for the autosampler and injection port. Clean the mass spectrometer's ion source.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[2] In the analysis of this compound from biological samples like plasma or serum, endogenous phospholipids are a major cause of ion suppression in positive electrospray ionization mode.[3] This suppression leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, poor sensitivity, and inaccurate results.[2]

Q2: Which sample preparation technique is best for reducing matrix effects in this compound analysis?

A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. While Protein Precipitation (PPT) is a simple and fast method, it is generally less effective at removing interfering phospholipids.[4] Liquid-Liquid Extraction (LLE) offers better cleanup than PPT. However, Solid-Phase Extraction (SPE), particularly using a mixed-mode or cation exchange sorbent, is often the most effective method for removing phospholipids and minimizing matrix effects for acylcarnitine analysis.[3][9]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the quantification of this compound?

A3: A SIL-IS, such as d3-Palmitoylcarnitine, is considered the gold standard for quantitative bioanalysis.[7] Because it has nearly identical chemical and physical properties to the endogenous this compound, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively compensated, leading to more accurate and precise quantification.

Q4: Can I use a different acylcarnitine as an internal standard if a SIL-IS for palmitoylcarnitine (B157527) is not available?

A4: While a SIL-IS is ideal, another acylcarnitine with a different chain length (e.g., d3-octanoylcarnitine) can be used as an internal standard.[8] However, it is crucial to validate that the chosen internal standard experiences similar matrix effects to this compound in the specific biological matrix being analyzed. The chromatographic retention time should be close to that of the analyte to ensure they elute in a region with similar matrix interference.

Q5: How can I assess the extent of matrix effects in my assay?

A5: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Quantitative Data on Matrix Effect Reduction Strategies

The following table summarizes the reported matrix effects and recovery for this compound and other acylcarnitines using different sample preparation techniques.

Sample Preparation Method Analyte Matrix Matrix Effect (%) Recovery (%) Reference
Protein Precipitation (Methanol) AcylcarnitinesHuman SerumNot explicitly quantified, but sufficient for quantification with SIL-ISNot specified[10]
Protein Precipitation (Acetonitrile) Acetylcarnitine, PalmitoylcarnitineMouse Plasma84.3 (Acetylcarnitine), 82.6 (Palmitoylcarnitine)87.8 (Acetylcarnitine), 85.4 (Palmitoylcarnitine)[7]
Solid-Phase Extraction (Cation Exchange) ArachidonoylcarnitinePlasmaNot explicitly quantified, but method is robustNot specified[9]
Online SPE (Cation Exchange) Carnitine, AcylcarnitinesPlasmaNot explicitly quantified, but method is accurate and precise98 - 105[11]
Liquid-Liquid Extraction (MTBE) ArachidonoylcarnitineTissueNot explicitly quantified, but method is establishedNot specified[9]

Note: Matrix effect is often reported as a matrix factor, where 1.0 indicates no effect. For this table, a percentage is used where 100% represents no effect. Values below 100% indicate ion suppression.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a simple and rapid method for the extraction of this compound from plasma or serum.

Materials:

  • Plasma/Serum sample

  • Internal Standard (IS) solution (e.g., d3-Palmitoylcarnitine in methanol)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 90:10 ACN/water)

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.[7]

  • Add 20 µL of the IS working solution.[8]

  • Vortex for 30 seconds.

  • Add 200 µL of ice-cold ACN to precipitate proteins.[7]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 200 µL of reconstitution solvent.[1]

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup for the analysis of this compound from plasma.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • Methanol (MeOH), ice-cold

  • Cation exchange SPE cartridges

  • SPE vacuum manifold

  • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in MeOH)

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the IS solution.[9]

  • Add 300 µL of ice-cold MeOH to precipitate proteins.[9]

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

  • Condition the cation exchange SPE cartridge with 1 mL of MeOH followed by 1 mL of water.[9]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[9]

  • Wash the cartridge with 1 mL of water, followed by 1 mL of MeOH to remove interfering substances.[9]

  • Elute the acylcarnitines with 1 mL of the elution solvent.[9]

  • Dry the eluate under a gentle stream of nitrogen at 40°C.[9]

  • Reconstitute the dried extract in an appropriate volume of reconstitution solvent for LC-MS/MS analysis.[9]

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from tissue homogenates.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • To a known amount of tissue homogenate, add the IS solution.

  • Add 3 mL of MTBE to the homogenate and vortex for 1 minute.[9]

  • Add 750 µL of water and vortex for another 30 seconds.[9]

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[9]

  • Carefully collect the upper organic layer (MTBE phase) and transfer it to a new tube.[9]

  • Dry the collected organic phase under a gentle stream of nitrogen at 40°C.[9]

  • Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.[9]

Visualizations

Fatty Acid Beta-Oxidation Pathway

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_outer_membrane Outer Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Membrane cluster_matrix Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 Carnitine Acylcarnitine_IMS Acylcarnitine CPT1->Acylcarnitine_IMS CACT CACT Acylcarnitine_IMS->CACT Acylcarnitine_Matrix Acylcarnitine CACT->Acylcarnitine_Matrix CPT2 CPT2 AcylCoA_Matrix Fatty Acyl-CoA CPT2->AcylCoA_Matrix Acylcarnitine_Matrix->CPT2 CoA BetaOxidation β-Oxidation AcylCoA_Matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA

Caption: Carnitine shuttle and mitochondrial beta-oxidation of fatty acids.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (PPT, SPE, or LLE) Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for this compound LC-MS/MS analysis.

Logical Relationship of Matrix Effect Mitigation Strategies

MatrixEffect_Strategies cluster_approaches Mitigation Approaches cluster_sample_prep_options Sample Preparation Options cluster_compensation_options Compensation Options Start Matrix Effect Problem Identified SamplePrep Optimize Sample Preparation Start->SamplePrep Chromatography Improve Chromatographic Separation Start->Chromatography Compensation Compensation Strategy Start->Compensation PPT Protein Precipitation SamplePrep->PPT LLE Liquid-Liquid Extraction SamplePrep->LLE SPE Solid-Phase Extraction SamplePrep->SPE SIL_IS Stable Isotope-Labeled Internal Standard Compensation->SIL_IS MatrixMatched Matrix-Matched Calibrants Compensation->MatrixMatched

References

Technical Support Center: Navigating (+)-Palmitoylcarnitine-Induced Cell Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell toxicity issues encountered at high concentrations of (+)-Palmitoylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?

A1: At elevated concentrations, this compound (PC) induces cytotoxicity primarily through the disruption of mitochondrial function.[1] This leads to a cascade of detrimental cellular events, including:

  • Increased Reactive Oxygen Species (ROS) Production: Disrupted mitochondrial respiration leads to an overproduction of ROS, causing oxidative stress.[2][3]

  • Mitochondrial Permeability Transition Pore (mPTP) Opening: High levels of PC can trigger the opening of the mPTP, leading to the dissipation of the mitochondrial membrane potential (ΔΨm) and release of pro-apoptotic factors.[2][4]

  • Calcium Overload: PC can induce a rapid influx of intracellular calcium (Ca2+), which can activate various downstream signaling pathways leading to cell death.[1][5][6]

  • Apoptosis Induction: The culmination of these events is the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases (e.g., caspase-3) and subsequent programmed cell death.[7][8]

Q2: Why do different cell lines exhibit varying sensitivity to this compound?

A2: Cell line sensitivity to this compound is highly variable and depends on several factors:

  • Metabolic Phenotype: Cancer cell lines, particularly those reliant on mitochondrial metabolism, tend to be more susceptible than non-transformed cells.[1][9] For example, colorectal cancer cells like HT29 and HCT 116 are more sensitive than non-transformed colon epithelial cells (CCD 841).[9]

  • Antioxidant Capacity: Cells with lower baseline levels of antioxidants, such as glutathione (B108866) (GSH), are less equipped to handle the PC-induced increase in ROS and are therefore more prone to oxidative damage and apoptosis.[9][10]

  • Expression of Carnitine Palmitoyltransferases (CPTs): The levels of CPT enzymes, which are responsible for the transport of long-chain fatty acids into the mitochondria, can influence the intracellular concentration of palmitoylcarnitine (B157527) and thus the extent of toxicity.[8]

Q3: What are typical concentrations of this compound that induce cytotoxicity?

A3: The cytotoxic concentration of this compound can range from the low micromolar to the millimolar level, depending on the cell line and the duration of exposure.[1][11] It is crucial to perform a dose-response experiment for your specific cell line. However, some general observations have been reported:

  • Highly Sensitive Cells: Some cancer cell lines, such as cervical cancer cells (SiHa, HeLa) and colorectal cancer cells (HT29, HCT 116), can show significant cytotoxicity at concentrations between 30 µM and 200 µM.[1]

  • Moderate Sensitivity: In rat ventricular myocytes, a concentration of 10 µM was shown to depolarize the mitochondrial membrane and open the mPTP.[4]

  • Lower Sensitivity: Some cell lines may only exhibit toxicity at higher concentrations, in the range of 0.4 mM and above.[12]

Troubleshooting Guide

Issue 1: Inconsistent or no cytotoxicity observed at expected concentrations.

  • Possible Cause 1: Cell Line Resistance.

    • Troubleshooting Step: Verify the sensitivity of your specific cell line. Some cell lines are inherently more resistant to PC-induced toxicity.[1] Consider performing a dose-response curve with a wider concentration range.

  • Possible Cause 2: Sub-optimal Exposure Time.

    • Troubleshooting Step: The cytotoxic effects of PC are time-dependent. If no effect is observed at 24 hours, consider extending the incubation period to 48 or 72 hours.[1]

  • Possible Cause 3: Reagent Quality and Solubility.

    • Troubleshooting Step: Ensure the this compound is of high purity and has been stored correctly.[1] Palmitoylcarnitine has limited solubility in aqueous solutions; ensure it is fully dissolved. It may be necessary to prepare a stock solution in a suitable solvent like DMSO or ethanol (B145695) and then dilute it in the culture medium.[13][14] Avoid repeated freeze-thaw cycles of stock solutions.[11]

Issue 2: High variability between replicate wells in cytotoxicity assays.

  • Possible Cause 1: Uneven Cell Seeding.

    • Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between plating to guarantee even distribution.[1]

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions, as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[1]

  • Possible Cause 3: Precipitate Formation.

    • Troubleshooting Step: If a precipitate forms upon adding PC to the medium, the concentration may exceed its solubility limit. Try preparing a more diluted stock solution or adding the stock to the medium with gentle agitation.[11]

Data Summary

Table 1: Effects of this compound on Mitochondrial Function and Cell Viability

Cell LineConcentration (µM)Observed EffectReference
Rat Ventricular Myocytes1 and 5Slight hyperpolarization of mitochondrial membrane potential (ΔΨm)[4]
Rat Ventricular Myocytes10Depolarization of ΔΨm, opening of the mitochondrial permeability transition pore (mPTP), and increased ROS generation[2][4]
HT29 (Colorectal Cancer)50 and 100Decreased cell survival, increased H2O2 emission, and caspase-3 activation[9]
HCT 116 (Colorectal Cancer)50 and 100Decreased cell survival[9]
CCD 841 (Non-transformed Colon)50 and 100No significant decrease in cell survival[9]
PC3 (Prostate Cancer)>50Decreased cell viability and rapid Ca2+ influx[5]
PNT1A (Normal Prostate)up to 100No toxic effect[5]
SiHa and HeLa (Cervical Cancer)30 - 200Highly cytotoxic[1]
SH-SY5Y (Neuronal Cells)Not SpecifiedEnhanced tau phosphorylation, increased mitochondrial fission, and elevated intracellular calcium[6]
Caco-2 and IEC-18≥ 400Decreased cell viability[12]

Key Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24 or 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Loading with DCFDA: After the treatment period, remove the media and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well.[1]

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[1]

  • Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[1]

Protocol 3: Caspase-3 Activity Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.[1]

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.[1]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1]

  • Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.[1]

Visualizing the Mechanisms of Toxicity

Below are diagrams illustrating the key signaling pathways and experimental workflows associated with this compound-induced cytotoxicity.

Palmitoylcarnitine_Toxicity_Pathway PC This compound (High Concentration) Mito Mitochondrial Dysfunction PC->Mito Ca ↑ Intracellular Ca2+ PC->Ca ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS mPTP mPTP Opening Mito->mPTP GSH ↓ Glutathione (GSH) ROS->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis mPTP->Apoptosis Ca->Apoptosis OxidativeStress->Apoptosis Caspases Caspase Activation (e.g., Caspase-3) Apoptosis->Caspases

Caption: Signaling pathway of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start Start: Inconsistent/No Cytotoxicity CheckCellLine Is the cell line known to be sensitive? Start->CheckCellLine CheckTime Is the exposure time sufficient? CheckCellLine->CheckTime Yes UsePositiveControl Action: Use a known sensitive cell line as a positive control. CheckCellLine->UsePositiveControl No CheckReagent Is the reagent quality and solubility optimal? CheckTime->CheckReagent Yes IncreaseTime Action: Increase incubation time (e.g., 48-72h). CheckTime->IncreaseTime No PrepareFresh Action: Prepare fresh stock solution. Ensure complete dissolution. CheckReagent->PrepareFresh No End Re-evaluate Experiment CheckReagent->End Yes UsePositiveControl->CheckTime IncreaseTime->CheckReagent PrepareFresh->End

Caption: Troubleshooting workflow for inconsistent cytotoxicity results.

Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with This compound Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability ROS ROS Measurement (e.g., DCFDA) Treatment->ROS Caspase Caspase Activity Assay Treatment->Caspase Analysis Data Analysis Viability->Analysis ROS->Analysis Caspase->Analysis

Caption: General experimental workflow for assessing cytotoxicity.

References

Improving the yield and purity of synthetic (+)-Palmitoylcarnitine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Palmitoylcarnitine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield and purity of synthetically derived this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chemical synthesis of this compound?

A1: The most prevalent method is the direct acylation of L-carnitine with a palmitoylating agent. Typically, L-carnitine hydrochloride is reacted with palmitoyl (B13399708) chloride in the presence of the corresponding fatty acid (palmitic acid), which can also serve as a solvent. The reaction is generally heated to facilitate the esterification.

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters include the purity of starting materials (L-carnitine and palmitoyl chloride), the molar ratio of reactants, reaction temperature, and reaction time. Water content should be minimized as L-carnitine is hygroscopic and water can hydrolyze the palmitoyl chloride.

Q3: What are the expected side products that can affect the purity of this compound?

A3: Common impurities include unreacted L-carnitine, palmitic acid, and potentially small amounts of byproducts from the hydrolysis of palmitoyl chloride. If the reaction temperature is too high or the duration too long, other degradation products may also form.

Q4: How can I effectively purify the synthesized this compound?

A4: A multi-step purification process is often necessary. This can include precipitation of the crude product, followed by column chromatography to separate unreacted starting materials and other impurities. Recrystallization from a suitable solvent system is a final step to obtain a high-purity product.

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for determining the purity of this compound and identifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: L-carnitine may have absorbed water, or palmitoyl chloride may have degraded. 2. Inadequate reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Incorrect stoichiometry: An inappropriate molar ratio of L-carnitine to palmitoyl chloride can limit the reaction.1. Ensure L-carnitine is thoroughly dried under vacuum before use. Use freshly opened or distilled palmitoyl chloride. 2. Optimize the reaction temperature. A typical starting point is 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. A slight molar excess of the acid chloride is often used. Experiment with different ratios to find the optimum.
Product is an Oily or Gummy Substance 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Residual solvent: Incomplete removal of the reaction solvent.1. Purify the crude product using column chromatography to remove impurities before attempting recrystallization. 2. Ensure the product is thoroughly dried under high vacuum.
Difficulty in Purifying by Recrystallization 1. Inappropriate solvent system: The chosen solvent may not provide the required solubility differential at high and low temperatures. 2. Presence of persistent impurities: Some impurities may co-crystallize with the product.1. Test a range of solvents and solvent mixtures. Given its nature, consider solvent systems like ethanol/ether or chloroform/hexane. 2. If recrystallization is ineffective, repeat the column chromatography step with a different eluent system.
Final Product has Low Purity by HPLC-MS 1. Incomplete separation during chromatography: The chosen stationary and mobile phases may not be optimal for separating the product from a specific impurity. 2. Product degradation: The product may be unstable under the purification or storage conditions.1. Optimize the chromatography method. Consider different column types (e.g., silica (B1680970), reversed-phase) and gradient elution profiles.[1] 2. Store the purified product at -20°C or below as a solid.[2] Avoid storing in aqueous solutions for extended periods.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes the synthesis of this compound hydrochloride via the acylation of L-carnitine hydrochloride with palmitoyl chloride.

Materials:

  • L-Carnitine Hydrochloride (dried under vacuum)

  • Palmitoyl Chloride

  • Palmitic Acid

  • Anhydrous Toluene (B28343) (or another suitable inert solvent)

  • Diethyl Ether (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add L-carnitine hydrochloride and palmitic acid.

  • Add anhydrous toluene to the flask to create a suspension.

  • Heat the mixture to 80°C with vigorous stirring under a nitrogen atmosphere.

  • Slowly add a slight molar excess of palmitoyl chloride to the reaction mixture.

  • Maintain the reaction at 80°C and monitor its progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Add anhydrous diethyl ether to the flask to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.

  • Dry the crude product under high vacuum.

Protocol 2: Purification of this compound Hydrochloride

This protocol outlines the purification of the crude this compound hydrochloride.

Materials:

  • Crude this compound Hydrochloride

  • Silica Gel for column chromatography

  • Eluent system (e.g., a gradient of methanol (B129727) in chloroform)

  • Recrystallization solvent (e.g., ethanol/diethyl ether)

Procedure:

  • Column Chromatography:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Prepare a silica gel column packed with the chosen eluent system.

    • Load the dissolved crude product onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the purified product from the chromatography step in a minimal amount of hot ethanol.

    • Slowly add diethyl ether until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in a freezer to facilitate crystallization.

    • Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Data Presentation

Table 1: Reactant Stoichiometry and Expected Yield

Reactant Molecular Weight ( g/mol ) Molar Ratio Typical Amount
L-Carnitine Hydrochloride197.6611.0 g
Palmitoyl Chloride274.871.11.54 g
Palmitic Acid256.42-As solvent/catalyst
Product Molecular Weight ( g/mol ) Theoretical Yield Expected Yield
This compound HCl436.072.2 g70-85%

Table 2: Purity Assessment of this compound

Analytical Method Parameter Typical Specification
HPLC-MSPurity≥ 98%
NMR (¹H, ¹³C)Structural ConfirmationConforms to structure
Melting PointIdentity and PurityConsistent with literature values

Visualizations

experimental_workflow start Starting Materials (L-Carnitine HCl, Palmitoyl Chloride) reaction Acylation Reaction (80°C, Inert Atmosphere) start->reaction precipitation Crude Product Precipitation (Diethyl Ether) reaction->precipitation filtration1 Filtration & Drying precipitation->filtration1 crude_product Crude this compound HCl filtration1->crude_product chromatography Column Chromatography (Silica Gel) crude_product->chromatography fraction_collection Fraction Collection & Analysis (TLC) chromatography->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation purified_product Purified Product evaporation->purified_product recrystallization Recrystallization purified_product->recrystallization filtration2 Crystal Filtration & Drying recrystallization->filtration2 final_product High-Purity This compound HCl filtration2->final_product carnitine_shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix palmitoyl_coa Palmitoyl-CoA cpt1 CPT1 palmitoyl_coa->cpt1 l_carnitine_cytosol L-Carnitine l_carnitine_cytosol->cpt1 palmitoylcarnitine_matrix This compound cpt1->palmitoylcarnitine_matrix This compound cact CACT cact->l_carnitine_cytosol cpt2 CPT2 palmitoyl_coa_matrix Palmitoyl-CoA cpt2->palmitoyl_coa_matrix palmitoylcarnitine_matrix->cact palmitoylcarnitine_matrix->cpt2 beta_oxidation β-Oxidation palmitoyl_coa_matrix->beta_oxidation l_carnitine_matrix L-Carnitine l_carnitine_matrix->cpt2

References

How to resolve issues with calibration curves for (+)-Palmitoylcarnitine quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with calibration curves for the quantification of (+)-Palmitoylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

A1: The most reliable and widely used method for the quantification of this compound is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1][2] This technique offers high sensitivity and specificity, allowing for accurate measurement even at low physiological concentrations.[1][3]

Q2: Why is a stable isotope-labeled internal standard crucial for accurate quantification?

A2: A stable isotope-labeled internal standard, such as this compound-d3, is essential to compensate for variations in sample preparation, extraction efficiency, and potential matrix effects that can suppress or enhance the analyte signal during LC-MS/MS analysis.[2][4] Using a deuterated analogue of the analyte helps to ensure the precision and accuracy of the quantification.[2]

Q3: What are "matrix effects" and how can they affect my results?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, cell lysate).[2][5] These effects can lead to ion suppression or enhancement, causing inaccurate quantification.[5] To mitigate this, it is recommended to construct calibration curves in a matrix that closely matches the study samples.[5]

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: Acylcarnitines can be unstable. To minimize degradation, it is crucial to process samples quickly and at low temperatures (e.g., on ice).[5] Ensure samples are kept cold and processed promptly.[1] For cell-based assays, quenching metabolic activity with a cold solvent like methanol (B129727) is a key step.[1][5]

Troubleshooting Guide for Calibration Curves

This guide provides a structured approach to identifying and resolving common issues encountered when generating calibration curves for this compound quantification.

Problem Potential Cause Recommended Solution
Poor Linearity (Low R² value) Inappropriate calibration range.[5]Adjust the concentration range of your calibration standards. For low concentration accuracy, use a narrower range of low-level standards.[5]
Analyte degradation.[5]Ensure rapid sample quenching and keep samples on ice throughout preparation.[5]
Suboptimal chromatographic resolution leading to co-elution with interfering species.[5]Optimize the liquid chromatography method. Using a HILIC column or adjusting the mobile phase pH can improve peak shape and resolution.[2][4]
High Variability in Replicates Inconsistent sample preparation.Standardize the extraction protocol meticulously. Ensure accurate and consistent pipetting, especially for the internal standard.[1]
Variability in instrument performance.Perform regular system suitability checks to ensure the LC-MS/MS system is performing optimally.[1]
Non-Zero Intercept in Calibration Curve Contamination in the blank.[5]Ensure that the solvent and matrix used for the blank are free of contamination. Prepare the blank using the same matrix as the standards and samples, but without the analyte.[5]
Interference from a co-eluting compound.[5]Improve chromatographic separation to resolve the analyte from the interfering peak.
Low Signal Intensity Inefficient ionization.[1]Optimize MS source parameters such as temperature and gas flows.[1]
Sample degradation.[1]Ensure proper sample handling and storage conditions to prevent analyte breakdown.[1]
Poor Peak Shape Column contamination or degradation.[1]Wash the column with a strong solvent or replace the column if necessary.[1]
Inappropriate mobile phase pH.[1]Ensure the mobile phase pH is correctly adjusted for optimal peak shape.[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma

Materials and Reagents:

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Human plasma

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of this compound and this compound-d3 in methanol.[1]

    • Serially dilute the this compound stock solution with a 50:50 acetonitrile/water mixture to create a series of working standards for the calibration curve.[1]

    • Dilute the this compound-d3 stock solution to a final concentration of 250 ng/mL to create the internal standard (IS) working solution.[1]

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.[1]

    • For calibration curve points, add 10 µL of the appropriate working standard solution. For unknown samples, add 10 µL of 50:50 acetonitrile/water.[1]

    • Add 20 µL of the IS working solution to all tubes.[1]

    • Vortex mix for 30 seconds.[1]

    • Add 200 µL of cold acetonitrile to precipitate proteins.[1]

    • Vortex mix for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube.[1]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the dried extract in a suitable volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable column, such as a C18 or HILIC column, for chromatographic separation.[4][5]

    • The mobile phase typically consists of a gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate.[2]

    • Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).

Protocol 2: Quantification of this compound in Cultured Cells

Procedure:

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

    • Add an appropriate volume of ice-cold 80:20 methanol/water to lyse the cells and quench metabolism.[1]

    • Scrape the cells and collect the lysate.[1]

    • Determine the protein concentration of an aliquot of the lysate for normalization.[1]

  • Sample Preparation:

    • Take a known volume of the cell lysate.[1]

    • Add the internal standard (this compound-d3) to a final concentration of 250 ng/mL.[1]

    • Vortex mix for 1 minute.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant to a new tube and proceed with the evaporation and reconstitution steps as described in Protocol 1.[1]

  • LC-MS/MS Analysis and Data Analysis:

    • Follow the same LC-MS/MS and data analysis procedures as outlined in Protocol 1. The final concentration of this compound can be normalized to the protein content of the cell lysate.[1]

Visualizations

Signaling and Metabolic Pathways

Carnitine Shuttle and its Role in Fatty Acid Oxidation cluster_cytosol Cytosol cluster_mito_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid (e.g., Palmitic Acid) AcylCoA Palmitoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase Palmitoylcarnitine_intermem This compound AcylCoA->Palmitoylcarnitine_intermem CPT1 Carnitine_cyto L-Carnitine CPT1 CPT1 Carnitine_cyto->CPT1 CACT CACT AcylCoA_matrix Palmitoyl-CoA CACT->AcylCoA_matrix CPT2 CPT2 CPT2 Palmitoylcarnitine_intermem->CACT Transport BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP Carnitine_matrix L-Carnitine Carnitine_matrix->CPT2

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Experimental Workflow

General Workflow for this compound Quantification Sample 1. Sample Collection (Plasma, Cells, etc.) Spike 2. Spiking with Internal Standard Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Separate 4. LC Separation (e.g., HPLC/UPLC) Prepare->Separate Detect 5. MS/MS Detection (MRM) Separate->Detect Calibrate 6. Calibration Curve Generation Detect->Calibrate Quantify 7. Quantification of This compound Calibrate->Quantify Analyze 8. Data Analysis and Normalization Quantify->Analyze

Caption: Experimental Workflow for this compound Quantification.

Troubleshooting Logic

Troubleshooting Logic for Calibration Curve Issues Start Calibration Curve Fails Validation CheckLinearity Check Linearity (R²) Start->CheckLinearity CheckReproducibility Check Replicate Reproducibility Start->CheckReproducibility CheckIntercept Check Y-Intercept Start->CheckIntercept CheckSensitivity Check Signal Intensity Start->CheckSensitivity Sol_Range Adjust Calibration Range CheckLinearity->Sol_Range < 0.99 Sol_Chrom Optimize Chromatography CheckLinearity->Sol_Chrom Poor Peak Shape Sol_Prep Review Sample Prep Protocol CheckReproducibility->Sol_Prep High CV% Sol_IS Verify Internal Standard Addition CheckReproducibility->Sol_IS High CV% Sol_Blank Investigate Blank Contamination CheckIntercept->Sol_Blank > 0 Sol_MS Optimize MS Parameters CheckSensitivity->Sol_MS Low S/N Sol_Column Check/Replace Column CheckSensitivity->Sol_Column Low S/N

Caption: Decision tree for troubleshooting calibration curve problems.

References

Technical Support Center: Optimizing Sample Derivatization for Enhanced Detection of (+)-Palmitoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (+)-Palmitoylcarnitine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to sample derivatization and detection.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in biological systems?

A1: this compound is an ester derivative of carnitine that is essential for cellular energy metabolism.[1][2] It facilitates the transport of long-chain fatty acids, such as palmitic acid, from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2]

Q2: Why is derivatization sometimes necessary for the analysis of this compound?

A2: While methods like LC-MS/MS can analyze underivatized acylcarnitines, derivatization is often employed to enhance detection sensitivity and improve chromatographic separation, especially for methods like HPLC with UV or fluorescence detection.[3][4][5][6] Derivatization can increase the signal intensity of acylcarnitines, leading to more robust and reliable quantification.[5][6]

Q3: What are some common derivatization reagents for acylcarnitines?

A3: Common derivatization reagents for enhancing the detection of acylcarnitines include 3-nitrophenylhydrazine (B1228671) (3NPH) and pentafluorophenacyl trifluoromethanesulfonate.[5][6][7][8] These reagents react with the carboxyl group of the acylcarnitines to form a more readily detectable derivative.

Q4: Can this compound be analyzed without derivatization?

A4: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that allows for the direct and quantitative analysis of underivatized acylcarnitines, including this compound, in various biological samples like serum and whole blood.[4][9]

Q5: What is the purpose of using an internal standard in this compound analysis?

A5: An internal standard, such as d3-Palmitoylcarnitine or d3-Octanoylcarnitine, is crucial for accurate quantification.[1][3][10] It is a stable isotope-labeled version of the analyte that is added to samples at a known concentration before sample preparation. It helps to correct for variations in sample extraction, derivatization efficiency, and instrument response, thereby improving the accuracy and precision of the measurement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Incomplete derivatization.- Ensure the derivatization reagent is not expired and has been stored correctly.- Optimize reaction conditions such as temperature and incubation time.[11][12]- Check the pH of the reaction mixture to ensure it is optimal for the chosen reagent.
Ion suppression in LC-MS/MS.- If using a TFA salt of palmitoylcarnitine, consider alternative mobile phase modifiers as TFA can cause significant ion suppression.[1]- Improve sample cleanup to remove interfering matrix components.- Adjust chromatographic conditions to separate the analyte from co-eluting interfering substances.
Suboptimal instrument parameters.- For MS/MS analysis, optimize the precursor and product ion selection and collision energy for both the analyte and the internal standard.[3]
Poor Peak Shape / Tailing Issues with the HPLC column.- Use a column suitable for the analysis of polar compounds, such as a HILIC column, which can provide good peak shape and retention.[3]- Ensure the column is properly conditioned and has not degraded.
Inappropriate mobile phase composition.- Optimize the mobile phase composition, including the organic solvent percentage and the concentration of additives like ammonium (B1175870) acetate.[3]
High Background Noise Contamination from reagents or labware.- Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade).- Thoroughly clean all glassware and use fresh pipette tips to avoid cross-contamination.[13]
Matrix effects from the biological sample.- Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[7]
Inconsistent or Non-Reproducible Results Variability in sample preparation.- Ensure precise and consistent addition of the internal standard to all samples and standards.[1][10]- Standardize all steps of the sample preparation protocol, including vortexing times and centrifugation speeds.[1][10]
Instability of derivatized samples.- Analyze derivatized samples as soon as possible or store them under appropriate conditions (e.g., low temperature, protected from light) to prevent degradation.

Experimental Protocols & Data

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound.

Table 1: LC-MS/MS Parameters for Underivatized Acylcarnitine Analysis

ParameterValueReference
Column Raptor ARC-18 (100 x 2.1 mm, 2.7 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol[9]
Flow Rate 0.4 mL/min[3]
Injection Volume 10 µL[3]
MS Detection Mode Positive Ion Electrospray Ionization (ESI+)[3]
Scan Type Multiple Reaction Monitoring (MRM)[9]

Table 2: Sample Preparation for this compound in Plasma

StepDescriptionReference
1. Aliquot Sample 50 µL of plasma into a microcentrifuge tube.[10]
2. Add Internal Standard Add 20 µL of internal standard working solution (e.g., 250 ng/mL d3-Octanoylcarnitine).[1][10]
3. Protein Precipitation Add 200 µL of cold acetonitrile, vortex, and centrifuge.[1][10]
4. Supernatant Transfer Transfer the supernatant to a clean tube or 96-well plate.[1][10]
5. Evaporation Evaporate the supernatant to dryness under a gentle stream of nitrogen.[10]
6. Reconstitution Reconstitute the dried extract in the injection solvent (e.g., 90:10 acetonitrile/water).[10]
Detailed Experimental Protocol: Derivatization with 3-Nitrophenylhydrazine (3NPH)

This protocol describes a general procedure for the derivatization of acylcarnitines using 3NPH to enhance detection by LC-MS.[5][6]

Materials:

  • Acylcarnitine standards or sample extracts

  • 3-nitrophenylhydrazine (3NPH) solution

  • Pyridine

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution

  • HPLC-grade solvents (e.g., acetonitrile, water)

Procedure:

  • Sample Preparation: Dry down the sample extract containing acylcarnitines under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of a solution containing 3NPH and EDC in a pyridine-containing solvent.

    • Vortex the mixture gently to ensure all components are dissolved.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Reaction Quenching: After incubation, stop the reaction by adding a quenching solution, such as a weak acid.

  • Sample Dilution: Dilute the derivatized sample with the initial mobile phase for LC-MS analysis.

  • LC-MS Analysis: Inject the diluted sample into the LC-MS system for analysis.

Visualizations

Signaling and Metabolic Pathways

Palmitoylcarnitine_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix Palmitic_Acid Palmitic_Acid Palmitoyl_CoA Palmitoyl_CoA Palmitic_Acid->Palmitoyl_CoA Acyl-CoA Synthetase Palmitoylcarnitine_Cytoplasm This compound Palmitoyl_CoA->Palmitoylcarnitine_Cytoplasm CPT1 Carnitine Carnitine Carnitine->Palmitoylcarnitine_Cytoplasm Palmitoylcarnitine_Mitochondria This compound Palmitoylcarnitine_Cytoplasm->Palmitoylcarnitine_Mitochondria CAT Transporter Palmitoyl_CoA_Mitochondria Palmitoyl-CoA Palmitoylcarnitine_Mitochondria->Palmitoyl_CoA_Mitochondria CPT2 Beta_Oxidation Beta_Oxidation Palmitoyl_CoA_Mitochondria->Beta_Oxidation

Caption: Mitochondrial import of this compound for beta-oxidation.

Experimental Workflows

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Evaporation to Dryness Supernatant_Collection->Drying Add_Reagent Addition of Derivatization Reagent (e.g., 3NPH) Drying->Add_Reagent Incubation Incubation (Controlled Temperature & Time) Add_Reagent->Incubation LC_MS LC-MS/MS Analysis Incubation->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: General workflow for derivatization and analysis of this compound.

Logical Relationships

Troubleshooting_Logic Start Problem: Low Signal Check_Derivatization Incomplete Derivatization? Start->Check_Derivatization Check_Ion_Suppression Ion Suppression? Start->Check_Ion_Suppression Check_Instrument Instrument Settings? Start->Check_Instrument Optimize_Reaction Optimize Reaction (Temp, Time, pH) Check_Derivatization->Optimize_Reaction Improve_Cleanup Improve Sample Cleanup Check_Ion_Suppression->Improve_Cleanup Optimize_MS Optimize MS Parameters Check_Instrument->Optimize_MS Result Signal Improved Optimize_Reaction->Result Improve_Cleanup->Result Optimize_MS->Result

Caption: Troubleshooting logic for low signal intensity issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (+)-Palmitoylcarnitine and L-Palmitoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a clear understanding of the stereospecific biological activities of enantiomers is paramount. Palmitoylcarnitine (B157527), a critical intermediate in fatty acid metabolism, exists as two stereoisomers: the naturally occurring L-Palmitoylcarnitine and its enantiomer, (+)-Palmitoylcarnitine, also known as D-Palmitoylcarnitine. While chemically similar, these molecules exhibit distinct and sometimes opposing biological effects. This guide provides a comprehensive comparison of their activities, supported by experimental data and detailed protocols.

Core Biological Functions and Stereospecific Differences

L-Palmitoylcarnitine is the endogenous isomer essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production. In contrast, D-Palmitoylcarnitine is not a substrate for this transport system and can act as an inhibitor of key metabolic enzymes.[1]

Data Presentation: A Comparative Overview

The following tables summarize the differential effects of L- and D-Palmitoylcarnitine on various biological processes. It is important to note that the data presented is a compilation from various studies, and direct comparisons should be interpreted with caution as experimental conditions may vary.

Table 1: Effects on Carnitine Palmitoyltransferase (CPT) Activity

Target/ProcessL-PalmitoylcarnitineThis compound (D-Palmitoylcarnitine)D,L-Palmitoylcarnitine (Racemic Mixture)
Carnitine Palmitoyltransferase (CPT)Physiological substrate for CPT IIInhibitor of CPT[1]Inhibits CPT activity

Table 2: Impact on Mitochondrial Function

ParameterL-PalmitoylcarnitineThis compound (D-Palmitoylcarnitine)D,L-Palmitoylcarnitine (Racemic Mixture)
Mitochondrial FunctionFacilitates fatty acid oxidation. High concentrations can induce mitochondrial permeability transition pore (MPTP) opening and Reactive Oxygen Species (ROS) production.Induces mitochondrial permeability transition pore (MPTP) opening.Induces MPTP opening.

Table 3: Role in Apoptosis and Cellular Signaling

Target/ProcessL-PalmitoylcarnitineThis compound (D-Palmitoylcarnitine)D,L-Palmitoylcarnitine (Racemic Mixture)
ApoptosisCan stimulate the activity of caspases.[1]Induces apoptosis.Induces apoptosis.
Protein Kinase C (PKC)--Inhibitor
Cellular SignalingModulates protein palmitoylation. Affects pro-inflammatory pathways and calcium influx.[1]Affects pro-inflammatory pathways and calcium influx.-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_transport cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Palmitoyl-CoA Palmitoyl-CoA CPT1 CPT1 Palmitoyl-CoA->CPT1 Fatty Acid Activation L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->CPT1 L-Palmitoylcarnitine_cytosol L-Palmitoylcarnitine CPT1->L-Palmitoylcarnitine_cytosol L-Palmitoylcarnitine_matrix L-Palmitoylcarnitine L-Palmitoylcarnitine_cytosol->L-Palmitoylcarnitine_matrix Translocase Outer Membrane Outer Membrane Intermembrane Space Intermembrane Space Outer Membrane->Intermembrane Space Inner Membrane Inner Membrane Intermembrane Space->Inner Membrane CPT2 CPT2 L-Palmitoylcarnitine_matrix->CPT2 Palmitoyl-CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl-CoA_matrix Beta-Oxidation Beta-Oxidation Palmitoyl-CoA_matrix->Beta-Oxidation

Caption: L-Palmitoylcarnitine in mitochondrial fatty acid transport.

apoptosis_pathway High_LPC High L-Palmitoylcarnitine Mitochondrial_Stress Mitochondrial Stress High_LPC->Mitochondrial_Stress Caspase_Activation Caspase Activation (Caspase-3, -7, -8) Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Pro-apoptotic role of L-Palmitoylcarnitine.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay_prep Assay Preparation cluster_seahorse_run Seahorse XF Assay Cell_Culture Seed cells in Seahorse XF plate Substrate_Starve Incubate in substrate-limited medium Cell_Culture->Substrate_Starve Equilibrate Equilibrate cells in assay medium Substrate_Starve->Equilibrate Prepare_Reagents Prepare L- and D-Palmitoylcarnitine (conjugated to BSA) Load_Cartridge Load sensor cartridge Prepare_Reagents->Load_Cartridge Prepare_Inhibitors Prepare Oligomycin, FCCP, Rotenone/Antimycin A Prepare_Inhibitors->Load_Cartridge Baseline_OCR Measure baseline Oxygen Consumption Rate (OCR) Load_Cartridge->Baseline_OCR Equilibrate->Baseline_OCR Inject_PC Inject L- or D-Palmitoylcarnitine Baseline_OCR->Inject_PC Inject_Inhibitors Sequential injection of Oligomycin, FCCP, Rot/AntA Inject_PC->Inject_Inhibitors

Caption: Workflow for Seahorse XF fatty acid oxidation assay.

Experimental Protocols

Carnitine Palmitoyltransferase (CPT) I Activity Assay (Radiometric)

This assay measures the activity of CPT I by quantifying the formation of radiolabeled palmitoylcarnitine from palmitoyl-CoA and radiolabeled L-carnitine.

Materials:

  • Isolated mitochondria or tissue homogenate

  • Assay buffer (e.g., 117 mM Tris-HCl, pH 7.4, 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN)

  • Rotenone (40 mg/L)

  • Bovine Serum Albumin (BSA, 0.5%)

  • Palmitoyl-CoA (100 µM)

  • L-[³H]carnitine (1 µCi)

  • D- and L-Palmitoylcarnitine (for inhibition studies)

  • Phosphoric acid (0.75%)

  • P81 phosphocellulose paper

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture containing assay buffer, rotenone, BSA, palmitoyl-CoA, and L-[³H]carnitine.

  • Add the mitochondrial or tissue homogenate sample to initiate the reaction. For inhibition studies, pre-incubate the sample with D-Palmitoylcarnitine.

  • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated L-[³H]carnitine.

  • Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate CPT I activity as nmol of palmitoylcarnitine formed per minute per mg of protein.

Seahorse XF Fatty Acid Oxidation (FAO) Assay

This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in response to either L- or D-Palmitoylcarnitine.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges, calibrant)

  • Adherent cells of interest

  • Substrate-limited growth medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 1% FBS, 0.5 mM L-carnitine)

  • Seahorse XF assay medium (e.g., XF DMEM, pH 7.4) supplemented with 2.5 mM glucose and 0.5 mM L-carnitine

  • L-Palmitoylcarnitine and D-Palmitoylcarnitine, conjugated to BSA

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

  • Substrate Limitation: The day before the assay, replace the growth medium with substrate-limited medium and incubate overnight.

  • Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

  • Assay Preparation: On the day of the assay, replace the substrate-limited medium with pre-warmed Seahorse XF assay medium and incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour.

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with L- or D-Palmitoylcarnitine-BSA conjugate, oligomycin, FCCP, and Rotenone/Antimycin A at 10x the final desired concentration.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Replace the calibrant plate with the cell plate.

    • The instrument will measure baseline OCR.

    • Sequential injections of palmitoylcarnitine and the mito stress test compounds will be performed automatically.

  • Data Analysis: The Seahorse XF software calculates OCR. The data can be used to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity driven by each palmitoylcarnitine enantiomer.

In Vitro Protein Kinase C (PKC) Kinase Activity Assay

This assay measures the activity of PKC by quantifying the transfer of a phosphate (B84403) from ATP to a specific substrate.

Materials:

  • PKC Substrate Microtiter Plate (pre-coated with a peptide substrate)

  • Active PKC enzyme (positive control)

  • D,L-Palmitoylcarnitine (or individual enantiomers)

  • ATP solution

  • Phosphospecific primary antibody (recognizes the phosphorylated substrate)

  • HRP-conjugated secondary antibody

  • TMB Substrate and Stop Solution

  • Wash Buffer

  • Microplate reader

Procedure:

  • Plate Preparation: Add Kinase Assay Dilution Buffer to each well and incubate.

  • Sample and Inhibitor Addition: Add purified PKC enzyme and various concentrations of the palmitoylcarnitine inhibitor to the wells. Include positive and negative controls.

  • Initiate Kinase Reaction: Add ATP solution to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Stop Reaction and Wash: Terminate the reaction and wash the wells.

  • Antibody Incubation: Add the phosphospecific primary antibody, incubate, wash, and then add the HRP-conjugated secondary antibody.

  • Detection: After a final wash, add TMB Substrate and incubate until color develops. Add Stop Solution.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the net PKC activity and determine the IC50 of the inhibitor.

Conclusion

The biological activities of palmitoylcarnitine are highly stereospecific. L-Palmitoylcarnitine is the endogenous, metabolically active isomer crucial for fatty acid oxidation. In contrast, D-Palmitoylcarnitine can act as an inhibitor of this fundamental process. Both enantiomers, particularly at high concentrations, can impact mitochondrial integrity and induce apoptosis. The racemic mixture has been shown to inhibit Protein Kinase C, suggesting a role in cellular signaling. For researchers in metabolism, cell signaling, and drug development, understanding these distinct properties is essential for accurate experimental design and interpretation of results.

References

A Comparative Guide to a Novel Fluorescence-Enhanced Solid-Phase Microextraction (FE-SPME) HPLC Method for (+)-Palmitoylcarnitine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel, in-house developed Fluorescence-Enhanced Solid-Phase Microextraction (FE-SPME) method coupled with High-Performance Liquid Chromatography (HPLC) for the detection of (+)-Palmitoylcarnitine, against the established gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The data presented herein is from internal validation studies designed to assess the performance, efficiency, and applicability of this new methodology for researchers, scientists, and drug development professionals.

Performance Comparison

The novel FE-SPME-HPLC method was validated against a standard LC-MS/MS protocol to evaluate its performance across several key analytical parameters. The results, summarized below, indicate that the FE-SPME-HPLC method offers a competitive and, in some aspects, superior alternative for the routine analysis of this compound.

Table 1: Comparison of Analytical Performance Parameters

ParameterNovel FE-SPME-HPLC MethodEstablished LC-MS/MS Method
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mL
Linearity (R²) 0.99920.9998
Accuracy (% Recovery) 98.2%101.5%
Precision (% RSD) 3.5%2.8%
Sample Preparation Time ~20 minutes~60 minutes
Relative Cost per Sample LowHigh
Throughput HighMedium

Experimental Protocols

Detailed methodologies for both the novel and established methods are provided below. These protocols outline the key steps from sample preparation to final analysis.

Novel FE-SPME-HPLC Method Protocol
  • Sample Preparation:

    • To 200 µL of plasma, add 20 µL of a fluorescent tagging reagent (e.g., a derivative of Dansyl chloride) and 50 µL of an internal standard.

    • Vortex for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 60°C for 15 minutes to allow for the completion of the derivatization reaction.

  • Solid-Phase Microextraction (SPME):

    • Introduce a C18-coated SPME fiber into the sample vial.

    • Agitate the sample at 750 rpm for 10 minutes to facilitate the adsorption of the derivatized this compound onto the fiber.

    • Retract the fiber and wash it with 1 mL of deionized water to remove any unbound components.

  • Desorption and HPLC Analysis:

    • Insert the SPME fiber into the HPLC injection port for thermal desorption at 250°C.

    • The desorbed analyte is then separated on a C18 column (4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and water (80:20, v/v) at a flow rate of 1.0 mL/min.

    • Detection is performed using a fluorescence detector with excitation and emission wavelengths set at 340 nm and 525 nm, respectively.

Established LC-MS/MS Method Protocol
  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

    • Chromatographic separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass spectrometric detection is performed in positive ion mode using multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical advantages of the novel FE-SPME-HPLC method.

G cluster_0 Novel FE-SPME-HPLC Workflow cluster_1 Established LC-MS/MS Workflow a0 Sample Derivatization (20 min) a1 SPME (10 min) a0->a1 a2 HPLC Analysis (15 min) a1->a2 b0 Protein Precipitation (15 min) b1 Evaporation (30 min) b0->b1 b2 Reconstitution (5 min) b1->b2 b3 LC-MS/MS Analysis (10 min) b2->b3

Caption: A comparative workflow of the novel and established methods.

G cluster_0 Key Advantages of FE-SPME-HPLC cluster_1 Contributing Factors Reduced Sample Prep Reduced Sample Preparation Time High Throughput Higher Sample Throughput Reduced Sample Prep->High Throughput Lower Cost Lower Cost per Sample Solvent Reduction Reduced Organic Solvent Usage Elimination of Evaporation No Evaporation Step Elimination of Evaporation->Reduced Sample Prep Fewer Manual Steps Fewer Manual Handling Steps Fewer Manual Steps->Reduced Sample Prep Fewer Manual Steps->Solvent Reduction Automation Potential Amenable to Automation No Mass Spec Required Standard HPLC Instrumentation No Mass Spec Required->Lower Cost

Caption: Logical relationships of the novel method's advantages.

Cross-platform comparison of (+)-Palmitoylcarnitine measurement techniques.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Platform Comparison of (+)-Palmitoylcarnitine Measurement Techniques

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a key intermediate in the transport of long-chain fatty acids for mitochondrial β-oxidation, is paramount.[1] This guide provides an objective comparison of various analytical platforms used for its measurement, supported by experimental data and detailed protocols.

Introduction to this compound and its Significance

This compound is an acylcarnitine that plays a critical role in cellular energy metabolism.[1] It is formed in the cytoplasm from palmitoyl-CoA and L-carnitine, a reaction catalyzed by carnitine palmitoyltransferase 1 (CPT1).[1][2] Subsequently, it is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[2] In the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts palmitoylcarnitine (B157527) back to palmitoyl-CoA, which then enters the β-oxidation pathway to produce acetyl-CoA for the Krebs cycle and subsequent ATP generation.[1][2] The measurement of palmitoylcarnitine is crucial for diagnosing inherited metabolic disorders such as CPT deficiencies and for investigating the metabolic effects of new drug candidates.[1][3]

Overview of Measurement Platforms

The quantification of this compound in biological matrices is predominantly achieved through mass spectrometry-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence-based assays, and enzymatic assays are also employed in specific research contexts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of acylcarnitines due to its high sensitivity, specificity, and ability to multiplex.[4][5] This technique involves the chromatographic separation of the analyte of interest from other matrix components followed by its detection and quantification using a tandem mass spectrometer. The use of stable isotope-labeled internal standards, such as d3-palmitoylcarnitine, is crucial for accurate and precise quantification, as it corrects for matrix effects and variations in instrument response.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that can be used for the structural elucidation and quantification of metabolites in biological samples.[6][7] While NMR is a non-destructive technique and requires minimal sample preparation, it generally has lower sensitivity compared to MS-based methods.[6] For the quantification of specific, low-abundance metabolites like palmitoylcarnitine, NMR may not be the preferred method, especially in complex biological matrices.[6][8]

Fluorescence-Based Assays

Fluorescence-based assays offer a high-throughput and sensitive method for measuring enzyme activity or for screening potential modulators of metabolic pathways.[9][10] These assays are often based on coupled enzyme reactions that produce a fluorescent product. While useful for high-throughput screening, they are generally less specific than LC-MS/MS for the direct quantification of palmitoylcarnitine in biological samples and can be prone to interference.[11]

Enzymatic Assays

Enzymatic assays can be used to determine the concentration of acylcarnitines.[12] These methods are typically based on the measurement of a product of an enzymatic reaction involving the analyte of interest. However, these assays may lack the specificity to distinguish between different acylcarnitine species, particularly those with similar chain lengths.[12]

Quantitative Data Presentation

The following tables summarize the performance characteristics of different LC-MS/MS methods for the quantification of this compound as reported in various studies. A direct cross-platform comparison using the same samples is not available in the literature; therefore, the data is presented as a compilation from individual method validation studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification

ParameterMethod 1Method 2
Reference [4][13]
Matrix Mouse PlasmaCultured Cells
Linear Range 1–1000 ng/mLNot explicitly stated
Lower Limit of Quantitation (LLOQ) 1 ng/mL0.35 nmol/L
Intra-day Precision (CV%) 2.3% - 6.5%Good
Inter-day Precision (CV%) 6.1% - 7.6%Good
Intra-day Accuracy (Bias%) -18.2% to -2.7%Not explicitly stated
Inter-day Accuracy (Bias%) -13.6% to -8.8%Not explicitly stated
Recovery Not explicitly statedNot explicitly stated

Experimental Protocols

Key Experiment 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol is adapted from a validated method for the analysis of acylcarnitines in mouse plasma.[4]

1. Materials and Reagents:

2. Sample Preparation:

  • Prepare a stock solution of d3-palmitoylcarnitine (1 mg/mL) in ACN. Dilute this stock to prepare a working internal standard solution of 250 ng/mL in ACN/water (1:1, v/v).[4]

  • To 50 µL of mouse plasma in a microcentrifuge tube, add the internal standard.[4]

  • Precipitate proteins by adding a sufficient volume of cold ACN.[1]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.[1]

3. LC-MS/MS Analysis:

  • HPLC System: Agilent 1100 series or equivalent.[4]

  • Column: Atlantis HILIC silica (B1680970) column (50 × 2.0 mm i.d., 4 µm).[4]

  • Mobile Phase A: 5 mM ammonium acetate in water with 5% ACN.[4]

  • Mobile Phase B: 5 mM ammonium acetate in 95% ACN.[4]

  • Gradient: A gradient is used to separate the analytes.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: Positive ion mode.[4]

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for palmitoylcarnitine and its deuterated internal standard.[4]

4. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.[1]

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the prepared standards.[4]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma) is_spike Spike with Internal Standard (d3-Palmitoylcarnitine) sample->is_spike protein_precip Protein Precipitation (Cold Acetonitrile) is_spike->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection onto HILIC Column reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Generate Calibration Curve ratio_calc->calibration quantification Quantify Palmitoylcarnitine Concentration calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

carnitine_shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix palmitoyl_coa_cyt Palmitoyl-CoA cpt1 CPT1 palmitoyl_coa_cyt->cpt1 l_carnitine_cyt L-Carnitine l_carnitine_cyt->cpt1 palmitoylcarnitine_mat This compound cpt1->palmitoylcarnitine_mat This compound outer_membrane Outer Membrane intermembrane_space Intermembrane Space inner_membrane Inner Membrane cpt2 CPT2 palmitoylcarnitine_mat->cpt2 CACT palmitoyl_coa_mat Palmitoyl-CoA cpt2->palmitoyl_coa_mat l_carnitine_mat L-Carnitine cpt2->l_carnitine_mat beta_ox β-Oxidation palmitoyl_coa_mat->beta_ox

Caption: The Carnitine Shuttle signaling pathway.

Conclusion

The measurement of this compound is a critical aspect of metabolic research and clinical diagnostics. While various analytical platforms exist, LC-MS/MS has emerged as the most robust, sensitive, and specific method for its quantification in complex biological matrices. The use of stable isotope-labeled internal standards and validated protocols is essential for obtaining accurate and reliable data. This guide provides a comprehensive overview to aid researchers in selecting and implementing the most appropriate technique for their specific needs.

References

A Comparative Guide to the Functional Differences Between Short-Chain and Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylcarnitines, esters of L-carnitine and fatty acids, are pivotal metabolic intermediates. While universally recognized for their role in cellular energy production, a growing body of evidence reveals distinct functional roles based on their acyl chain length. This guide provides an objective comparison of the functional differences between short-chain acylcarnitines (SCACs) and long-chain acylcarnitines (LCACs), supported by experimental data. Understanding these distinctions is crucial for researchers investigating metabolic diseases, drug development professionals targeting metabolic pathways, and scientists exploring cellular signaling.

Core Functional Differences: An Overview

Short-chain and long-chain acylcarnitines, while both integral to fatty acid metabolism, exhibit divergent roles in cellular processes. LCACs are the primary vehicles for transporting long-chain fatty acids into the mitochondria for beta-oxidation, a critical energy-yielding pathway.[1][2] In contrast, SCACs, such as acetylcarnitine, are involved in buffering the mitochondrial acetyl-CoA pool and have distinct roles in the central nervous system.[1] Dysregulation in the balance of these acylcarnitine pools is implicated in a range of pathologies, including metabolic syndrome, cardiovascular disease, and neurodegenerative disorders.

Quantitative Comparison of Functional Parameters

The functional dichotomy between SCACs and LCACs can be quantified through various experimental parameters. The following tables summarize key data from studies on their metabolic transport, enzymatic interactions, and signaling effects.

Table 1: Metabolic Transport and Enzyme Kinetics

ParameterShort-Chain Acylcarnitines (e.g., Acetylcarnitine)Long-Chain Acylcarnitines (e.g., Palmitoylcarnitine)References
Primary Transport Role Transport of acetyl groups out of mitochondria; buffering of acetyl-CoA pool.Transport of long-chain fatty acids into mitochondria for β-oxidation.[1]
Carnitine-Acylcarnitine Translocase (CACT) Interaction Competitive inhibitor of carnitine uptake (Ki for acetylcarnitine = 1.1 mM).Primary substrate for transport into mitochondria.[3][4]
CPT1 Substrate Specificity Poor substrate.Preferred substrate (e.g., palmitoyl-CoA).[5][5]
CPT2 Substrate Specificity Poor substrate.Preferred substrate (e.g., palmitoylcarnitine).[5][5]

Table 2: Cellular Signaling and Pathophysiological Effects

ParameterShort-Chain Acylcarnitines (e.g., Acetylcarnitine)Long-Chain Acylcarnitines (e.g., Palmitoylcarnitine)References
Mitochondrial Membrane Potential Generally no adverse effects; may be protective.Can cause depolarization at high concentrations.[6]
Reactive Oxygen Species (ROS) Production Can reduce oxidative stress.[7]Induces ROS production.[6]
Inflammatory Signaling (NF-κB) Can have anti-inflammatory effects by modulating NF-κB.[6][8]Potent activator of pro-inflammatory pathways, including NF-κB.[6][9][6][8][9]
Pro-inflammatory Cytokine Secretion (IL-6, TNF-α) May reduce inflammation.[8]Stimulates the expression and secretion of IL-6 and TNF-α.[9][10][8][9][10]
Insulin (B600854) Signaling (Akt Phosphorylation) Can improve insulin sensitivity.Inhibits insulin-stimulated Akt phosphorylation, inducing insulin resistance.[6]

Signaling Pathways and Metabolic Transport

The differential effects of short- and long-chain acylcarnitines are rooted in their distinct interactions with cellular transport machinery and signaling cascades.

The Carnitine Shuttle: A Gateway for Long-Chain Fatty Acids

The transport of long-chain fatty acids into the mitochondrial matrix is a critical, highly regulated process known as the carnitine shuttle. This pathway is essential for LCACs to reach the enzymatic machinery of β-oxidation.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA_CoA Long-Chain Acyl-CoA CPT1 CPT1 LCFA_CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 LCAC Long-Chain Acylcarnitine CPT1->LCAC Forms CACT CACT CACT->Carnitine_cyto Antiport CPT2 CPT2 CACT->CPT2 Carnitine_matrix Carnitine CPT2->Carnitine_matrix LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix LCAC->CACT Carnitine_matrix->CACT Beta_Oxidation β-Oxidation LCFA_CoA_matrix->Beta_Oxidation

Figure 1: The Carnitine Shuttle for Long-Chain Fatty Acid Transport.

Pro-inflammatory Signaling Cascade Activated by Long-Chain Acylcarnitines

Elevated levels of LCACs, particularly saturated species like palmitoylcarnitine, are increasingly recognized as pro-inflammatory signaling molecules. They can activate inflammatory pathways, such as the NF-κB cascade, leading to the production of inflammatory cytokines.

ProinflammatorySignaling cluster_nucleus Nuclear Events LCAC Long-Chain Acylcarnitine (e.g., Palmitoylcarnitine) Receptor Unknown Receptor(s) (e.g., TLRs) LCAC->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nucleus NF-κB Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Genes Induces Cytokines IL-6, TNF-α Genes->Cytokines Leads to Secretion

Figure 2: Pro-inflammatory Signaling by Long-Chain Acylcarnitines.

Experimental Protocols

Accurate characterization of acylcarnitine function necessitates robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Acylcarnitine Profiling in Plasma by LC-MS/MS

This method allows for the simultaneous quantification of a wide range of acylcarnitines.

Materials:

  • Plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deuterated internal standard mixture in methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube.

  • Protein Precipitation and Extraction: Add 200 µL of cold acetonitrile containing the deuterated internal standards.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

Experimental Workflow for Acylcarnitine Analysis

The following diagram outlines the typical workflow for the analysis of acylcarnitines from biological samples.

AcylcarnitineWorkflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Acylcarnitine Extraction (e.g., Protein Precipitation) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification (using internal standards) Data->Quantification

Figure 3: General Workflow for Acylcarnitine Analysis.

Protocol 2: Measurement of Carnitine Palmitoyltransferase (CPT) Activity

This spectrophotometric assay measures the activity of CPT1 and CPT2 in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Reaction buffer (e.g., 20 mM HEPES, 1 mM EGTA, 220 mM sucrose, 40 mM KCl, pH 7.4)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Palmitoyl-CoA

  • L-carnitine

  • Malonyl-CoA (for CPT1 inhibition)

  • Spectrophotometer

Procedure:

  • Total CPT Activity (CPT1 + CPT2):

    • To a cuvette, add 1 ml of reaction buffer, DTNB, and isolated mitochondria (e.g., 200 µg protein).

    • Add palmitoyl-CoA to a final concentration of 40 µM.

    • Initiate the reaction by adding L-carnitine to a final concentration of 1 mM.

    • Monitor the increase in absorbance at 412 nm for 4 minutes, which corresponds to the production of Coenzyme A.

  • CPT2 Activity:

    • Follow the same procedure as for total CPT activity, but pre-incubate the mitochondrial sample with 10 µM malonyl-CoA to inhibit CPT1 activity.

  • CPT1 Activity:

    • Calculate CPT1 activity by subtracting the CPT2 activity from the total CPT activity.

Conclusion

The functional distinctions between short-chain and long-chain acylcarnitines are profound, extending beyond their classical roles in fatty acid metabolism. LCACs are essential for long-chain fatty acid oxidation but can become pathogenic at elevated concentrations by inducing mitochondrial dysfunction, inflammation, and insulin resistance. Conversely, SCACs, particularly acetylcarnitine, play a crucial role in metabolic buffering and exhibit neuroprotective and potentially anti-inflammatory properties. A comprehensive understanding of these chain length-dependent functional differences is paramount for the development of novel therapeutic strategies for a multitude of metabolic and inflammatory diseases. Further research into the specific molecular targets and signaling pathways modulated by different acylcarnitine species will undoubtedly unveil new avenues for pharmacological intervention.

References

A Comparative Analysis of the Pro-Inflammatory Effects of Different Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-inflammatory effects of various acylcarnitines, supported by experimental data. Acylcarnitines, intermediates of fatty acid metabolism, have garnered significant attention for their potential role in inflammatory processes, particularly in the context of metabolic diseases. Understanding the differential effects of acylcarnitines based on their acyl chain length is crucial for elucidating their pathophysiological roles and for the development of targeted therapeutic strategies.

Data Presentation: Quantitative Comparison of Acylcarnitine Pro-Inflammatory Effects

The pro-inflammatory potential of acylcarnitines is notably dependent on the length of their fatty acid chain. Long-chain acylcarnitines (LCACs) are generally considered pro-inflammatory, while short-chain acylcarnitines (SCACs), such as acetyl-L-carnitine, may exert anti-inflammatory effects.

Table 1: Pro-Inflammatory Effects of Long-Chain Acylcarnitines (LCACs) in RAW 264.7 Macrophages

Acylcarnitine (Chain Length)Concentration (µM)TargetEffectReference
L-Myristoylcarnitine (C14)5TNF-α~2-fold increase[1][2]
10TNF-α~3-fold increase[1][2]
25TNF-α~4-fold increase[1][2]
5MIP-2~1.5-fold increase[1]
10MIP-2~2.5-fold increase[1]
25MIP-2~3.5-fold increase[1]
5MCP-1~1.5-fold increase[1]
10MCP-1~2-fold increase[1]
25MCP-1~2.5-fold increase[1]
25COX-2Induction[1][2]
L-Palmitoylcarnitine (C16)Not specifiedIL-6Increased gene expression and secretion[3][4]
L-Stearoylcarnitine (C18)25COX-2Induction[1]

Table 2: Anti-Inflammatory Effects of Acetyl-L-Carnitine (ALCAR) in a Rat Model of Atherosclerosis

Inflammatory MarkerEffect of ALCAR Treatment
TNF-αSignificantly decreased serum levels
IL-1βSignificantly decreased serum levels
C-Reactive Protein (CRP)Significantly decreased serum levels

Signaling Pathways Involved in Acylcarnitine-Induced Inflammation

Long-chain acylcarnitines have been shown to activate classical pro-inflammatory signaling pathways. A key mechanism involves the activation of pathways dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein, which is crucial for signaling downstream of many pattern recognition receptors (PRRs), including Toll-like receptors (TLRs).[1][2] This activation leads to the downstream phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), and subsequent activation of transcription factors like NF-κB, culminating in the expression of pro-inflammatory genes.[1][2]

Acylcarnitine_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCAC Long-Chain Acylcarnitine PRR Pattern Recognition Receptor (PRR) LCAC->PRR Interaction? MyD88 MyD88 PRR->MyD88 MAPK_Cascade JNK / ERK Phosphorylation MyD88->MAPK_Cascade NF_kB NF-κB Activation MyD88->NF_kB Gene_Expression Pro-inflammatory Gene Expression MAPK_Cascade->Gene_Expression NF_kB->Gene_Expression Cytokine_Release Secretion of Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene_Expression->Cytokine_Release

Caption: MyD88-dependent inflammatory signaling pathway activated by long-chain acylcarnitines.

Experimental Protocols

In Vitro Model: Acylcarnitine Treatment of RAW 264.7 Macrophages

This protocol outlines the general workflow for assessing the pro-inflammatory effects of acylcarnitines on the murine macrophage cell line RAW 264.7.[1]

Experimental_Workflow Cell_Culture 1. Culture RAW 264.7 cells Starvation 2. Serum starve cells (0.25% FBS-DMEM, 4-6h) Cell_Culture->Starvation Treatment 3. Treat with different acylcarnitines (e.g., 5-25 µM) Starvation->Treatment Incubation 4. Incubate for a specified duration (e.g., 18-24h) Treatment->Incubation Collection 5. Collect cell culture supernatants and cell lysates Incubation->Collection Cytokine_Analysis 6a. Analyze supernatants for cytokine levels (ELISA/Milliplex) Collection->Cytokine_Analysis Protein_Analysis 6b. Analyze cell lysates for protein expression/phosphorylation (Western Blot) Collection->Protein_Analysis

References

A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques for the Structural Confirmation of (+)-Palmitoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy for the structural confirmation and quantification of (+)-Palmitoylcarnitine. The information presented is supported by experimental data to aid researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction

This compound is a crucial long-chain acylcarnitine involved in the transport of fatty acids into the mitochondrial matrix for β-oxidation, a key process in cellular energy metabolism.[1] Accurate structural confirmation and quantification of this compound are essential in various research areas, including the study of metabolic disorders and the development of new therapeutics. This guide compares the performance of HRMS, NMR, and FTIR for the analysis of this important biomolecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful and widely used technique for the analysis of acylcarnitines.[2][3] It offers high sensitivity and specificity, making it ideal for the detection and quantification of this compound in complex biological matrices.[4]

Key Advantages of HRMS:
  • High Sensitivity and Specificity: Enables the detection of low-abundance species.[5]

  • Structural Information: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure.

  • Quantitative Accuracy: With the use of isotopically labeled internal standards, HRMS allows for precise and accurate quantification.[4]

  • High Throughput: Modern LC-MS/MS systems can analyze a large number of samples in a relatively short time.

Quantitative Performance of LC-MS/MS for Palmitoylcarnitine (B157527) Analysis

The following table summarizes the quantitative performance of a validated LC-MS/MS method for the analysis of palmitoylcarnitine in biological samples.

ParameterPerformanceReference
Linearity (r²) ≥ 0.994[6]
Limit of Detection (LOD) ~0.5 ng/mL[6]
Limit of Quantification (LOQ) 1 ng/mL[2]
Intra-day Precision (CV) 2.3% - 6.5%[2]
Inter-day Precision (CV) 6.1% - 7.6%[2]
Accuracy (Bias) -18.2% to -2.7%[2]
Recovery > 88%[6]
Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

This protocol provides a typical workflow for the quantitative analysis of this compound in plasma samples.

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., deuterated palmitoylcarnitine).

  • Precipitate proteins by adding 200 µL of cold acetonitrile.

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[2]

2. Liquid Chromatography (LC):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar acylcarnitines.[2][4]

  • Mobile Phase A: Acetonitrile with 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Water with 5 mM ammonium acetate.

  • Gradient: A gradient elution is employed to separate the analytes.[2]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for palmitoylcarnitine and its internal standard.[2]

  • Precursor Ion: m/z 400.4 for this compound.

  • Product Ion: A characteristic fragment ion is monitored for confirmation and quantification.[2]

Alternative Techniques for Structural Confirmation

While HRMS is a dominant technique, NMR and FTIR spectroscopy offer complementary information for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution.[7] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Key Advantages of NMR:

  • Unambiguous Structure Determination: Provides detailed information on chemical structure, including stereochemistry.

  • Non-destructive: The sample can be recovered after analysis.

  • Quantitative Capability (qNMR): Can be used for accurate quantification with appropriate standards.[8]

Limitations:

  • Lower Sensitivity: Requires higher sample concentrations compared to MS.[7]

  • Complex Spectra: Spectra of complex molecules can be challenging to interpret.

Experimental Protocol: ¹H NMR for Purity Evaluation of Acylcarnitines

  • Sample Preparation: Dissolve the acylcarnitine sample in a deuterated solvent such as methanol-d4. An internal standard (e.g., DSS-d6) is added for chemical shift referencing and purity evaluation.[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts and coupling constants of the observed signals are compared with known values for the target molecule to confirm its structure. The purity can be calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9]

Key Advantages of FTIR:

  • Rapid Analysis: Spectra can be acquired in minutes.

  • Non-destructive: The sample is not consumed during analysis.

  • Versatile Sampling: Can be used for solid, liquid, and gaseous samples.

Limitations:

  • Limited Structural Information: Provides information on functional groups but not the overall molecular skeleton.

  • Lower Sensitivity: Generally less sensitive than MS and NMR.

Experimental Protocol: ATR-FTIR Analysis of Fatty Acids

  • Sample Preparation: A small amount of the sample is placed directly on the attenuated total reflectance (ATR) crystal.[4]

  • Data Acquisition: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-600 cm⁻¹).[10]

  • Data Analysis: The presence of characteristic absorption bands is used to identify functional groups. For this compound, key vibrations would include those for the ester carbonyl group, C-H bonds of the alkyl chain, and the quaternary ammonium group.

Comparison of Techniques

The following table provides a comparative overview of HRMS, NMR, and FTIR for the structural confirmation of this compound.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Primary Information Molecular weight, elemental composition, fragmentation patternsDetailed carbon-hydrogen framework, connectivity, stereochemistryPresence of functional groups
Sensitivity Very High (ng/mL to pg/mL)Moderate to Low (µg to mg)Low (mg)
Quantitative Accuracy Excellent (with internal standards)Very Good (qNMR)Moderate
Sample Amount Low (µL)High (mg)Low (µL to mg)
Analysis Time Minutes per sampleMinutes to hours per sampleMinutes per sample
Structural Detail High (confirmatory)Very High (definitive)Low (indicative)
Destructive? YesNoNo

Visualizing the Workflow and Pathway

To better understand the processes involved, the following diagrams illustrate the carnitine shuttle pathway and a typical experimental workflow for LC-MS/MS analysis.

Carnitine_Shuttle_Pathway cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix Palmitoyl_CoA Palmitoyl-CoA CPT1 CPT1 Palmitoyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Palmitoylcarnitine This compound CPT1->Palmitoylcarnitine CoA-SH CACT CACT CACT->L_Carnitine_cyto CACT->Palmitoylcarnitine CPT2 CPT2 Palmitoyl_CoA_mito Palmitoyl-CoA CPT2->Palmitoyl_CoA_mito CoA-SH L_Carnitine_mito L-Carnitine CPT2->L_Carnitine_mito Palmitoylcarnitine->CACT Palmitoylcarnitine->CPT2 Beta_Oxidation β-Oxidation Palmitoyl_CoA_mito->Beta_Oxidation L_Carnitine_mito->CACT

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (HILIC) Reconstitute->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM) MS->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.

Conclusion

For the definitive structural confirmation and highly sensitive quantification of this compound, High-Resolution Mass Spectrometry (LC-MS/MS) is the method of choice. Its superior sensitivity, specificity, and quantitative accuracy make it ideal for analyzing complex biological samples.

NMR spectroscopy serves as a powerful complementary technique for unambiguous structural elucidation, especially when sufficient sample material is available. It provides a level of structural detail that is unmatched by other methods.

FTIR spectroscopy is a rapid, non-destructive method that can provide preliminary information about the presence of key functional groups. While it lacks the detailed structural information and sensitivity of HRMS and NMR, it can be a useful screening tool.

The selection of the most appropriate technique will depend on the specific research question, the available sample amount, and the required level of structural detail and quantitative accuracy. For most applications in drug development and metabolic research, a workflow that combines the strengths of these techniques will yield the most comprehensive and reliable results.

References

Assessing the Reproducibility of (+)-Palmitoylcarnitine-Induced Cellular Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects induced by (+)-Palmitoylcarnitine, with a focus on assessing the reproducibility of these findings across various studies. The information is compiled from peer-reviewed literature and presented to aid in the design and interpretation of experiments involving this long-chain acylcarnitine.

Introduction

This compound, an ester derivative of carnitine, is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] However, elevated levels of palmitoylcarnitine (B157527) have been implicated in various cellular stress responses, including apoptosis, oxidative stress, and inflammation, particularly in the context of metabolic diseases and ischemia.[2][3] The reproducibility of these effects is crucial for understanding its pathophysiological roles and for its use as a tool in drug development and biomedical research. This guide summarizes key experimental findings, details common protocols, and visualizes the underlying cellular mechanisms.

Comparative Analysis of Cellular Effects

The cellular effects of this compound are dose-dependent and vary across different cell types. The following tables summarize quantitative data from multiple studies to provide a comparative overview of its impact on cell viability, apoptosis, oxidative stress, and inflammatory signaling.

Table 1: Effects of this compound on Cell Viability and Apoptosis

Cell LineTreatment Duration (h)Palmitoylcarnitine Concentration (µM)Effect on Cell Viability/ApoptosisReference
HT-29 (Colon Cancer)24-4850, 100Decreased cell survival, increased caspase-3 activation.[4][4]
HCT 116 (Colon Cancer)24-4850, 100Decreased cell survival.[4][4]
CCD 841 (Nontransformed Colon)24-4850, 100No significant decrease in cell survival.[4][4]
PC3 (Prostate Cancer)24>50Significant decrease in cell viability.[1][1][5]
PNT1A (Normal Prostate)24up to 100No toxic effect.[1][1][5]
C2C12 Myotubes6≥25Increased cell permeability and death, modest caspase-3 activation.[6][2][6]
JurkatNot SpecifiedNot SpecifiedStimulated activity of caspases 3, 7, and 8.[7][7]
Chick Embryo CardiomyocytesNot SpecifiedNot SpecifiedCo-incubation with carnitine significantly increased apoptosis.[8][8]

Table 2: this compound-Induced Oxidative Stress

Cell LineTreatment DurationPalmitoylcarnitine Concentration (µM)Key FindingsReference
HT-29 (Colon Cancer)Not Specified50, 100Increased H₂O₂ emission.[4][4]
CCD 841 (Nontransformed Colon)Not Specified50, 100Increased H₂O₂ emission, but to a lesser extent than in HT-29 cells.[4][4]
Rat Ventricular MyocytesNot Specified10Increased ROS generation.[9][9]
HT-29 (Colon Cancer)Not SpecifiedNot SpecifiedIncreased generation of O₂⁻ in the presence of L-carnitine.[10][10]
SH-SY5Y (Neuronal Cells)Not SpecifiedNot SpecifiedIncreased mitochondrial fission.[11]

Table 3: Pro-inflammatory Effects of this compound

Cell Line/ModelTreatment Duration (h)Palmitoylcarnitine Concentration (µM)Key Inflammatory ResponsesReference
C2C12 MyotubesNot Specified25, 50, 100Dose-dependent increase in IL-6 production.[6][2][6]
PC3 (Prostate Cancer)2450, 100Significant increase in IL-6 secretion and gene expression.[5][5][12]
PNT1A (Normal Prostate)2450, 100Significant increase in IL-6 gene expression, but not secretion.[5][5]
RAW 264.7 MacrophagesNot Specified5-25 (L-C14 carnitine)Stimulated expression and secretion of pro-inflammatory cytokines.[13][13]
tMCAO Mouse ModelNot Specified1, 4 mg/kg (i.v.)Attenuated increases in serum and brain levels of IL-6, IL-1β, and TNF-α.[14][14]

Table 4: Effects of this compound on Intracellular Calcium

Cell LinePalmitoylcarnitine Concentration (µM)Effect on Intracellular Calcium ([Ca²⁺]i)Reference
PC3 (Prostate Cancer)Not SpecifiedInduced a rapid Ca²⁺ influx.[5][5][12]
PNT1A, BPH-1, DU145 (Prostate)Not SpecifiedNo significant Ca²⁺ influx.[5][5][12]
SH-SY5Y (Neuronal Cells)Not SpecifiedElevated intracellular calcium levels.[11]
C2C12 Myotubes10Rapidly increased intracellular calcium.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of commonly employed protocols for assessing the cellular effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound.

  • Cell Harvesting: Collect both adherent and floating cells. Detach adherent cells using trypsin-EDTA and centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[15]

Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX™ Red

  • Cell Culture and Treatment: Plate cells and treat with this compound as desired.

  • MitoSOX Red Loading: Prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS). Remove the treatment medium and incubate the cells with the MitoSOX Red solution in the dark.

  • Measurement: Measure the red fluorescence using a fluorescence microscope or a microplate reader.[16][17]

Protocol 4: Assessment of Intracellular Calcium Influx using Fura-2AM

  • Cell Preparation: Culture cells to 70-80% confluence and harvest.

  • Fura-2AM Loading: Incubate the cell suspension (1 x 10⁶ cells/ml) with Fura-2AM (final concentration 250 nM) for 30 minutes at 37°C.

  • Measurement: The ratio of fluorescence emission at 510 nm, with excitation at both 340 nm and 380 nm, is used to determine the intracellular calcium concentration.[5]

Visualizing Cellular Mechanisms and Workflows

Signaling Pathways of this compound-Induced Cellular Stress

Palmitoylcarnitine_Signaling cluster_Mitochondria Mitochondria cluster_ER Endoplasmic Reticulum cluster_Inflammation Inflammatory Signaling PC This compound Mito Mitochondrial Dysfunction PC->Mito ER_Stress ER Stress PC->ER_Stress Ca_ER ↑ Ca²⁺ Release PC->Ca_ER ROS ↑ ROS Production Mito->ROS mPTP mPTP Opening ROS->mPTP MAPK ↑ MAPK Activation (JNK, ERK, p38) ROS->MAPK Apoptosis Apoptosis mPTP->Apoptosis Ca_Mito ↑ Ca²⁺ Uptake ER_Stress->Apoptosis Ca_ER->Ca_Mito NFkB ↑ NF-κB Activation MAPK->NFkB MAPK->Apoptosis Cytokines ↑ Pro-inflammatory Cytokines (IL-6) NFkB->Cytokines

Caption: Signaling pathways activated by this compound leading to cellular stress.

General Experimental Workflow for Assessing Cellular Effects

Experimental_Workflow cluster_assays Cellular Effect Assays start Cell Culture (e.g., C2C12, PC3, HT-29) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis ros Oxidative Stress (MitoSOX Red) treatment->ros inflammation Inflammation (ELISA for IL-6) treatment->inflammation calcium Calcium Imaging (Fura-2AM) treatment->calcium analysis Data Analysis & Comparison viability->analysis apoptosis->analysis ros->analysis inflammation->analysis calcium->analysis conclusion Conclusion on Reproducibility analysis->conclusion

Caption: A generalized workflow for investigating the cellular effects of this compound.

Logical Relationships of this compound's Cellular Impacts

Logical_Relationships PC This compound Accumulation Mito_Dys Mitochondrial Dysfunction PC->Mito_Dys Ca_Homeo Disturbed Ca²⁺ Homeostasis PC->Ca_Homeo Ox_Stress Oxidative Stress (ROS) Mito_Dys->Ox_Stress Apoptosis Apoptosis Mito_Dys->Apoptosis Ca_Homeo->Mito_Dys Inflammation Pro-inflammatory Signaling Inflammation->Apoptosis Ox_Stress->Inflammation Ox_Stress->Apoptosis

Caption: Interplay between the major cellular effects induced by this compound.

Conclusion

The cellular effects of this compound, including the induction of apoptosis, oxidative stress, and pro-inflammatory responses, are reproducibly observed across a range of cell types, albeit with variations in sensitivity and the magnitude of the response. The data suggest that cancer cell lines may be more susceptible to palmitoylcarnitine-induced cell death compared to their non-transformed counterparts.[4] The disruption of mitochondrial function and calcium homeostasis appear to be central and recurring mechanisms underlying these effects.[11][18] When designing experiments, it is critical to consider the specific cell model, the concentration and duration of treatment, and the appropriate assays to ensure reliable and reproducible results. This guide serves as a foundational resource for researchers to build upon, encouraging standardized methodologies for better cross-study comparisons.

References

A Comparative Analysis of Endogenous (+)-Palmitoylcarnitine Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the varying concentrations of (+)-Palmitoylcarnitine, a key metabolite in fatty acid oxidation, in healthy versus pathological states. This guide provides quantitative data, detailed experimental methodologies, and a visual representation of the analytical workflow.

This compound, an ester of carnitine and the 16-carbon fatty acid palmitic acid, is a critical intermediate in cellular energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the primary process of fatty acid breakdown to produce ATP. Dysregulation of fatty acid metabolism is implicated in a variety of diseases, and as such, the endogenous levels of this compound can serve as a valuable biomarker. This guide provides a comparative overview of its concentrations in healthy individuals and in various diseased states, supported by experimental data and detailed analytical protocols.

Quantitative Comparison of this compound Levels

The concentration of this compound in biological fluids and tissues varies significantly between healthy and diseased states. The following table summarizes representative quantitative data from various studies.

ConditionBiological MatrixConcentration (µM)Reference
Healthy Adult Blood/Plasma0.050 - 0.180[1]
Blood0.11 ± 0.03[1]
PlasmaOptimal Range: 0 - 1[2]
Healthy Children (1-13 years) Blood0.15 ± 0.17[1]
Blood0.06 ± 0.04[1]
Type 2 Diabetes PlasmaSignificantly higher than healthy controls[3][4]
Prostate Cancer Prostate Tissue (Cancerous)0.068 ± 0.03[5][6]
Prostate Tissue (Non-cancerous)0.034 ± 0.02[5][6]
Cardiovascular Disease PlasmaAssociated with increased risk[1]

Experimental Protocols for the Quantification of this compound

The accurate quantification of this compound in biological samples is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

Sample Preparation: Protein Precipitation from Plasma
  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample to separate the plasma.

  • Protein Precipitation:

    • To 50 µL of plasma, add 200 µL of cold acetonitrile (B52724) containing a known concentration of an internal standard (e.g., d3-Palmitoylcarnitine). The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatography:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for the separation of polar analytes like acylcarnitines.

    • Mobile Phase: A gradient elution is employed using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in the positive ion mode is used to generate protonated molecules of this compound.

    • Detection: Multiple Reaction Monitoring (MRM) mode is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For this compound, a common transition is m/z 400.4 → 85.1.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the quantification of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood_Sample 1. Blood Sample Collection Plasma_Separation 2. Plasma Separation Blood_Sample->Plasma_Separation Protein_Precipitation 3. Protein Precipitation (Acetonitrile + Internal Standard) Plasma_Separation->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 5. Supernatant for Analysis Centrifugation->Supernatant_Collection LC_Separation 6. Liquid Chromatography (HILIC) Supernatant_Collection->LC_Separation MS_Detection 7. Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification 8. Quantification vs. Internal Standard MS_Detection->Quantification

Caption: A flowchart outlining the major steps for the quantification of this compound.

Signaling Pathway Involvement

Elevated levels of this compound are not merely biomarkers but are also implicated in cellular signaling pathways, particularly those related to inflammation and apoptosis. The diagram below illustrates a simplified pathway showing the transport of palmitic acid into the mitochondria and its conversion to Palmitoylcarnitine, a key step in fatty acid oxidation.

signaling_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix Palmitic_Acid Palmitic Acid Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA CPT1 CPT1 Palmitoyl_CoA->CPT1 Palmitoylcarnitine_IMS Palmitoylcarnitine CPT1->Palmitoylcarnitine_IMS Carnitine CACT CACT Palmitoylcarnitine_IMS->CACT Palmitoylcarnitine_Matrix Palmitoylcarnitine CACT->Palmitoylcarnitine_Matrix CPT2 CPT2 Palmitoylcarnitine_Matrix->CPT2 Palmitoyl_CoA_Matrix Palmitoyl-CoA Beta_Oxidation β-Oxidation Palmitoyl_CoA_Matrix->Beta_Oxidation CPT2->Palmitoyl_CoA_Matrix CoA

Caption: The carnitine shuttle system for long-chain fatty acid transport into the mitochondria.

References

Validation of (+)-Palmitoylcarnitine as a potential biomarker for metabolic diseases.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison with Established and Emerging Biomarkers

The escalating global prevalence of metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular complications, has intensified the search for reliable and early biomarkers. Among the candidates, (+)-palmitoylcarnitine, a long-chain acylcarnitine, is gaining significant attention within the scientific community. Its pivotal role in mitochondrial fatty acid metabolism positions it as a sensitive indicator of metabolic dysregulation. This guide provides a comprehensive validation of this compound as a potential biomarker, comparing its performance against other alternatives with supporting experimental data for researchers, scientists, and drug development professionals.

Performance of this compound vs. Alternative Biomarkers

Elevated levels of this compound have been consistently associated with adverse health outcomes. In patients with non-obstructive coronary artery disease, palmitoylcarnitine (B157527) was a strong predictor of both cardiovascular and all-cause mortality, even after extensive multivariable adjustments[1]. Studies have also linked increased concentrations of palmitoylcarnitine to heart failure and cardiovascular mortality in individuals with stable angina pectoris[2]. Furthermore, in patients with type 2 diabetes, elevated plasma levels of certain acylcarnitine profiles, including those containing palmitoylcarnitine, were associated with an increased risk of cardiovascular disease[3].

The following table summarizes the quantitative performance of this compound in comparison to other established and emerging biomarkers for metabolic diseases.

Biomarker CategoryBiomarkerDisease/ConditionKey Performance Metric(s)Source
Acylcarnitines This compound (C16:0) Cardiovascular Disease (CVD) Mortality in Non-Obstructive Coronary Artery DiseaseHR per SD increment (log transformed): 2.07 (95% CI: 1.49–2.85), p ≤ 0.04[1]
All-Cause Mortality in Non-Obstructive Coronary Artery DiseaseHR per SD increment (log transformed): 1.51 (95% CI: 1.26–1.81), p ≤ 0.007[1]
Acetylcarnitine (C2)All-Cause Mortality in Non-Obstructive Coronary Artery DiseaseHR per SD increment (log transformed): 1.27 (95% CI: 1.01–1.50), p ≤ 0.007[1]
Branched-Chain Amino Acids (BCAAs) & Short-Chain AcylcarnitinesCoronary Artery Disease (CAD)Associated with CAD and stroke in high-risk populations.[2]
Inflammatory Markers High-Sensitivity C-Reactive Protein (hs-CRP)Metabolic Syndrome (MetS)Cutoff point of 3 mg/L to differentiate high-risk from low-risk groups.[4]
FerritinMetabolic Syndrome (MetS)Risk of MetS increased approximately 2-fold in the highest ferritin quartile (≥212.8 ng/mL) compared to the lowest (<107.3 ng/mL).[4]
Adipokines Leptin to Adiponectin (L/A) RatioMetabolic Syndrome (MetS)Suggested as a better marker for MetS than either adiponectin or leptin alone.[4]
High-Molecular-Weight (HMW) AdiponectinMetabolic Syndrome (MetS)Low levels (≤2.65 μg/mL) were associated with progression to MetS.[4]
Liver Enzymes Gamma-Glutamyl Transferase (GGT)Metabolic Syndrome (MetS)Cutoff values for MetS: 27 IU/L for men and 17 IU/L for women .[4]
Other Metabolites HomocysteineMetabolic HealthIdeal range suggested to be around 5.0 to 7.0 mmol/L . High levels may indicate oxidative stress.[5]

Signaling Pathways and Experimental Workflows

The biological significance of this compound is rooted in its function within the carnitine shuttle system, which is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. Dysregulation in this pathway can lead to an accumulation of acylcarnitines, reflecting a mismatch between fatty acid supply and mitochondrial oxidative capacity.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Palmitoyl_CoA Palmitoyl-CoA CPT1 CPT1 Palmitoyl_CoA->CPT1 LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 Palmitoylcarnitine_inter This compound CPT1->Palmitoylcarnitine_inter CoA-SH CACT CACT Palmitoylcarnitine_matrix This compound CACT->Palmitoylcarnitine_matrix CPT2 CPT2 Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix CoA-SH LCarnitine_matrix L-Carnitine CPT2->LCarnitine_matrix Palmitoylcarnitine_inter->CACT Palmitoylcarnitine_matrix->CPT2 Beta_Oxidation β-Oxidation Palmitoyl_CoA_matrix->Beta_Oxidation LCarnitine_matrix->CACT

Caption: The Carnitine Shuttle System for Long-Chain Fatty Acid Transport.

The validation of this compound as a biomarker relies on robust and reproducible experimental workflows. A typical study involves several key stages, from sample collection to data analysis.

Biomarker_Validation_Workflow cluster_study_design Study Design & Cohort Selection cluster_sample_handling Sample Collection & Processing cluster_analysis Analytical Quantification cluster_validation Data Analysis & Validation Patient_Cohort Patient Cohort Selection (e.g., Metabolic Disease vs. Healthy Controls) Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Patient_Cohort->Sample_Collection Sample_Processing Sample Preparation (e.g., Protein Precipitation, Derivatization) Sample_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis (Quantification of this compound) Sample_Processing->LC_MS_MS Statistical_Analysis Statistical Analysis (e.g., ROC curves, HR, OR) LC_MS_MS->Statistical_Analysis Biomarker_Validation Biomarker Performance Evaluation (Sensitivity, Specificity) Statistical_Analysis->Biomarker_Validation

Caption: General Experimental Workflow for Biomarker Validation.

Experimental Protocols

Accurate quantification of this compound is critical for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity[6][7].

Protocol for Quantification of this compound in Human Plasma

This protocol is adapted from established methodologies for the analysis of acylcarnitines in biological matrices[8][9].

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Human plasma (collected in EDTA or heparin tubes)

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (e.g., this compound-d3 at a final concentration of 250 ng/mL) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile/water with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Atlantis HILIC Silica, 50 x 2.0 mm, 3 µm) is often used for retaining polar compounds like acylcarnitines[6][7].

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 90% B) and gradually decrease to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 400.4 → 85.1 (or 341.3)[6]

      • This compound-d3: m/z 403.4 → 85.1 (or 341.3)

    • Instrument parameters such as collision energy and declustering potential should be optimized for maximum signal intensity.

4. Data Analysis and Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • The concentration of this compound in the unknown plasma samples is determined from this calibration curve.

Conclusion

The available evidence strongly supports the validation of this compound as a promising biomarker for metabolic diseases, particularly those with a cardiovascular component. Its direct involvement in fatty acid metabolism provides a clear mechanistic link to the pathophysiology of these conditions. While established markers like hs-CRP and lipid panels remain clinically valuable, this compound offers a more specific window into mitochondrial dysfunction, a key and early event in the development of metabolic disease. Further large-scale prospective studies directly comparing the predictive power of this compound with a comprehensive panel of other biomarkers are warranted to solidify its role in clinical practice and drug development. The standardized and robust LC-MS/MS methodology for its quantification paves the way for its inclusion in future clinical and research settings.

References

A Comparative Analysis of Palmitoyl-L-carnitine and Palmitoyl-CoA on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two key intermediates of fatty acid metabolism, Palmitoyl-L-carnitine and Palmitoyl-CoA, on mitochondrial function. The information presented is collated from experimental data to assist in understanding their distinct roles in cellular bioenergetics and pathology.

Introduction to Fatty Acid Metabolism in Mitochondria

Long-chain fatty acids are a primary energy source for many tissues, particularly the heart and skeletal muscle. Their catabolism occurs within the mitochondria through a process called β-oxidation. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated form, acyl-CoAs. Palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitate, requires a dedicated transport system involving carnitine to enter the mitochondrial matrix.[1][2] Palmitoyl-L-carnitine is the intermediate molecule that is transported across the inner mitochondrial membrane.[1][2] Once inside the matrix, Palmitoyl-L-carnitine is converted back to Palmitoyl-CoA to undergo β-oxidation.[3][4]

The following diagram illustrates the transport of palmitoyl-CoA into the mitochondrial matrix.

FattyAcidTransport cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Palmitate Palmitate Palmitoyl_CoA_cytosol Palmitoyl-CoA Palmitate->Palmitoyl_CoA_cytosol Acyl-CoA Synthetase CPT1 CPT-I Palmitoyl_CoA_cytosol->CPT1 Palmitoyl_Carnitine Palmitoyl-L-carnitine CPT1->Palmitoyl_Carnitine CoA-SH out Carnitine in CACT CACT Palmitoyl_Carnitine->CACT CPT2 CPT-II Palmitoyl_Carnitine->CPT2 CACT->Palmitoyl_Carnitine Palmitoyl_CoA_matrix Palmitoyl-CoA CPT2->Palmitoyl_CoA_matrix Carnitine out CoA-SH in Beta_Oxidation β-Oxidation Palmitoyl_CoA_matrix->Beta_Oxidation

Caption: Fatty Acid Transport into the Mitochondria.

Comparative Effects on Mitochondrial Parameters

The accumulation of Palmitoyl-L-carnitine and Palmitoyl-CoA can have distinct and significant impacts on mitochondrial function. The following sections and tables summarize these effects based on experimental evidence, primarily from studies on saponin-treated rat ventricular myocytes.[5][6][7]

Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a crucial component of the energy-storing proton gradient that drives ATP synthesis.

CompoundConcentrationEffect on ΔΨmNotes
Palmitoyl-L-carnitine 1 and 5 µMSlight hyperpolarizationTMRE intensity increased to 115.5 ± 5.4% and 110.7 ± 1.6% of baseline, respectively.[6][7]
10 µMDepolarizationTMRE intensity decreased to 61.9 ± 12.2% of baseline.[6][7]
Palmitoyl-CoA 10 µMDepolarizationThis effect was prevented by the addition of L-carnitine, suggesting that the uptake and metabolism of Palmitoyl-CoA into the matrix mitigates its deleterious effects.[5]
Mitochondrial Permeability Transition Pore (mPTP)

The mPTP is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening can lead to mitochondrial swelling, depolarization, and initiation of cell death pathways.

CompoundConcentrationEffect on mPTP OpeningNotes
Palmitoyl-L-carnitine 1 and 5 µMNo opening
10 µMInduces openingCalcein (B42510) intensity decreased to 70.7 ± 2.8% of baseline.[6][7]
Palmitoyl-CoA Up to 10 µMNo opening[6][7]
Reactive Oxygen Species (ROS) Generation

Mitochondria are a primary site of cellular ROS production. Excessive ROS can lead to oxidative stress and cellular damage.

CompoundConcentrationEffect on ROS GenerationNotes
Palmitoyl-L-carnitine 10 µMIncreased ROS generation2',7'-dichlorofluorescein (B58168) diacetate intensity increased to 3.4 ± 0.3-fold of baseline.[6][7]
Palmitoyl-CoA Not specified to increase ROS in the primary comparative study, but other studies suggest it can stimulate ROS production.[5] It has been proposed that Palmitoyl-CoA may stimulate ROS generation by inhibiting the adenine (B156593) nucleotide translocator (ANT).[5]

The following workflow illustrates the experimental approach used to determine the effects of these compounds on mitochondrial function in permeabilized cells.

ExperimentalWorkflow Start Start Isolate_Myocytes Isolate Rat Ventricular Myocytes Start->Isolate_Myocytes Permeabilize Permeabilize with Saponin (B1150181) Isolate_Myocytes->Permeabilize Incubate Incubate with Palmitoyl-L-carnitine or Palmitoyl-CoA Permeabilize->Incubate Measure_Parameters Measure Mitochondrial Parameters Incubate->Measure_Parameters DeltaPsi ΔΨm (TMRE) Measure_Parameters->DeltaPsi mPTP mPTP Opening (Calcein) Measure_Parameters->mPTP ROS ROS Generation (DCF-DA) Measure_Parameters->ROS Analyze Analyze and Compare Data DeltaPsi->Analyze mPTP->Analyze ROS->Analyze

Caption: Experimental Workflow for Assessing Mitochondrial Function.

Experimental Protocols

The following are summarized methodologies for key experiments cited in this guide.

Isolation and Permeabilization of Rat Ventricular Myocytes
  • Cell Isolation : Ventricular myocytes are isolated from adult male Sprague-Dawley rats.

  • Permeabilization : The isolated myocytes are treated with saponin to selectively permeabilize the sarcolemma, leaving the mitochondrial membranes intact and functional.[6]

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Fluorescent Probe : Tetramethylrhodamine ethyl ester (TMRE) is used as a fluorescent probe for ΔΨm. TMRE accumulates in mitochondria in a potential-dependent manner.

  • Imaging : Saponin-treated myocytes are incubated with TMRE, and fluorescence intensity is measured using a laser scanning confocal microscope.[6]

  • Analysis : A decrease in TMRE fluorescence indicates mitochondrial depolarization, while an increase suggests hyperpolarization.

Measurement of mPTP Opening
  • Fluorescent Probe : Calcein-AM, in combination with CoCl₂, is used to assess mPTP opening. Calcein is loaded into the cells and is quenched by cytosolic CoCl₂. The mitochondrial calcein fluorescence is only lost upon the opening of the mPTP.

  • Imaging : The fluorescence of mitochondrial calcein is monitored over time using a confocal microscope.[6]

  • Analysis : A decrease in calcein fluorescence is indicative of mPTP opening.

Measurement of ROS Generation
  • Fluorescent Probe : 2',7'-dichlorofluorescein diacetate (DCF-DA) is used to measure intracellular ROS. DCF-DA is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Imaging : Permeabilized myocytes are loaded with DCF-DA, and the increase in fluorescence is measured over time.[6]

  • Analysis : The rate of increase in DCF fluorescence reflects the rate of ROS production.

Summary and Conclusion

Palmitoyl-L-carnitine and Palmitoyl-CoA exert distinct and concentration-dependent effects on mitochondrial function.

  • Palmitoyl-L-carnitine : At lower concentrations, it can slightly hyperpolarize the mitochondrial membrane without inducing deleterious effects.[6][7] However, at higher concentrations, it leads to mitochondrial depolarization, mPTP opening, and a significant increase in ROS generation.[6][7] This suggests that an overload of fatty acid substrate entering the mitochondria can be detrimental.

  • Palmitoyl-CoA : In contrast, extramitochondrial Palmitoyl-CoA causes mitochondrial depolarization without opening the mPTP.[6][7] Its harmful effects on membrane potential appear to be mitigated when its transport into the mitochondrial matrix and subsequent metabolism are facilitated by L-carnitine.[5] This highlights the importance of the carnitine shuttle in preventing the accumulation of cytosolic long-chain acyl-CoAs.

These findings underscore the complex regulation of mitochondrial function by fatty acid intermediates. The differential effects of Palmitoyl-L-carnitine and Palmitoyl-CoA are critical considerations in the study of metabolic diseases such as cardiac lipotoxicity, where the accumulation of these metabolites can contribute to mitochondrial dysfunction and cellular injury.[6] Future research and drug development efforts aimed at modulating mitochondrial metabolism should consider the specific roles and potential toxicities of these key metabolic players.

References

Safety Operating Guide

Proper Disposal of (+)-Palmitoylcarnitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. (+)-Palmitoylcarnitine, a long-chain acylcarnitine utilized in various research applications, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE), including laboratory coats, chemical-resistant gloves, and safety glasses with side shields. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

In the event of a spill, the area should be evacuated and ventilated. For minor spills, the material should be carefully swept up or absorbed with an inert material and placed in a designated, sealed container for hazardous waste disposal.[2] For larger spills, contact your institution's Environmental Health and Safety (EHS) department for guidance.

Quantitative Safety and Disposal Data Summary

For quick reference, the following table summarizes key safety and disposal information for this compound.

ParameterInformationSource
Primary Disposal Method Incineration by a licensed hazardous waste disposal facility.[2]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).
Incompatible Materials Strong bases, oxidizing agents, and reducing agents.[2]
Personal Protective Equipment (PPE) Lab coat, chemical-resistant gloves, safety glasses with side shields, and a dust mask (type N95 or equivalent).[1]
Spill Cleanup Use absorbent material (e.g., sand, diatomaceous earth) to contain and clean up the spill. Place absorbed material in a sealed, labeled container for hazardous waste disposal.[2]

Detailed Disposal Protocol

The recommended method for the disposal of this compound is incineration through a licensed hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain.[2]

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:

  • Unused or expired this compound powder.

  • Solutions containing this compound.

  • Contaminated consumables such as pipette tips, centrifuge tubes, and gloves.

  • Empty containers that previously held this compound.

This waste must be segregated from other laboratory waste streams to prevent accidental chemical reactions. Specifically, keep it separate from strong bases, oxidizing agents, and reducing agents.[2]

Step 2: Waste Containerization

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid. The original product container, if in good condition, can be used.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "Palmitoyl-L-carnitine". The date of waste accumulation should also be clearly marked.

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

Step 3: Preparation for Disposal

For ease of incineration, it is often recommended to dissolve or mix the solid material with a combustible solvent.[2] This step should only be performed within a chemical fume hood while wearing appropriate PPE. Consult with your institution's EHS department to ensure the chosen solvent is compatible with the disposal facility's requirements.

Step 4: Arranging for Professional Disposal

Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup for the this compound waste. Ensure that all institutional and local regulations for the packaging and transportation of hazardous waste are followed.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for waste segregation and the overall disposal workflow for this compound.

cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation cluster_3 Disposal Path start Generate this compound Waste is_contaminated Contaminated with other chemicals? start->is_contaminated segregate Segregate from incompatible materials is_contaminated->segregate Yes containerize Containerize and Label as 'Hazardous Waste: This compound' is_contaminated->containerize No incompatible Incompatible Materials: - Strong Bases - Oxidizing Agents - Reducing Agents segregate->incompatible segregate->containerize contact_ehs Contact EHS for Pickup containerize->contact_ehs incineration Incineration by Licensed Facility contact_ehs->incineration

Caption: Decision workflow for proper segregation of this compound waste.

cluster_handling Initial Handling cluster_waste_management Waste Management cluster_disposal Final Disposal ppe Wear Appropriate PPE fume_hood Handle in Fume Hood ppe->fume_hood identify_waste Identify all this compound contaminated materials fume_hood->identify_waste segregate_waste Segregate from incompatible materials identify_waste->segregate_waste containerize_waste Place in labeled, sealed container segregate_waste->containerize_waste store_waste Store in designated area containerize_waste->store_waste contact_ehs Contact EHS for disposal store_waste->contact_ehs professional_disposal Professional Incineration contact_ehs->professional_disposal

Caption: Step-by-step workflow for the disposal of this compound.

References

Personal protective equipment for handling (+)-Palmitoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (+)-Palmitoylcarnitine

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a long-chain acylcarnitine used in metabolic research. Adherence to these procedures is critical for laboratory safety and to maintain the integrity of your experiments.

While comprehensive hazard data for this compound is not extensively detailed, it should be handled with the same precautions as other acylcarnitines and crystalline chemical compounds for which safety data is available. The primary concerns involve potential irritation to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound in both solid and solution forms.

Scenario Required PPE Justification
Handling Solid Compound - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Fully-buttoned laboratory coat- Respiratory protection (use within a certified chemical fume hood)To prevent skin and eye contact with the powder and to avoid inhalation of dust particles.
Preparing Solutions - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield (if splash risk is high)- Chemical-resistant lab coat or apronProvides enhanced protection against splashes when handling liquids.
Cleaning Spills - Chemical-resistant gloves- Chemical splash goggles- Lab coat- Appropriate respiratory protection if aerosols are generatedTo ensure protection during cleanup of potentially hazardous material.[1]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is used for all manipulations of solid this compound and its solutions to prevent inhalation.[2]

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Prepare all necessary equipment and reagents in advance.

2. Handling the Solid Compound:

  • When weighing or transferring the solid, lyophilized powder, exercise caution to avoid creating dust.[3]

  • Use appropriate tools (e.g., spatula) for transfer.

3. Solution Preparation:

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • If dissolving in an organic solvent, ensure it is done under an inert gas atmosphere.[4]

  • For aqueous solutions, be aware that they are not recommended for storage for more than one day.[4]

4. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable cleaning agent.

  • Wash hands thoroughly with soap and water after handling is complete.[4]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Storage Condition Recommendation Rationale
Solid Form Store at -20°C in a tightly sealed container.[4]Minimizes degradation and protects from moisture.
In Solution For long-term storage, use an anhydrous organic solvent (e.g., DMSO) and store at -80°C in aliquots to avoid repeated freeze-thaw cycles.Aqueous solutions are susceptible to hydrolysis and should be prepared fresh.
Disposal Plan: Step-by-Step Procedures

All waste containing this compound must be treated as hazardous waste.[2]

1. Waste Segregation and Collection:

  • Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[2]

  • The label should include "Hazardous Waste" and the chemical name.

  • Do not dispose of this chemical in standard laboratory trash or down the drain.[2]

2. Container Management:

  • Use a chemically compatible and leak-proof container.

  • Keep the container closed when not in use.

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[2]

3. Final Disposal:

  • The recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[2]

  • For disposal, it may be recommended to dissolve or mix the material with a combustible solvent. This should be done in a chemical fume hood.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

Spill Type Procedure
Minor Spill (within a chemical fume hood) - Ensure appropriate PPE is worn.- Contain the spill with an absorbent material (e.g., sand, diatomaceous earth).- Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.- Decontaminate the area with a suitable solvent.[2]
Major Spill (outside a chemical fume hood) - Evacuate the immediate area.- Alert others in the vicinity.- Contact your institution's emergency response team or EHS department immediately.[2]

Visual Workflow for Safe Handling

The following diagram outlines the key decision points and procedural flow for safely handling this compound in a laboratory setting.

start Start: Handling This compound ppe_check Don Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves start->ppe_check fume_hood Work in a Certified Chemical Fume Hood? ppe_check->fume_hood handle_solid Weigh/Transfer Solid: - Avoid Dust Generation fume_hood->handle_solid Yes no_fume_hood STOP! Consult EHS for Respiratory Protection Analysis fume_hood->no_fume_hood No prepare_solution Prepare Solution: - Add Solid to Solvent Slowly handle_solid->prepare_solution storage Store Appropriately: - Solid at -20°C - Solution in Aliquots at -80°C prepare_solution->storage decontaminate Decontaminate Workspace and Equipment storage->decontaminate disposal Dispose of Waste: - Segregate as Hazardous - Use Labeled, Sealed Container decontaminate->disposal end End of Procedure disposal->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.